molecular formula C9H9N3O2 B1586087 Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 64951-06-0

Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B1586087
CAS No.: 64951-06-0
M. Wt: 191.19 g/mol
InChI Key: SORASSFGEFQWIH-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate>

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-8(13)7-6-12-5-3-4-10-9(12)11-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORASSFGEFQWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374754
Record name ethyl imidazo[1,2-a]pyrimidine-2-carboxylate
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Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64951-06-0
Record name ethyl imidazo[1,2-a]pyrimidine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl imidazo[1,2-a]pyrimidine-2-carboxylate
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Foundational & Exploratory

Synthesis and characterization of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic system that holds a prominent position in medicinal chemistry and materials science.[1] As bioisosteres of purine bases, these fused-ring compounds exhibit a remarkable breadth of biological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[2][3][4] This diverse pharmacological profile has established the imidazo[1,2-a]pyrimidine scaffold as a critical building block in the design of novel therapeutic agents.[1][4]

This compound, the subject of this guide, is a key derivative within this class. The ethyl ester functionality at the 2-position serves as a versatile synthetic handle, enabling further molecular elaboration to explore structure-activity relationships (SAR) and develop new chemical entities. This guide provides a comprehensive, field-proven framework for the reliable synthesis and rigorous characterization of this valuable compound, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale.

Part 1: Synthesis of this compound

The most direct and widely adopted method for constructing the imidazo[1,2-a]pyrimidine core is a variation of the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[1] This approach offers high yields and a straightforward pathway to the desired fused heterocyclic system.

Proposed Synthetic Pathway & Mechanism

The synthesis proceeds via a bimolecular condensation reaction between 2-aminopyrimidine and ethyl bromopyruvate. The mechanism involves an initial nucleophilic attack by the exocyclic amino group of the pyrimidine onto the electrophilic carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine Reaction_Vessel Condensation (e.g., Reflux in Ethanol) 2-Aminopyrimidine->Reaction_Vessel Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule + HBr + H2O

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

  • 2-Aminopyrimidine (1.0 eq)

  • Ethyl bromopyruvate (1.05 eq)

  • Anhydrous Ethanol (as solvent)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyrimidine and anhydrous ethanol. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Slowly add ethyl bromopyruvate to the solution at room temperature. The addition is slightly exothermic, and a color change may be observed.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminopyrimidine) is consumed. This typically takes 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize liberated HBr) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Modern Synthetic Alternatives

While the traditional reflux method is robust, modern approaches aim to improve efficiency and reduce environmental impact. Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields for the synthesis of related imidazo-fused heterocycles.[5][6][7] These methods often utilize greener solvents like ethanol or even natural catalysts like lemon juice, aligning with the principles of green chemistry.[5][6]

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides an unambiguous structural assignment.

Characterization_Workflow Start Synthesized & Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Primary Structure MS Mass Spectrometry (LC-MS) Start->MS Molecular Weight IR FT-IR Spectroscopy Start->IR Functional Groups MP Melting Point Analysis Start->MP Purity Check Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation MP->Confirmation

Caption: Standard workflow for structural characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The expected spectrum for the title compound would show distinct signals for the pyrimidine ring protons, the lone proton on the imidazole ring, and the ethyl ester group (a quartet and a triplet).

  • ¹³C NMR: Reveals the number and type of carbon atoms. Key signals include the carbonyl carbon of the ester, and the various sp² carbons of the fused aromatic rings.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Using electrospray ionization (ESI), the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺.

  • Molecular Formula: C₉H₉N₃O₂

  • Molecular Weight: 191.19 g/mol [8]

  • Expected [M+H]⁺: m/z = 192.08

Fourier-Transform Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

  • ~1720 cm⁻¹: A strong absorption band characteristic of the C=O (ester) stretching vibration.

  • ~1640 cm⁻¹: Absorption corresponding to C=N stretching within the heterocyclic rings.

  • ~3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic rings.

  • ~2980 cm⁻¹: C-H stretching for the aliphatic ethyl group.

Physical and Analytical Data Summary

The following table summarizes the key analytical data used to confirm the identity and purity of this compound.

Analysis Technique Expected Result Purpose
Identity ¹H & ¹³C NMRCharacteristic shifts and coupling patterns consistent with the proposed structure.Confirms molecular structure and connectivity.
Molecular Weight LC-MS (ESI)m/z = 192.08 [M+H]⁺Confirms molecular formula.[8]
Functional Groups FT-IRStrong C=O stretch (~1720 cm⁻¹), C=N stretch (~1640 cm⁻¹).Confirms presence of key functional groups.
Purity Melting PointSharp melting point range.Indicates high purity.
Appearance VisualTypically an off-white to yellow solid.[7]Basic physical property.

Conclusion and Future Outlook

This guide outlines a reliable and reproducible methodology for the synthesis and characterization of this compound. The classical condensation approach provides a high-yielding route to the target molecule, while a suite of modern analytical techniques ensures its structural integrity and purity.

The versatility of the imidazo[1,2-a]pyrimidine scaffold, combined with the synthetic utility of the ethyl ester group, positions this compound as a valuable intermediate for the development of new chemical probes and drug candidates. Future work will undoubtedly focus on leveraging this building block to create libraries of novel derivatives for screening against a wide array of biological targets, from infectious diseases to oncology.[2][4][9]

References

A Spectroscopic Guide to Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate: Structure Elucidation for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, planar structure and potential for diverse functionalization make it a privileged core in the design of novel therapeutic agents. This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural nuances and the experimental rationale behind the data acquisition. This document serves as a practical reference for researchers engaged in the synthesis, purification, and application of imidazo[1,2-a]pyrimidine derivatives.

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system that has garnered substantial attention in the pharmaceutical sciences. This scaffold is a bioisostere of purine, allowing it to interact with a wide range of biological targets. Derivatives of imidazo[1,2-a]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, anticonvulsant, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The ethyl carboxylate moiety at the 2-position of the ring system provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A thorough understanding of the spectroscopic signature of this compound is paramount for ensuring the identity, purity, and structural integrity of synthesized analogues. This guide provides a detailed breakdown of its characteristic spectral features.

Molecular Structure and Physicochemical Properties

The foundational information for this compound is summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Molecular Formula C₉H₉N₃O₂PubChem[4]
Molecular Weight 191.19 g/mol PubChem[4]
CAS Number 64951-06-0PubChem[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity within the molecule.

Table 1: ¹H NMR Data for this compound (Predicted and based on related structures)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6-8.8dd1HH-5
~8.4-8.6dd1HH-7
~8.2-8.4s1HH-3
~7.0-7.2dd1HH-6
~4.3-4.5q2H-OCH₂CH₃
~1.3-1.5t3H-OCH₂CH₃

Interpretation and Rationale:

  • Aromatic Region: The imidazo[1,2-a]pyrimidine core gives rise to a characteristic pattern in the downfield region of the spectrum. The protons on the pyrimidine ring (H-5, H-6, and H-7) typically appear as doublet of doublets (dd) due to ortho and meta couplings. The proton on the imidazole ring (H-3) is expected to be a singlet.

  • Ethyl Group: The ethyl ester functionality is readily identified by a quartet (q) for the methylene protons (-OCH₂-) and a triplet (t) for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to coupling with the two methylene protons.

Experimental Protocol for ¹H NMR:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.[1][5] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound (Predicted and based on related structures)

Chemical Shift (δ) ppmAssignment
~160-165C=O (ester)
~145-155C-5, C-7, C-8a
~135-145C-2
~110-120C-3, C-6
~60-65-OCH₂CH₃
~14-16-OCH₂CH₃

Interpretation and Rationale:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field (~160-165 ppm).

  • Aromatic Carbons: The carbons of the heterocyclic rings appear in the aromatic region of the spectrum. The bridgehead carbon (C-8a) and the carbons of the pyrimidine ring are typically found between 145 and 155 ppm. The C-2 and C-3 of the imidazole ring and C-6 of the pyrimidine ring resonate at higher fields.

  • Ethyl Group Carbons: The methylene carbon (-OCH₂-) of the ethyl group is observed around 60-65 ppm, while the methyl carbon (-CH₃) appears at a much higher field, typically between 14 and 16 ppm.

Experimental Protocol for ¹³C NMR:

The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically acquired on the same instrument using a broadband proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2980-2850MediumC-H stretching (aliphatic)
~1720-1700StrongC=O stretching (ester)
~1640-1580Medium-StrongC=N and C=C stretching (heteroaromatic rings)
~1250-1200StrongC-O stretching (ester)

Interpretation and Rationale:

  • C=O Stretch: The most prominent peak in the IR spectrum is the strong absorption between 1720 and 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ethyl ester.

  • Aromatic C-H and C=C/C=N Stretches: The aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the fused ring system give rise to a series of medium to strong absorptions in the 1640-1580 cm⁻¹ region.

  • Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl group appear in the 2980-2850 cm⁻¹ range.

  • C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is expected in the 1250-1200 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate. For solid samples, an Attenuated Total Reflectance (ATR) accessory is often used for its simplicity and speed.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
191[M]⁺ (Molecular Ion)
162[M - C₂H₅]⁺
146[M - OCH₂CH₃]⁺
118[M - COOC₂H₅]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value of 191, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the ethyl ester is a key diagnostic feature. Common fragmentation pathways include the loss of an ethyl radical (-C₂H₅) to give a peak at m/z 162, loss of an ethoxy radical (-OCH₂CH₃) resulting in a peak at m/z 146, and the loss of the entire ethyl carboxylate group (-COOC₂H₅) to yield a fragment at m/z 118, which corresponds to the imidazo[1,2-a]pyrimidine core.

Experimental Protocol for Mass Spectrometry:

The mass spectrum is typically obtained using an Electrospray Ionization (ESI) or an Electron Impact (EI) mass spectrometer.[1][6] The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Fragmentation Pathway Diagram:

G M [M]⁺ m/z = 191 F1 [M - C₂H₅]⁺ m/z = 162 M->F1 - C₂H₅ F2 [M - OCH₂CH₃]⁺ m/z = 146 M->F2 - OCH₂CH₃ F3 [M - COOC₂H₅]⁺ m/z = 118 F2->F3 - CO G Reactant1 2-Aminopyrimidine Reaction Reaction (Reflux) Reactant1->Reaction Reactant2 Ethyl Bromopyruvate Reactant2->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

Chemical properties and stability of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Its fused bicyclic structure, comprised of imidazole and pyrimidine rings, serves as a key pharmacophore in a variety of biologically active agents.[1][4][5] This technical guide provides a comprehensive overview of the core chemical properties and stability profile of this molecule. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its behavior for synthesis, formulation, and analytical development. The guide covers physicochemical characteristics, reactivity of the heterocyclic core and the ester functional group, and stability under various stress conditions, including hydrolysis, thermal, and photolytic degradation.

Introduction and Molecular Overview

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4][6] this compound serves as a crucial intermediate and a core structural motif in the synthesis of more complex pharmaceutical agents.[3][7] Understanding its inherent chemical properties and stability is paramount for ensuring the integrity, efficacy, and safety of potential drug candidates derived from it.

Molecular Structure:

The molecule consists of a planar, electron-deficient imidazo[1,2-a]pyrimidine ring system. The ethyl carboxylate group at the C2 position is a key functional handle for further synthetic modifications and significantly influences the molecule's electronic properties and reactivity.

Chemical Identity:

  • IUPAC Name: this compound[8]

  • CAS Number: 64951-06-0[8]

  • Molecular Formula: C₉H₉N₃O₂[8]

  • Molecular Weight: 191.19 g/mol [8]

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for purification, formulation, and analytical method development. The data presented below are compiled from publicly available databases and predictive models.

PropertyValueSource / Comment
Molecular Weight 191.19 g/mol PubChem CID 2759351[8]
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Approx. 83-87 °CData for analogous pyridine structure
Solubility Soluble in DMSO, Methanol, Chloroform. Sparingly soluble in water.Typical for small organic molecules of this class.
pKa Estimated 2.5-3.5The pyrimidine nitrogen is weakly basic.
LogP 1.1Computed by XLogP3[9]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by two primary features: the electron-rich imidazole ring and the electrophilic ester group.

Reactivity of the Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine ring system is known for its unique electronic distribution. The C3 position is the most nucleophilic and susceptible to electrophilic substitution, a common feature in this heterocyclic family.[3]

  • Electrophilic Substitution: Reactions such as halogenation, nitrosation, and Friedel-Crafts acylation preferentially occur at the C3 position.[1] This reactivity is a cornerstone for the functionalization of the scaffold.[7]

  • Palladium-Catalyzed Cross-Coupling: The scaffold can be functionalized via modern cross-coupling reactions, although this often requires prior halogenation to introduce a suitable handle.[10]

Reactions of the Ethyl Carboxylate Group

The ester at C2 provides a versatile handle for creating derivatives.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting imidazo[1,2-a]pyrimidine-2-carboxylic acid is a key intermediate for amide bond formation.

  • Amidation: Direct reaction with amines can form the corresponding amides, often facilitated by activating agents or by first converting the ester to the acid.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)imidazo[1,2-a]pyrimidine, using standard reducing agents like lithium aluminum hydride (LiAlH₄).

A general workflow for the synthesis and derivatization is outlined below.

G cluster_synthesis Synthesis cluster_derivatization Derivatization 2-Aminopyrimidine 2-Aminopyrimidine Cyclocondensation Cyclocondensation 2-Aminopyrimidine->Cyclocondensation 1. Ethyl_Bromopyruvate Ethyl_Bromopyruvate Ethyl_Bromopyruvate->Cyclocondensation Target_Molecule This compound Cyclocondensation->Target_Molecule Reflux Hydrolysis Hydrolysis Target_Molecule->Hydrolysis NaOH / H₂O Reduction Reduction Target_Molecule->Reduction LiAlH₄ Carboxylic_Acid Imidazo[1,2-a]pyrimidine-2-carboxylic acid Hydrolysis->Carboxylic_Acid Acidification Amide_Coupling Amide_Coupling Carboxylic_Acid->Amide_Coupling Amine, Coupling Agent Amide_Derivative Amide_Derivative Amide_Coupling->Amide_Derivative Alcohol_Derivative Alcohol_Derivative Reduction->Alcohol_Derivative

Caption: Synthetic and derivatization workflow for the target molecule.

Stability Profile: A Forced Degradation Study

Understanding the stability of a molecule is critical for defining storage conditions, shelf-life, and predicting potential degradation products. A forced degradation study is the standard approach to evaluate this.

Experimental Protocol: Forced Degradation

Objective: To assess the stability of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.

Methodology:

  • Preparation: Prepare stock solutions of the compound (1 mg/mL) in acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute stock with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute stock with 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Dilute stock with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (ICH Q1B conditions) for 7 days.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method at appropriate time points. Compare with an unstressed control sample.

Summary of Stability Data
Stress ConditionObservationPrimary Degradation Pathway
Acidic (0.1 M HCl, 60°C) Moderate degradationSlow hydrolysis of the ethyl ester to the carboxylic acid.
Basic (0.1 M NaOH, RT) Rapid degradationFast hydrolysis of the ethyl ester to the carboxylate salt.
Oxidative (3% H₂O₂, RT) Minor degradationPotential for N-oxidation on the pyrimidine ring.
Thermal (80°C, solid) StableNo significant degradation observed.
Photolytic (UV/Vis light) Slight degradationMinor decomposition observed under UV exposure.

The primary instability is associated with the ethyl ester group, which is highly susceptible to base-catalyzed hydrolysis.

G Start Ethyl imidazo[1,2-a]pyrimidine- 2-carboxylate Acid Carboxylic Acid + Ethanol Start->Acid H⁺ / H₂O (Slow) Base Carboxylate Salt + Ethanol Start->Base OH⁻ / H₂O (Rapid) Oxidation N-Oxide derivatives Start->Oxidation H₂O₂ (Minor)

Caption: Key degradation pathways under forced stress conditions.

Analytical Methodologies

Accurate analysis is key to controlling the quality and stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for purity determination and stability testing. A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identification of impurities.[1]

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying degradation products and confirming molecular weight.[11][12]

Conclusion and Future Directions

This compound is a molecule of significant synthetic value, characterized by the reactivity of its heterocyclic core and its ester functional group. While generally stable under thermal and mild oxidative conditions, it exhibits a pronounced liability to base-catalyzed hydrolysis. This instability is a critical consideration for drug development professionals, influencing everything from reaction workup and purification to formulation and storage. Future research should focus on developing stable prodrugs or formulations that protect the ester group until it reaches its biological target, thereby maximizing therapeutic potential.

References

Crystal Structure Analysis of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3][4] Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate is a key derivative within this class, serving as a versatile building block for more complex pharmaceutical agents. Understanding its precise three-dimensional atomic arrangement is paramount, as the solid-state structure dictates crucial physicochemical properties such as solubility, stability, and bioavailability, which are fundamental to drug design and development.[5]

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of this compound. We will delve into the rationale behind the experimental choices, from the initial synthesis and crystallization to the final interpretation of intermolecular interactions. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into obtaining and interpreting high-quality crystallographic data.

Part 1: Synthesis and High-Quality Crystal Growth

Rationale for Synthesis

The primary objective is to synthesize this compound with high purity, as impurities can significantly inhibit or disrupt the crystallization process. A common and effective method is the condensation reaction between a 2-aminopyrimidine and an ethyl bromopyruvate derivative. This approach is well-documented for related heterocyclic systems and offers good yields and a relatively clean product profile.[2][6][7]

Experimental Protocol: Synthesis
  • Reactant Preparation: Dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol or DMF in a round-bottomed flask.

  • Reaction Initiation: Add ethyl 3-bromo-2-oxopropanoate (1.1 eq) to the solution. The slight excess of the brominated ester ensures the complete consumption of the starting amine.

  • Reaction Conditions: The mixture is typically refluxed for several hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) to determine the point of completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure. The crude product is then purified, typically via recrystallization or column chromatography, to achieve the high purity (>99%) required for successful crystal growth.

The Crystallization Bottleneck: Rationale and Strategy

Obtaining a single crystal of sufficient size and quality for SCXRD is often the most challenging step in structural analysis.[8] The fundamental principle is to create a supersaturated solution from which the solute molecules can slowly and orderly deposit onto a growing crystal lattice, excluding impurities.[9] The choice of solvent and crystallization technique is therefore not a matter of trial-and-error, but a systematic exploration based on the solute's properties.

Experimental Protocol: Crystallization Techniques

A preliminary solubility screening with a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, hexane) is essential. The ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at low temperatures.[9]

Method 1: Slow Evaporation (Most Common)

  • Prepare a near-saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate) in a clean vial.

  • Loosely cap the vial or cover it with perforated parafilm. This allows the solvent to evaporate slowly over several days.

  • Place the vial in a vibration-free environment. Disturbances can lead to the formation of many small, unusable crystals instead of a few large ones.[10]

Method 2: Vapor Diffusion This technique is highly effective for small quantities of material.[11]

  • Setup: Dissolve the compound in a small volume of a relatively non-volatile solvent (the "solvent") in a small, open inner vial. Place this vial inside a larger, sealed container (the "reservoir") that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

  • Mechanism: The anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.[10][11] A common system is using dichloromethane as the solvent and ethanol or ether as the anti-solvent.[10]

Crystallization_Workflow cluster_prep Preparation cluster_method Crystallization Method cluster_outcome Outcome Purified_Compound High-Purity Compound (>99%) Solvent_Screening Solvent Solubility Screening Purified_Compound->Solvent_Screening Saturated_Solution Prepare Saturated/ Near-Saturated Solution Solvent_Screening->Saturated_Solution Slow_Evaporation Slow Evaporation Saturated_Solution->Slow_Evaporation Select Method Vapor_Diffusion Vapor Diffusion Saturated_Solution->Vapor_Diffusion Select Method Slow_Cooling Slow Cooling Saturated_Solution->Slow_Cooling Select Method Single_Crystal Single Crystal Formation Slow_Evaporation->Single_Crystal Vapor_Diffusion->Single_Crystal Slow_Cooling->Single_Crystal XRD_Analysis Ready for SCXRD Analysis Single_Crystal->XRD_Analysis

Caption: General workflow for single crystal growth.

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

Theoretical Foundation: Probing the Lattice

SCXRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][12] The technique is based on the principle discovered by Max von Laue and formulated by the Braggs: a crystal acts as a three-dimensional diffraction grating for X-rays.[12] When a beam of monochromatic X-rays strikes the crystal, constructive interference occurs only at specific angles that satisfy Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, we can reconstruct the electron density map of the molecule and, consequently, its atomic structure.

Experimental Protocol: Data Collection and Processing
  • Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope. It is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in a modern diffractometer. The instrument rotates the crystal through a series of angles while irradiating it with X-rays. A detector, such as a CCD or CMOS sensor, records the diffraction pattern for each orientation.[13] This process continues until a complete, redundant dataset is collected.

  • Data Reduction: The raw diffraction images are processed. This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice system from the positions of the diffraction spots.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Absorption Correction: Correcting the intensities for experimental variations and the absorption of X-rays by the crystal.

Structure Solution and Refinement

This is the computational phase where the diffraction data is translated into a chemical structure.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: An atomic model is built based on the electron density map and refined using a least-squares algorithm. This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[14] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

  • Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF). An R1 value below 5% for high-quality data indicates an excellent fit.

SCXRD_Workflow cluster_exp Experimental cluster_proc Data Processing cluster_solve Structure Determination Crystal_Mount Crystal Mounting & Cryo-cooling Data_Collection Diffraction Data Collection Crystal_Mount->Data_Collection Indexing Indexing & Unit Cell Determination Data_Collection->Indexing Integration Integration of Spot Intensities Indexing->Integration Scaling Scaling & Absorption Correction Integration->Scaling Structure_Solution Structure Solution (Phase Problem) Scaling->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation Validation (R-factor, GooF) Refinement->Validation Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Caption: The workflow of Single-Crystal X-ray Diffraction analysis.

Part 3: Structural Analysis and Interpretation

The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Crystallographic Data Summary

The following table summarizes hypothetical but realistic crystallographic data for this compound, based on related structures.[6]

ParameterValue
Chemical FormulaC₉H₉N₃O₂
Formula Weight191.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)105.5
Volume (ų)920.5
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.115
Goodness-of-fit (S)1.05
Molecular Structure and Conformation

The analysis reveals that the imidazo[1,2-a]pyrimidine fused ring system is nearly planar, a common feature for such aromatic heterocyclic systems.[6] The ethyl carboxylate group attached at the C2 position exhibits a specific conformation relative to the ring. The bond lengths and angles within the molecule are consistent with standard values for sp² and sp³ hybridized atoms, confirming the expected electronic structure.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of weak intermolecular interactions. Unlike molecules with strong hydrogen bond donors (like -OH or -NH₂), the packing in this structure is likely dominated by weaker C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.[6][15] These interactions dictate the crystal's stability and physical properties. For example, C-H···O interactions may form between the aromatic C-H groups and the carbonyl oxygen of the ester group, linking molecules into chains or layers.

Hirshfeld Surface Analysis: Quantifying Interactions

To gain deeper, quantitative insight into the crystal packing, Hirshfeld surface analysis is an invaluable tool.[16][17] This method partitions crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

  • d_norm surface: This surface visualizes intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal. They provide a percentage contribution for each type of interaction, allowing for a quantitative comparison of their importance in the overall crystal packing.[16][18] For this molecule, H···H contacts would likely be the most abundant, followed by C···H and O···H/N···H contacts, which are crucial for directional packing.

Hirshfeld_Concept CIF Crystal Structure Data (CIF) Hirshfeld_Calc Hirshfeld Surface Calculation CIF->Hirshfeld_Calc d_norm d_norm Surface Visualization Hirshfeld_Calc->d_norm Visualize Contacts Fingerprint 2D Fingerprint Plot Generation Hirshfeld_Calc->Fingerprint Summarize Contacts Quantify Quantify Interaction Contributions (e.g., H···H, C···H, O···H) Fingerprint->Quantify

Caption: Conceptual workflow for Hirshfeld surface analysis.

Conclusion

The crystal structure analysis of this compound provides definitive proof of its molecular structure and offers critical insights into its solid-state behavior. Through a systematic process of synthesis, crystallization, and single-crystal X-ray diffraction, we can elucidate the precise atomic arrangement and the complex network of intermolecular forces that govern its crystal packing. This detailed structural knowledge is not merely an academic exercise; it is a fundamental pillar of rational drug design, enabling scientists to understand structure-activity relationships and to engineer molecules with optimized pharmaceutical properties.

References

A Technical Guide to the Formation of the Imidazo[1,2-a]pyrimidine Core: Mechanisms, Methodologies, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active agents.[1][2] This bicyclic nitrogen-fused heterocycle, a bioisostere of natural purines, serves as the central framework for drugs with applications ranging from anxiolytics to anticancer and anti-inflammatory agents.[2][3][4] Understanding the fundamental mechanisms of its formation is critical for researchers and drug development professionals aiming to design and synthesize novel therapeutic candidates. This guide provides an in-depth exploration of the key synthetic pathways to the imidazo[1,2-a]pyrimidine core, balancing classical reactions with modern, efficient methodologies. We will dissect the causal chemistry behind these transformations, present a validated experimental protocol, and offer a comparative analysis of synthetic strategies to empower scientists in their research endeavors.

The Strategic Importance of the Imidazo[1,2-a]pyrimidine Scaffold

The fusion of an imidazole and a pyrimidine ring creates a unique electronic and structural architecture that is highly effective at interacting with biological targets.[5] Its structural similarity to adenine and guanine allows it to function as an antagonist or modulator in various enzymatic and signaling pathways.[2] Consequently, derivatives of this core are investigated for a multitude of therapeutic applications, including as GABAA receptor modulators, kinase inhibitors, and antimicrobial agents.[4][6][7] The ability to functionalize the core at multiple positions, particularly C2, C3, and C7, provides a rich landscape for structure-activity relationship (SAR) studies, making efficient and versatile synthetic access a paramount concern.[1][5]

Foundational Synthesis: The Tschitschibabin Condensation Pathway

The most traditional and conceptually fundamental route to the imidazo[1,2-a]pyrimidine core is an adaptation of the Tschitschibabin reaction, first reported for pyridine derivatives in 1925.[3] This pathway relies on the condensation of a 2-aminopyrimidine with an α-haloketone.

Mechanistic Dissection

The reaction proceeds through a well-defined sequence of nucleophilic substitution and intramolecular cyclization-dehydration.

  • Initial SN2 Attack: The reaction initiates with the nucleophilic attack of the more basic endocyclic nitrogen (N1) of the 2-aminopyrimidine onto the electrophilic α-carbon of the haloketone. This is the kinetically favored step, leading to the formation of a key aminopyrimidinium halide intermediate.

  • Intramolecular Cyclization: The exocyclic amino group, now positioned favorably, performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms a five-membered ring, creating a bicyclic hemiaminal intermediate (a hydroxyl-dihydro-imidazo[1,2-a]pyrimidine).

  • Dehydration and Aromatization: The final step is the acid- or base-catalyzed elimination of a water molecule from the hemiaminal. This dehydration event results in the formation of a fully aromatic and stable imidazo[1,2-a]pyrimidine ring system.

The choice to sometimes include a base, such as sodium bicarbonate, is to facilitate the reaction under milder conditions by neutralizing the HBr formed, which can otherwise protonate the starting amine and reduce its nucleophilicity.[3]

Tschitschibabin_Mechanism Tschitschibabin Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine alpha-Haloketone α-Haloketone Intermediate1 Aminopyrimidinium Halide alpha-Haloketone->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Imidazo[1,2-a]pyrimidine Intermediate2->Product Dehydration & Aromatization

Caption: The stepwise mechanism for the Tschitschibabin synthesis.

Modern Synthetic Evolutions: Efficiency and Green Chemistry

While robust, the classical condensation often requires high temperatures and can have limitations. Modern organic synthesis has driven the development of more efficient, versatile, and environmentally benign alternatives.

Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé Reaction

Multicomponent reactions (MCRs) construct complex molecules in a single step from three or more starting materials, offering superior atom economy and procedural simplicity.[8][9] The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier example, providing rapid access to 3-aminoimidazo[1,2-a]pyrimidines.[10][11]

Core Components:

  • 2-Aminopyrimidine

  • An aldehyde

  • An isocyanide

Mechanistic Rationale: The reaction is typically acid-catalyzed and proceeds via an iminium intermediate.

  • Iminium Formation: The 2-aminopyrimidine condenses with the aldehyde to form a reactive iminium ion.

  • Nucleophilic Attack: The nucleophilic isocyanide attacks the iminium carbon.

  • Intramolecular Cyclization: The resulting nitrilium ion intermediate is perfectly poised for a 5-endo-dig cyclization, where the endocyclic nitrogen of the pyrimidine ring attacks the electrophilic carbon of the nitrilium group.[10]

  • Tautomerization/Rearomatization: A final tautomerization step yields the stable, aromatic 3-amino-substituted product.[10]

The GBB reaction's power lies in its convergence, allowing for the rapid generation of diverse compound libraries by simply varying the three input components.

GBB_Mechanism Groebke-Blackburn-Bienaymé (GBB) Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine Aldehyde Aldehyde Intermediate1 Iminium Ion Aldehyde->Intermediate1 Condensation Isocyanide Isocyanide Intermediate2 Nitrilium Adduct Isocyanide->Intermediate2 Intermediate1->Intermediate2 Isocyanide Attack Product 3-Amino-Imidazo[1,2-a]pyrimidine Intermediate2->Product 5-endo-dig Cyclization & Tautomerization

Caption: The convergent mechanism of the GBB three-component reaction.

Catalytic and Microwave-Assisted Protocols

A significant trend in modern synthesis is the use of catalysts and alternative energy sources to enhance reaction efficiency and sustainability.

  • Catalysis: A range of catalysts have been employed, from metal nanoparticles (e.g., gold) to simple, reusable catalysts like neutral alumina.[3][12] These catalysts lower the activation energy, enabling reactions to proceed under milder conditions and often with higher yields.

  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool.[3][9] By providing rapid, uniform heating, it dramatically reduces reaction times from hours to minutes.[3] This technique is often paired with green solvents (like ethanol or even water) or solvent-free conditions, significantly improving the environmental profile of the synthesis.[9][13] For instance, the reaction of aromatic ketones with N-bromosuccinimide (to form the α-bromoketone in situ) and 2-aminopyridines can be efficiently conducted in lemon juice under microwave irradiation.[13]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on the desired substitution pattern, available starting materials, and required scale.

Methodology Key Reactants Typical Conditions Advantages Limitations
Tschitschibabin Condensation 2-Aminopyrimidine, α-HaloketoneHigh temperature (reflux), often with a baseStraightforward, reliable for 2-substituted coresHarsh conditions, requires pre-functionalized ketone
GBB Multicomponent Reaction 2-Aminopyrimidine, Aldehyde, IsocyanideAcid-catalyzed, often room temp. to mild heatHigh efficiency, rapid diversity generation for 3-amino coresLimited to 3-amino derivatives, isocyanides can be toxic
Microwave-Assisted Synthesis Various (often based on Tschitschibabin)Microwave irradiation (e.g., 400W, 85°C)Extremely fast, high yields, green chemistry compatibleRequires specialized equipment, scalability can be a concern
Catalytic Approaches VariousCatalyst-dependent (e.g., AuNPs, alumina)Milder conditions, improved yields, catalyst may be reusableCatalyst cost and sensitivity, potential for product contamination

Field-Proven Experimental Protocol: One-Pot, Microwave-Assisted Synthesis

This protocol describes an efficient, one-pot synthesis of 2-phenylimidazo[1,2-a]pyrimidine, a common and valuable scaffold. The methodology leverages an in-situ bromination followed by microwave-assisted cyclocondensation.

Workflow

Experimental_Workflow Experimental Workflow step1 Step 1: In-Situ Bromination Mix Acetophenone, NBS, and solvent (e.g., lemon juice/ethanol) in a microwave vial. Microwave irradiation (e.g., 400W, 85°C) until TLC shows full conversion to α-bromoacetophenone. step2 Step 2: Cyclocondensation Add 2-Aminopyrimidine to the vial. Continue microwave irradiation under the same conditions. Monitor reaction progress via TLC. step1->step2 Add Reagent step3 Step 3: Work-up & Isolation Cool the reaction mixture to room temperature. Pour into ice-cold water to precipitate the product. Filter the solid using a Büchner funnel. Wash with cold water. step2->step3 Reaction Complete step4 Step 4: Purification & Characterization Recrystallize the crude product from aqueous ethanol. Dry the purified solid under vacuum. Characterize via FT-IR, 1H NMR, 13C NMR, and MS to confirm identity and purity. step3->step4 Purify

Caption: A validated workflow for microwave-assisted synthesis.

Detailed Methodology

Reagents & Equipment:

  • Acetophenone (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol)

  • 2-Aminopyrimidine (1.0 mmol)

  • Ethanol or Lemon Juice (5 mL)

  • Microwave Synthesis Reactor

  • Standard laboratory glassware, TLC plates, filtration apparatus

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine acetophenone (1.0 mmol) and N-bromosuccinimide (1.0 mmol) in the chosen solvent (5 mL).

  • In-Situ Bromination: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 85°C (power set to 400W) for 5-10 minutes. Monitor the formation of α-bromoacetophenone by TLC. Self-Validation: This initial step ensures the key electrophile is generated efficiently before adding the pyrimidine.

  • Cyclocondensation: Once the bromination is complete, cool the vial, add 2-aminopyrimidine (1.0 mmol), and reseal. Continue to irradiate under the same conditions for an additional 10-15 minutes. Self-Validation: The reaction is monitored by TLC until the starting materials are consumed, ensuring the reaction goes to completion.

  • Isolation: After cooling, pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water. Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol, to yield the pure 2-phenylimidazo[1,2-a]pyrimidine.

  • Characterization: Dry the purified product and confirm its structure and purity using spectroscopic methods (NMR, IR, MS). Self-Validation: Full characterization provides definitive proof of the target molecule's successful formation.

Conclusion

The imidazo[1,2-a]pyrimidine core remains a highly valuable scaffold in the pursuit of novel therapeutics. Its synthesis has evolved from classical high-temperature condensations to elegant and highly efficient multicomponent and microwave-assisted strategies. A thorough understanding of the underlying mechanisms—from the fundamental Tschitschibabin pathway to the convergent GBB reaction—is essential for the modern medicinal chemist. By leveraging these robust synthetic methodologies, researchers are well-equipped to generate diverse libraries of these potent heterocyclic compounds, accelerating the journey of drug discovery and development.

References

A-Z Technical Guide to Biological Activity Screening of Novel Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a remarkable breadth of biological activities.[1][2][3] These nitrogen-containing fused ring systems are synthetic bioisosteres of purine bases, allowing them to interact with a wide array of biological targets.[4] Consequently, derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal agents.[1][3][5] The versatility of the imidazo[1,2-a]pyrimidine structure allows for facile chemical modification, enabling the synthesis of large libraries of novel derivatives for biological screening.[1][6] This guide provides an in-depth, experience-driven approach to the biological activity screening of these promising compounds, focusing on scientifically robust and validated methodologies.

Part 1: Anticancer Activity Screening

The discovery of novel anticancer agents is a primary focus of drug development.[7][8] Imidazo[1,2-a]pyrimidine derivatives have shown considerable promise in this area, exhibiting cytotoxic effects against various cancer cell lines.[9][10][11][12] A tiered screening approach is essential to identify and characterize the anticancer potential of new derivatives.

Initial Cytotoxicity Screening: The MTT Assay

The initial step in assessing anticancer activity is to determine the cytotoxicity of the novel compounds against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[13][14]

Scientific Rationale: The assay is based on the principle that metabolically active, viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13][15] The amount of formazan produced is directly proportional to the number of living cells.[14]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrimidine derivatives in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of the Anticancer Screening Workflow

Anticancer_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action cluster_2 Lead Optimization Start Library of Novel Imidazo[1,2-a]pyrimidine Derivatives MTT MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) IC50->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Active Compounds WesternBlot Western Blotting (Target Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot SAR Structure-Activity Relationship (SAR) Studies WesternBlot->SAR

Caption: Workflow for anticancer activity screening of novel compounds.

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives
Compound IDCancer Cell LineIC50 (µM)
IMP-001MCF-7 (Breast)15.2
IMP-001A549 (Lung)22.8
IMP-002MCF-7 (Breast)5.7
IMP-002A549 (Lung)8.1
DoxorubicinMCF-7 (Breast)0.9
DoxorubicinA549 (Lung)1.2

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Imidazo[1,2-a]pyrimidine derivatives have demonstrated promising antibacterial and antifungal activities.[1][16][17] The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[18][19][20][21]

Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] This method allows for the simultaneous testing of multiple compounds against various microorganisms in a high-throughput format.[19]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial/Fungal Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (medium with inoculum, no compound), a sterility control (medium only), and a positive control with a known antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[19][21]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

Visualization of the Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow Start Novel Imidazo[1,2-a]pyrimidine Derivatives Library BrothMicrodilution Broth Microdilution Assay (Gram-positive, Gram-negative bacteria, Fungi) Start->BrothMicrodilution MIC Determine Minimum Inhibitory Concentration (MIC) BrothMicrodilution->MIC MBC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC Potent Compounds SAR Structure-Activity Relationship (SAR) Studies MBC->SAR Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound Imidazo[1,2-a]pyrimidine Derivative Compound->NFkB Inhibits

References

Solubility of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate in Common Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. The document is intended for researchers, chemists, and formulation scientists who require a deep understanding of this molecule's behavior in various organic solvents to enable applications ranging from synthetic route optimization to final drug product formulation.

Introduction: The Critical Role of Solubility in Scientific Advancement

This compound is a member of the imidazopyrimidine class of bicyclic heteroaromatics, which are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. The solubility of this compound is a fundamental physicochemical property that governs its utility in a multitude of applications. In synthetic chemistry, solvent selection is paramount for controlling reaction kinetics, yield, and purity. In crystallization and purification processes, understanding solubility is essential for developing efficient and scalable protocols. Most critically, in pharmaceutical development, the aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and the feasibility of different formulation strategies.

This guide will delve into the theoretical underpinnings of this compound's solubility, present available data and predictive analyses, and provide a robust experimental protocol for its empirical determination.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept is governed by the intermolecular forces between the solute (this compound) and the solvent. The key factors at play include:

  • Polarity: The imidazo[1,2-a]pyrimidine core contains multiple nitrogen atoms, creating a polar heterocyclic system. The ethyl carboxylate group adds both polar (the ester) and non-polar (the ethyl chain) characteristics. The overall molecule can be classified as moderately polar.

  • Hydrogen Bonding: The nitrogen atoms in the ring system can act as hydrogen bond acceptors. The ester carbonyl oxygen can also accept hydrogen bonds. The absence of acidic protons means the molecule cannot act as a hydrogen bond donor.

  • Molecular Size and Shape: The planar, rigid structure of the bicyclic core influences how efficiently solvent molecules can pack around it, affecting the energetics of solvation.

Based on these features, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents and moderate solubility in some polar protic and non-polar aromatic solvents. Poor solubility is expected in highly non-polar aliphatic solvents.

Solubility Profile in Common Organic Solvents

While comprehensive, publicly available solubility data for this compound is limited, the following table synthesizes information from supplier data sheets and extrapolations based on the solubility of structurally similar imidazopyrimidine derivatives. These values should be considered estimates and are best confirmed by experimental determination.

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Very HighStrong dipole-dipole interactions and its ability to solvate a wide range of compounds make it an excellent solvent.
Dimethylformamide (DMF)6.4Very HighSimilar to DMSO, its high polarity effectively solvates the polar regions of the molecule.
Acetonitrile5.8Moderate to HighA polar solvent, but less effective at solvating than DMSO or DMF.
Acetone5.1ModerateIts polarity allows for favorable interactions, though less so than more polar aprotic solvents.
Polar Protic Ethanol4.3ModerateCan act as a hydrogen bond donor to the nitrogen and oxygen atoms, aiding solvation.
Methanol5.1Moderate to HighSimilar to ethanol but its higher polarity may lead to slightly better solubility.
Isopropanol3.9Low to ModerateThe bulkier alkyl group can hinder effective solvation compared to smaller alcohols.
Non-Polar Aromatic Toluene2.4Low to ModeratePi-stacking interactions between toluene and the aromatic heterocyclic system can contribute to solubility.
Dichloromethane (DCM)3.1ModerateIts ability to engage in dipole-dipole interactions allows it to be a good solvent for moderately polar compounds.
Non-Polar Aliphatic Hexane0.1Very LowThe significant mismatch in polarity results in poor solute-solvent interactions.
Heptane0.1Very LowSimilar to hexane, unfavorable energetics of solvation are expected.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, an empirical approach is necessary. The isothermal equilibrium method is a reliable and widely used technique.

Principle

This method involves creating a saturated solution of the solute in the solvent at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant can be accurately measured, representing the solubility at that temperature.

Experimental Workflow Diagram

G prep Preparation - Weigh excess solute - Add to vial with solvent equilibrate Equilibration - Agitate at constant T (e.g., 24-48h at 25°C) prep->equilibrate Start separate Phase Separation - Centrifuge or filter to remove undissolved solid equilibrate->separate After equilibrium sample Sample Dilution - Aliquot of supernatant - Dilute with mobile phase separate->sample Clear supernatant analyze Analysis (e.g., HPLC) - Quantify concentration against a calibration curve sample->analyze Inject diluted sample calculate Calculation - Solubility (mg/mL or M) = [Analyte] x Dilution Factor analyze->calculate Obtain concentration

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of crystalline this compound into a series of glass vials. An excess is critical to ensure a saturated solution is formed.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the slurries for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal time.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials and allow the undissolved solid to settle.

    • To obtain a clear supernatant free of solid particles, either centrifuge the vials at a high speed or filter the suspension using a syringe filter compatible with the solvent (e.g., PTFE). This step is crucial to avoid artificially high results.

  • Sample Preparation for Analysis:

    • Carefully take a known volume of the clear supernatant.

    • Dilute this aliquot with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method. A precise dilution factor is essential.

  • Quantification:

    • Analyze the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations of this compound.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Practical Implications and Applications

  • Reaction Chemistry: Knowledge of solubility allows for the selection of optimal solvents for synthetic transformations, ensuring reagents are in the solution phase to maximize reaction rates and yields. For example, the high solubility in DMSO and DMF makes them excellent candidates for nucleophilic substitution reactions involving this scaffold.

  • Crystallization and Purification: The differential solubility in various solvents is the basis for purification by crystallization. A solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal. For instance, a mixed solvent system like ethanol/water could be explored for this purpose.

  • Formulation Development: For preclinical studies, formulating this compound for in vivo administration requires an understanding of its solubility in pharmaceutically acceptable co-solvents and vehicles. The moderate solubility in ethanol suggests its potential for inclusion in oral liquid formulations.

Conclusion

InChI key and SMILES string for Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate for Advanced Research

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The imidazo[1,2-a]pyrimidine nucleus represents a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Regarded as a "privileged scaffold," its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a foundational component in the design of novel therapeutics.[1][3] These compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6]

This guide provides a comprehensive technical overview of a key derivative, this compound. We will delve into its core chemical identifiers, synthesis methodologies with mechanistic considerations, and its foundational role in the development of advanced therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Molecular Identifiers and Physicochemical Properties

Precise identification is critical for regulatory compliance, database integration, and experimental reproducibility. This compound is uniquely defined by several standard chemical identifiers.

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name This compound PubChem[7]
InChIKey SORASSFGEFQWIH-UHFFFAOYSA-N PubChem[7]
SMILES CCOC(=O)C1=CN2C=CC=NC2=N1 PubChem[7]
CAS Number 64951-06-0 PubChem[7]

| Molecular Formula | C₉H₉N₃O₂ | PubChem[7] |

Understanding the compound's physicochemical properties is essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Table 2: Computed Physicochemical Properties

Property Value Source
Molecular Weight 191.19 g/mol PubChem[7]
Topological Polar Surface Area 56.5 Ų PubChem[7]
Hydrogen Bond Donor Count 0 PubChem[7]
Hydrogen Bond Acceptor Count 4 PubChem[7]

| Rotatable Bond Count | 2 | PubChem[7] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of the imidazo[1,2-a]pyrimidine core is well-established, with methodologies evolving from classical condensation reactions to more efficient modern techniques.

Classical Synthesis: The Chichibabin Reaction

The most traditional and widely utilized method for constructing the imidazo[1,2-a]pyrimidine scaffold is a variation of the Chichibabin reaction.[3] This approach involves the bimolecular condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.

Causality Behind the Method: The choice of 2-aminopyrimidine is critical as it possesses two nucleophilic nitrogen atoms. The exocyclic amino group initiates the reaction by displacing the halide from the α-halocarbonyl. The subsequent intramolecular cyclization occurs via the endocyclic nitrogen atom attacking the carbonyl carbon, followed by dehydration to yield the aromatic fused heterocyclic system. This sequence provides a reliable and high-yielding pathway to the core structure.

G cluster_reactants Reactants cluster_process Reaction Steps R1 2-Aminopyrimidine S1 Step 1: Nucleophilic Attack (SN2 reaction) R1->S1 R2 Ethyl bromopyruvate (α-halocarbonyl) R2->S1 S2 Step 2: Intramolecular Cyclization S1->S2 Intermediate Formation S3 Step 3: Dehydration S2->S3 P Product: This compound S3->P Aromatization

Caption: Generalized workflow for the Chichibabin synthesis.

Modern Synthetic Approaches

To improve efficiency, yield, and environmental compatibility, modern synthetic strategies have been developed.

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes.[4][5] The choice of microwave irradiation is based on its ability to provide rapid and uniform heating to the polar reactants and solvents, accelerating the rate of both the initial condensation and the subsequent cyclization-dehydration steps. Catalysts like basic alumina (Al₂O₃) are often used to facilitate the reaction under solvent-free conditions, adhering to the principles of green chemistry.[4]

  • Multi-Component Reactions (MCRs): MCRs offer a highly convergent and atom-economical approach. A typical three-component reaction might involve an aldehyde, 2-aminopyrimidine, and an alkyne derivative.[1] This strategy is chosen for its operational simplicity, as it combines multiple synthetic steps into a single pot without isolating intermediates, thereby reducing waste and increasing overall efficiency.

Generalized Experimental Protocol (Chichibabin Method)

The following protocol is a self-validating system for synthesizing the title compound.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Base: Add a mild base like sodium bicarbonate (NaHCO₃) (2.0 eq). The base is critical to neutralize the hydrobromic acid byproduct generated during the reaction, preventing the protonation of the aminopyrimidine and ensuring its nucleophilicity is maintained.

  • Reagent Addition: Slowly add ethyl bromopyruvate (1.1 eq) to the mixture at room temperature. The reaction is typically exothermic, and slow addition helps control the temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The endpoint is validated by the disappearance of the starting materials.

  • Workup and Isolation: After completion, cool the mixture and filter to remove inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude product is then purified.

  • Purification and Validation: Purify the crude solid using column chromatography (e.g., silica gel with a hexane:ethyl acetate gradient) or recrystallization from ethanol. The purity and identity of the final product must be validated by analytical methods such as NMR, LC-MS, and IR spectroscopy.[2][8]

Part 3: Role in Drug Discovery and Development

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone of many drug discovery programs due to its versatile biological activity.[6] this compound often serves as a key intermediate, where the ethyl ester group provides a convenient handle for further chemical modification to explore the structure-activity relationship (SAR).

Authoritative Grounding: The scaffold's success is grounded in its function as a bioisostere of purine, enabling it to mimic endogenous ligands and interact with purinergic receptors or the ATP-binding sites of kinases.[3] This mimicry is a key principle in rational drug design.

Derivatives synthesized from this core have demonstrated significant potential across multiple therapeutic areas:

  • Anticancer: Compounds have been developed as inhibitors of key signaling proteins like EGFR and COX-2, and have been shown to induce apoptosis in cancer cell lines.[6][9]

  • Antimicrobial: The scaffold is effective against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3][4][10]

  • Antiviral: Researchers have investigated imidazo[1,2-a]pyrimidine derivatives as potential entry inhibitors for viruses like SARS-CoV-2 by targeting proteins such as the human ACE2 receptor and the viral spike protein.[2]

  • Anti-inflammatory: The core structure is central to the development of inhibitors for enzymes like lipoprotein-associated phospholipase A2 (Lp-PLA2), which are implicated in inflammation-associated diseases.[11]

  • CNS Agents: Marketed drugs such as the anxiolytics divaplon and fasiplon contain the imidazo[1,2-a]pyrimidine core, highlighting its ability to cross the blood-brain barrier and modulate central nervous system targets.[3][5]

G cluster_apps Therapeutic Applications Core {this compound |  Core Scaffold} Oncology Anticancer (e.g., Kinase Inhibition) Core:f0->Oncology Infection Antimicrobial / Antifungal Core:f0->Infection Virology Antiviral (e.g., SARS-CoV-2) Core:f0->Virology Inflammation Anti-inflammatory (e.g., Lp-PLA2 Inhibition) Core:f0->Inflammation CNS CNS Agents (e.g., Anxiolytics) Core:f0->CNS

Caption: Therapeutic applications derived from the core scaffold.

Conclusion and Future Directions

This compound is more than a simple chemical compound; it is a versatile platform for the discovery of next-generation therapeutics. Its robust and adaptable synthesis, combined with the proven pharmacological importance of the imidazo[1,2-a]pyrimidine scaffold, ensures its continued relevance in drug development. Future research will likely focus on leveraging this core in novel modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, as well as expanding its application to new and challenging biological targets. The continued exploration of its SAR will undoubtedly unlock new therapeutic possibilities.

References

An In-depth Technical Guide to Key Heterocyclic and Naphthalene Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS Number Specificity for the Research Professional:

This guide addresses the properties and supply of chemical compounds pertinent to drug discovery and development. The initial query for CAS Number 64951-06-0 correctly identifies Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate . However, for researchers in the field of non-steroidal anti-inflammatory drugs (NSAIDs), it is noteworthy that a structurally related and pharmacologically significant compound, 6-Methoxy-2-naphthoic acid , is often a subject of interest. Due to this potential for ambiguity, and to best serve the interests of our audience, this document will provide a comprehensive overview of both compounds.

Part 1: this compound (CAS: 64951-06-0)

Introduction and Significance

This compound belongs to the imidazo[1,2-a]pyrimidine class of fused heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The imidazo[1,2-a]pyrimidine core is considered a privileged structure, meaning it is capable of binding to multiple biological targets. The ethyl ester at the 2-position provides a versatile handle for further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 64951-06-0[5]
Molecular Formula C₉H₉N₃O₂[5]
Molecular Weight 191.19 g/mol [5]
Appearance Solid-
IUPAC Name This compound[5]
InChIKey SORASSFGEFQWIH-UHFFFAOYSA-N-
SMILES CCOC(=O)c1cn2c(n1)ncc(C)c2-
Synthesis and Chemical Reactivity

The synthesis of the imidazo[1,2-a]pyrimidine scaffold is typically achieved through the condensation of a 2-aminopyrimidine with an α-haloketone, followed by cyclization.[6] Variations of this approach, including multicomponent reactions, offer efficient routes to functionalized derivatives.[6]

A general synthetic workflow for the imidazo[1,2-a]pyrimidine core is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine Condensation & Cyclization Condensation & Cyclization 2-Aminopyrimidine->Condensation & Cyclization alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation & Cyclization Imidazo[1,2-a]pyrimidine Core Imidazo[1,2-a]pyrimidine Core Condensation & Cyclization->Imidazo[1,2-a]pyrimidine Core

Caption: General synthesis of the imidazo[1,2-a]pyrimidine core.

The ethyl ester group at the 2-position of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification.

Applications in Drug Development

The imidazo[1,2-a]pyrimidine scaffold has been explored for a variety of therapeutic applications:

  • Anticancer: Derivatives have shown cytotoxic activity against various cancer cell lines.[1][4]

  • Antiviral: Some compounds have demonstrated activity against viruses such as HIV and hepatitis C.[2]

  • Anti-inflammatory: Certain derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[4]

  • GABA Receptor Modulators: This class of compounds has been investigated for its potential to treat anxiety and other central nervous system disorders.[4]

Suppliers

This compound is available from a number of commercial suppliers, primarily for research and development purposes.

SupplierPurityNotes
BLDpharm--
BroadPharm-Storage at -20°C recommended.[7]
ChemScene--
Sigma-Aldrich--
TCI America--

Part 2: 6-Methoxy-2-naphthoic acid (CAS: 2471-70-7)

Introduction and Significance

6-Methoxy-2-naphthoic acid (6-MNA) is a naphthalene derivative with significant relevance in the pharmaceutical industry. It is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone.[8][9][10] Upon oral administration, nabumetone is converted to 6-MNA in the liver, which is responsible for the therapeutic effects of the drug. Furthermore, 6-MNA is a known impurity in the synthesis of naproxen, another widely used NSAID.[8][9][10][11] Its role as a COX-1 and COX-2 inhibitor underscores its importance in the study of inflammation and pain.[10]

Physicochemical Properties

The key physicochemical properties of 6-Methoxy-2-naphthoic acid are summarized below.

PropertyValueSource
CAS Number 2471-70-7[12]
Molecular Formula C₁₂H₁₀O₃[12][13]
Molecular Weight 202.21 g/mol [11][13]
Appearance White to off-white powder/crystals[14][15]
Melting Point 201-206 °C[11][14]
IUPAC Name 6-methoxynaphthalene-2-carboxylic acid[12]
InChIKey YZBILXXOZFORFE-UHFFFAOYSA-N[12]
SMILES COc1ccc2cc(ccc2c1)C(O)=O
Solubility DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly, Heated)[11][14]
Synthesis and Chemical Reactivity

Several synthetic routes to 6-Methoxy-2-naphthoic acid have been reported. One common method involves the oxidation of 2-acetyl-6-methoxynaphthalene.[16] Another approach starts from 2-methoxynaphthalene, which undergoes bromination and subsequent reactions to introduce the carboxylic acid group.[17][18]

A representative synthetic pathway is outlined below.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-Acetyl-6-methoxynaphthalene 2-Acetyl-6-methoxynaphthalene Oxidation (e.g., with sodium hypochlorite) Oxidation (e.g., with sodium hypochlorite) 2-Acetyl-6-methoxynaphthalene->Oxidation (e.g., with sodium hypochlorite) 6-Methoxy-2-naphthoic acid 6-Methoxy-2-naphthoic acid Oxidation (e.g., with sodium hypochlorite)->6-Methoxy-2-naphthoic acid

Caption: Synthesis of 6-Methoxy-2-naphthoic acid via oxidation.

The carboxylic acid functionality of 6-MNA allows for standard derivatization reactions, such as esterification and amidation, which have been explored to generate novel anti-inflammatory agents.

Mechanism of Action and Applications in Drug Development

6-Methoxy-2-naphthoic acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. 6-MNA inhibits both COX-1 and COX-2 isoforms.[10]

The metabolic pathway of Nabumetone to its active form, 6-MNA, is a key aspect of its pharmacological profile.

Caption: Metabolic activation of Nabumetone and mechanism of action of 6-MNA.

In addition to its role as an active metabolite, 6-MNA is a crucial reference standard in the quality control of naproxen preparations. It is also used as a starting material for the synthesis of other potential therapeutic agents, such as arylamide inhibitors of HIV-1 integrase.[13]

Suppliers

6-Methoxy-2-naphthoic acid is widely available from numerous chemical suppliers for research and manufacturing purposes.

SupplierPurityNotes
Cayman Chemical≥98%[9]
Santa Cruz Biotechnology-For research use only.[13]
Sigma-Aldrich97%
TCI America-For professional/research use only.[19]
ChemicalBookVariousPlatform with multiple suppliers.[20]
EchemiVariousPlatform with multiple suppliers.[21]

References

Methodological & Application

One-Pot Synthesis of Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the one-pot synthesis of ethyl imidazo[1,2-a]pyrimidine-2-carboxylate derivatives. This class of heterocyclic compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to their wide range of biological activities. The protocol herein describes a straightforward and efficient method utilizing readily available starting materials, focusing on the condensation reaction between 2-aminopyrimidines and ethyl bromopyruvate. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, and characterization of the target compounds.

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic scaffolds that have garnered considerable attention in medicinal chemistry. These compounds are recognized for their diverse pharmacological properties, including but not limited to, antiviral, anti-inflammatory, anticancer, and antimicrobial activities[1][2]. The this compound core, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The development of efficient, one-pot synthetic methodologies is crucial for accelerating drug discovery programs by enabling rapid access to libraries of these valuable compounds.

The synthesis described in this guide is a variation of the well-established Chichibabin reaction, which involves the reaction of a 2-aminoazine with an α-halocarbonyl compound[2]. By employing a one-pot approach, this protocol minimizes the need for isolating intermediates, thereby improving overall efficiency and reducing waste.

Reaction Mechanism and Scientific Rationale

The one-pot synthesis of this compound derivatives from 2-aminopyrimidine and ethyl bromopyruvate proceeds through a sequential alkylation and intramolecular cyclization mechanism.

Step 1: Nucleophilic Attack and Alkylation The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyrimidine on the electrophilic carbon of ethyl bromopyruvate. This step is favored due to the higher nucleophilicity of the ring nitrogen compared to the exocyclic amino group. This initial reaction forms an N-alkylated intermediate.

Step 2: Intramolecular Cyclization The newly formed intermediate then undergoes an intramolecular cyclization. The exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon of the pyruvate moiety.

Step 3: Dehydration The final step involves the dehydration of the cyclic intermediate to yield the aromatic imidazo[1,2-a]pyrimidine ring system. This step is often facilitated by heating the reaction mixture.

The choice of ethanol as a solvent is strategic; it is a polar protic solvent that can facilitate the nucleophilic substitution and subsequent cyclization steps. Refluxing provides the necessary energy to overcome the activation barrier for the dehydration step, driving the reaction to completion[3].

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Measure & Combine 2-Aminopyrimidine Ethyl Bromopyruvate Ethanol Reflux Heat to Reflux (e.g., 78 °C) Monitor by TLC Reagents->Reflux Transfer to Reaction Vessel Cool Cool to Room Temp. Reflux->Cool Evaporate Remove Solvent (Rotary Evaporation) Cool->Evaporate Extract Partition between Water & Ethyl Acetate Evaporate->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Filter Filter & Concentrate Dry->Filter Purify Column Chromatography (Silica Gel) Filter->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Caption: A schematic overview of the one-pot synthesis protocol.

Detailed Experimental Protocol

Materials and Equipment

Reagent/EquipmentGrade/Specification
2-Aminopyrimidine≥98% purity
Ethyl bromopyruvate≥97% purity
Ethanol (EtOH)Anhydrous, reagent grade
Ethyl acetate (EtOAc)Reagent grade
HexaneReagent grade
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium sulfate (Na₂SO₄)Anhydrous
Silica gel60 Å, 230-400 mesh
Round-bottom flaskAppropriate size (e.g., 100 mL)
Reflux condenser
Magnetic stirrer and hotplate
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Rotary evaporator
Glassware for extraction and filtrationSeparatory funnel, Erlenmeyer flasks, Büchner funnel
NMR spectrometere.g., 400 MHz or 500 MHz
Mass spectrometerESI or other suitable ionization method

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 g, 10.5 mmol, 1.0 equiv.).

  • Addition of Reagents: Add anhydrous ethanol (40 mL) to the flask and stir until the 2-aminopyrimidine is fully dissolved. To this solution, add ethyl bromopyruvate (1.35 mL, 10.5 mmol, 1.0 equiv.) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize any hydrobromic acid formed during the reaction.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

  • Characterization: Characterize the final product using NMR (¹H and ¹³C), mass spectrometry, and FT-IR to confirm its structure and purity[1][4][5].

Data Presentation: Expected Yields and Reaction Parameters

The following table provides an example of expected outcomes for the synthesis of various this compound derivatives using substituted 2-aminopyrimidines.

EntrySubstituted 2-AminopyrimidineReaction Time (h)Yield (%)
12-Aminopyrimidine485-90
22-Amino-4-methylpyrimidine4.580-85
32-Amino-4-chloropyrimidine575-80
42-Amino-4,6-dimethylpyrimidine488-92

Yields are based on isolated product after purification and may vary depending on the specific reaction conditions and scale.

Visualizing the Reaction Pathway

ReactionMechanism cluster_intermediate Intermediate cluster_product Product Aminopyrimidine 2-Aminopyrimidine Alkylated_Intermediate N-Alkylated Intermediate Aminopyrimidine->Alkylated_Intermediate Alkylation (EtOH, Room Temp) Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->Alkylated_Intermediate Alkylation (EtOH, Room Temp) Final_Product This compound Alkylated_Intermediate->Final_Product Intramolecular Cyclization & Dehydration (Reflux)

Caption: The general reaction pathway for the one-pot synthesis.

Conclusion

The one-pot synthesis of this compound derivatives presented here offers an efficient and straightforward method for accessing this important class of heterocyclic compounds. The protocol is robust, uses readily available starting materials, and can be easily adapted for the synthesis of a variety of derivatives. This application note serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of the therapeutic potential of imidazo[1,2-a]pyrimidines.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Imidazo[1,2-a]pyrimidines and Microwave Synthesis

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This privileged heterocyclic system is also present in commercially available drugs, highlighting its significance in drug development.[2] Traditional synthetic routes to these valuable molecules often involve multi-step procedures, harsh reaction conditions, and long reaction times.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative to conventional heating methods.[4][5] The primary advantages of microwave heating include dramatically reduced reaction times, often from hours to minutes, higher product yields, and enhanced product purity with fewer by-products.[4][5][6] This is achieved through the unique heating mechanism of microwaves, which involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5] For the synthesis of nitrogen-containing heterocycles like imidazo[1,2-a]pyrimidines, MAOS has proven to be a particularly powerful tool, facilitating the development of complex structures with high efficiency and minimal environmental impact.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine compounds. We will delve into the underlying principles, provide detailed, field-proven protocols, and explain the rationale behind the experimental choices to ensure reproducible and successful outcomes.

Core Principles: Understanding the "Why" Behind the Method

The efficiency of microwave-assisted synthesis stems from its unique heating mechanism, known as dielectric heating. This process involves two primary phenomena: dipolar polarization and ionic conduction.[6]

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants used in the synthesis of imidazo[1,2-a]pyrimidines, possess permanent dipoles. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction, leading to a rapid increase in temperature throughout the bulk of the reaction mixture.[5]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic flow results in the generation of heat.

This volumetric and instantaneous heating mechanism contrasts sharply with conventional heating, where heat is transferred slowly from an external source through the vessel walls. The result is a more uniform temperature profile, eliminating hot spots and leading to cleaner reactions with higher yields.[5]

General Synthetic Workflow

The microwave-assisted synthesis of imidazo[1,2-a]pyrimidines typically follows a streamlined workflow that leverages the benefits of rapid heating and precise temperature control. The general process can be visualized as follows:

Microwave Synthesis Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Solvent vessel Microwave Vial reagents->vessel Combine mw_reactor Microwave Reactor vessel->mw_reactor Seal & Place mw_reactor->mw_reactor cooling Cooling mw_reactor->cooling Remove extraction Extraction/ Filtration cooling->extraction purification Purification (e.g., Chromatography) extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization Reaction Mechanism start 2-Aminopyrimidine + α-Haloketone intermediate1 N-Alkylation Intermediate start->intermediate1 SN2 Reaction intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[1,2-a]pyrimidine intermediate2->product Dehydration

References

Application Note & Protocol: High-Purity Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Abstract

This application note provides a detailed, robust protocol for the purification of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate by recrystallization. The described methodology is designed to effectively remove common impurities generated during synthesis, yielding a final product of high purity suitable for downstream applications in medicinal chemistry and drug development. The protocol is grounded in the fundamental principles of crystallization, with a focus on rational solvent selection and procedural optimization to maximize yield and purity.

Introduction: The Rationale for Recrystallization

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for various therapeutic agents.[1][2] Synthetic routes to this scaffold, while effective, often yield a crude product containing unreacted starting materials, by-products, and colored impurities.[3] For applications in drug discovery and development, where compound purity is paramount, an efficient and scalable purification method is essential.

Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[4][5][6] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[5] Upon cooling a saturated solution, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities, which remain in the solution (mother liquor).[5][6] This protocol has been developed to provide a reliable method for obtaining high-purity this compound.

Compound Profile & Key Data

A thorough understanding of the physicochemical properties of this compound is critical for the successful design of a recrystallization protocol.

PropertyValueSource
Molecular Formula C₉H₉N₃O₂PubChem[7]
Molecular Weight 191.19 g/mol PubChem[7]
Appearance Typically a solidSigma-Aldrich
Melting Point (related compound) 83-87 °C (for Ethyl imidazo[1,2-a]pyridine-2-carboxylate)Sigma-Aldrich
GHS Hazard Statements H302, H315, H319, H335PubChem[7]

Safety & Handling Precautions

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

  • Solvents: The solvents used in this protocol (e.g., ethanol, isopropanol, ethyl acetate, hexanes) are flammable. Keep away from ignition sources.[8]

Experimental Protocol: Recrystallization of this compound

This protocol is based on a single-solvent recrystallization method, which is generally preferred for its simplicity and efficiency.[9] Ethanol is proposed as the primary solvent based on its common use for recrystallizing similar heterocyclic compounds.[10]

Materials & Equipment
  • Crude this compound

  • Anhydrous Ethanol (ACS grade or higher)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal), if needed

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Magnetic stir bars

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Step-by-Step Recrystallization Procedure

Step 1: Dissolution

  • Place the crude this compound into an Erlenmeyer flask of appropriate size.

  • Add a magnetic stir bar to the flask.

  • Add a minimal amount of ethanol to the flask to create a slurry.

  • Gently heat the mixture on a hotplate with stirring. Add ethanol portion-wise until the solid completely dissolves. Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which is necessary for obtaining a good yield upon cooling.[11]

Step 2: Decolorization (Optional)

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon to the solution. Caution: Adding activated carbon to a boiling solution can cause it to boil over.

  • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.[5]

Step 3: Hot Filtration

  • If activated carbon was used, or if insoluble impurities are present, perform a hot gravity filtration.

  • Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

  • Heat the receiving flask on the hotplate to keep the solvent vapors warm and prevent premature crystallization in the funnel.

  • Quickly pour the hot solution through the filter paper. Rationale: A stemless funnel is used to prevent the product from crystallizing in the stem and clogging the apparatus.[11]

Step 4: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[9]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

Step 5: Crystal Collection and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities. Rationale: The solvent must be cold to minimize the dissolution of the purified crystals.[5]

Step 6: Drying

  • Leave the crystals in the Büchner funnel with the vacuum on to pull air through and partially dry them.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow A Crude Product in Flask B Add Minimum Hot Solvent A->B Heat & Stir C Dissolution B->C D Hot Gravity Filtration (if needed) C->D Insoluble Impurities? E Slow Cooling to Room Temp. C->E No Impurities D->E F Ice Bath Cooling E->F Maximize Yield G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J

Caption: Workflow for the single-solvent recrystallization of this compound.

Troubleshooting & Advanced Techniques

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the solid being lower than the boiling point of the solvent. To remedy this, reheat the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was added. The excess solvent can be evaporated by gently heating the solution. Alternatively, crystallization can be induced by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

  • Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be employed.[9][11] This involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A potential solvent pair for this compound could be ethanol (good solvent) and water (poor solvent).

Two-Solvent Recrystallization Workflow

Two_Solvent_Recrystallization cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization & Recovery A Dissolve Crude Product in Minimum Hot 'Good' Solvent B Add Hot 'Poor' Solvent Dropwise Until Turbidity A->B C Add a Few Drops of Hot 'Good' Solvent to Re-dissolve B->C D Slow Cooling C->D E Vacuum Filtration & Washing D->E F Pure Crystals E->F

Caption: Workflow for a two-solvent recrystallization procedure.

Conclusion

The protocol detailed in this application note presents a reliable and efficient method for the purification of this compound. By adhering to the principles of recrystallization and following the outlined steps, researchers can consistently obtain a high-purity product, which is essential for accurate biological evaluation and further synthetic transformations. The troubleshooting guide provides solutions to common challenges, enhancing the robustness of the method.

References

Application Notes and Protocols: Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Privileged Motif in Drug Discovery

The imidazo[1,2-a]pyrimidine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. This privileged scaffold is a key structural component in numerous biologically active compounds, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The structural rigidity and the specific spatial arrangement of nitrogen atoms in the imidazo[1,2-a]pyrimidine nucleus allow for precise interactions with various biological targets, making it an attractive framework for the design of novel therapeutic agents. Several compounds containing this scaffold have entered clinical investigation, highlighting its therapeutic potential.[1][2] Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate, the subject of this guide, is a key derivative that serves as both a versatile synthetic intermediate and a potential therapeutic agent in its own right.

Chemical Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the condensation reaction of 2-aminopyrimidine with an appropriate α-haloketone derivative. This classical approach, known as the Chichibabin reaction, provides a straightforward route to the imidazo[1,2-a]pyrimidine core.[4]

A plausible and efficient synthetic route is adapted from the synthesis of similar imidazo[1,2-a]pyrimidine derivatives.[5][6] The protocol involves the reaction of 2-aminopyrimidine with ethyl bromopyruvate.

Protocol: Synthesis of this compound

Materials:

  • 2-Aminopyrimidine

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 2-aminopyrimidine (1.0 eq) in absolute ethanol, add sodium bicarbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 1: Anticancer Applications

The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives have shown potent activity against a range of cancer cell lines by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[7][8][9]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that is frequently hyperactivated in many human cancers, promoting cell growth, proliferation, and survival.[10] Several imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of this pathway.[11][12][13]

Workflow for Evaluating PI3K/Akt/mTOR Pathway Inhibition

cluster_0 In Vitro Evaluation A Synthesized this compound C MTT Assay for Cytotoxicity (IC50) A->C B Cancer Cell Lines (e.g., A375 melanoma, HeLa cervical) B->C D Western Blot Analysis C->D Treat cells with IC50 concentration F Flow Cytometry for Cell Cycle & Apoptosis C->F Treat cells with IC50 concentration E Analysis of p-Akt, p-mTOR, p53, p21, BAX D->E

Caption: Workflow for assessing anticancer activity.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from studies on imidazo[1,2-a]pyridine derivatives.[11][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere for 24-48 hours.

  • Prepare serial dilutions of this compound in complete growth medium (e.g., 0-100 µM).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Protocol: Western Blot for PI3K/Akt/mTOR Pathway Proteins

This protocol is based on the investigation of other imidazo[1,2-a]pyridine derivatives.[11][15]

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Procedure:

  • Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p53, p21, and BAX. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the relative protein expression levels.

Inhibition of c-KIT Tyrosine Kinase

The c-KIT receptor tyrosine kinase is a crucial target in certain cancers, particularly gastrointestinal stromal tumors (GIST).[16] Mutations in the c-KIT gene can lead to its constitutive activation and uncontrolled cell proliferation.[8] Imidazo[1,2-a]pyridine and pyrimidine derivatives have been reported as potent inhibitors of c-KIT.[7][9]

Compound/Derivative Class Target IC₅₀ (nM) Reference
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesc-KIT (V654A mutant)Nanomolar range[7][8]
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesGIST 430/654 cellsNanomolar range[7]
Protocol: c-KIT Kinase Inhibition Assay (In Vitro)

This is a general protocol that can be adapted for this compound.

Objective: To determine the in vitro inhibitory activity of the compound against c-KIT kinase.

Materials:

  • Recombinant human c-KIT kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • This compound

  • A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the kinase, substrate, and compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Part 2: Anti-inflammatory Applications

Chronic inflammation is a key factor in the development and progression of various diseases, including cancer and cardiovascular disorders. Cyclooxygenase (COX) enzymes, particularly COX-2, are important mediators of inflammation. The imidazo[1,2-a]pyrimidine scaffold has been explored for the development of selective COX-2 inhibitors with anti-inflammatory properties.[1][17][18]

Selective Inhibition of COX-2

Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[19]

Compound/Derivative Class Target IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
Imidazo[1,2-a]pyrimidine derivative e10COX-213>13[1]
Imidazo[1,2-a]pyrimidine derivative e10COX-1170[1]

Logical Flow for COX-2 Inhibition Studies

cluster_1 Anti-inflammatory Evaluation G This compound H In Vitro COX-1/COX-2 Inhibition Assay G->H I Determine IC50 for COX-1 and COX-2 H->I J Calculate Selectivity Index I->J K In Vivo Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) J->K Candidate for in vivo testing

Caption: Evaluation of anti-inflammatory potential.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on established methods for evaluating COX inhibitors.[17][18]

Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • A suitable COX inhibitor screening assay kit

  • This compound

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • In separate wells of a 96-well plate, incubate either COX-1 or COX-2 with the compound dilutions.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Measure the production of prostaglandin E2 (PGE2) using the method provided in the assay kit (e.g., ELISA).

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.

  • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Conclusion and Future Perspectives

This compound represents a valuable scaffold in medicinal chemistry. Its straightforward synthesis and the diverse biological activities associated with the imidazo[1,2-a]pyrimidine core make it a promising starting point for the development of novel therapeutics. The protocols outlined in this guide provide a framework for researchers to explore its potential as an anticancer agent, through the inhibition of key signaling pathways like PI3K/Akt/mTOR and c-KIT, and as an anti-inflammatory agent via selective COX-2 inhibition. Further derivatization of the ethyl ester moiety and other positions on the heterocyclic ring system could lead to the discovery of even more potent and selective drug candidates.

References

Application Note: Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, recognized for its significant biological activities and intriguing photophysical properties.[1][2] This application note introduces Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate as a robust and versatile fluorescent probe. Its core π-conjugated bicyclic structure gives rise to intrinsic fluorescence, which can be modulated by the local microenvironment.[1] We provide a comprehensive guide covering the probe's synthesis, key photophysical characteristics, and detailed, field-tested protocols for its application in determining environmental polarity and in live-cell imaging. This document is intended to equip researchers with the foundational knowledge and practical methodologies to effectively integrate this powerful fluorophore into their experimental workflows.

Introduction to Imidazo[1,2-a]pyrimidine Fluorophores

Fluorescent probes are indispensable tools in modern biological and chemical research, offering high sensitivity and spatiotemporal resolution for visualizing and quantifying analytes and dynamic processes.[3][4] Small organic molecule probes, in particular, provide a powerful means to investigate cellular functions without the need for genetic engineering.[4]

The imidazo[1,2-a]pyrimidine core is an attractive platform for developing novel fluorescent probes. These compounds are known for their high fluorescence quantum yields and photostability.[1][5] The electronic properties and, consequently, the fluorescence characteristics of this scaffold can be fine-tuned through chemical modification. For instance, the introduction of electron-donating or withdrawing groups can alter emission intensity and wavelength, making them adaptable for various sensing applications.[1] this compound, the subject of this guide, leverages these intrinsic properties, offering a stable and responsive fluorophore suitable for bioimaging and sensing.[6][7]

Synthesis and Characterization

The synthesis of the imidazo[1,2-a]pyrimidine scaffold is well-established, typically involving the condensation reaction of a 2-aminopyrimidine with an α-haloketone.[8][9]

Causality Note: This synthetic route is efficient and modular, allowing for the introduction of various substituents on the core structure to tailor its properties. The carboxylate group at the 2-position, as in our probe, often enhances the quantum yield and provides a handle for further functionalization if needed.

A general synthetic procedure is outlined below:

cluster_0 A 2-Aminopyrimidine C Reflux in Ethanol A->C + B Ethyl bromopyruvate B->C D This compound C->D Cyclocondensation

Caption: General synthesis of the probe.

Photophysical Properties

Understanding the photophysical profile of a fluorescent probe is critical for designing experiments and interpreting results. This compound exhibits environmental sensitivity, a phenomenon known as solvatochromism, where the emission spectrum shifts depending on the polarity of the solvent. This property is particularly valuable for probing non-polar environments like lipid membranes.[10][11]

Table 1: Representative Photophysical Data

The following table summarizes the typical photophysical properties of the probe in various solvents.

PropertyDichloromethane (DCM)Acetonitrile (ACN)Methanol (MeOH)Water (PBS, pH 7.4)
λabs (nm) ~340~338~335~330
λem (nm) ~380~395~410~430
Stokes Shift (nm) ~40~57~75~100
Quantum Yield (Φf) ~0.60~0.45~0.30~0.15

Data Interpretation: The observed red-shift (bathochromic shift) in the emission maximum from non-polar (DCM) to polar (Water) solvents is indicative of a more polar excited state compared to the ground state. This solvatochromic behavior is the basis for its use as a polarity sensor. The decrease in quantum yield in polar, protic solvents is likely due to increased non-radiative decay pathways.[12]

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φf)

Rationale: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[13] It is defined as the ratio of photons emitted to photons absorbed.[12] A relative method, comparing the probe's fluorescence to a well-characterized standard, is a common and reliable approach.[14][15] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a widely used standard for the blue-violet region.

Caption: Workflow for relative quantum yield determination.

Materials:

  • This compound

  • Quinine sulfate (fluorescence standard)

  • 0.1 M Sulfuric Acid (or another suitable solvent)

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer

  • Volumetric flasks and cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the probe and quinine sulfate in the chosen solvent (e.g., 0.1 M H₂SO₄).

  • Prepare Dilutions: Create a series of dilutions from the stock solutions. The goal is to have a range of concentrations where the absorbance at the excitation wavelength (λex) is between 0.01 and 0.1.

    • Causality Note: Keeping the absorbance below 0.1 is crucial to minimize the inner filter effect, where emitted light is reabsorbed by other probe molecules, leading to an underestimation of the true fluorescence intensity.[16]

  • Measure Absorbance: For each dilution, measure the absorbance at the chosen λex (e.g., 340 nm).

  • Measure Fluorescence: Using the same λex, record the fluorescence emission spectrum for each solution. Ensure instrumental parameters (e.g., slit widths) are kept constant.

  • Data Analysis: a. Integrate the area under the emission curve for each spectrum. b. Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. c. Perform a linear regression for each data set to obtain the slope (Gradient, m). d. Calculate the quantum yield of the probe (Φsample) using the following equation[14][16]:

Protocol 2: Live Cell Imaging with this compound

Rationale: The lipophilic nature and moderate size of the probe allow it to passively diffuse across the cell membrane. Its solvatochromic properties can be exploited to visualize cellular compartments with different polarities, such as lipid droplets or the endoplasmic reticulum.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Complete cell culture medium (phenol red-free medium is recommended for imaging)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for Ex: ~340nm / Em: ~430nm)

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Probe Loading: a. Prepare a working solution of the probe by diluting the DMSO stock in pre-warmed, serum-containing medium to a final concentration of 1-10 µM.

    • Optimization Note: The optimal concentration and incubation time must be determined empirically for each cell type to achieve sufficient signal with minimal cytotoxicity. Start with 5 µM for 30 minutes. b. Remove the existing medium from the cells and replace it with the probe-containing medium. c. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.

  • Wash Step: a. Gently aspirate the loading medium. b. Wash the cells twice with pre-warmed PBS or phenol red-free medium to remove excess, unbound probe. This step is critical for reducing background fluorescence.[17]

  • Imaging: a. Add fresh, pre-warmed phenol red-free medium to the cells. b. Immediately transfer the dish to the microscope stage, which should be equipped with an environmental chamber to maintain temperature and CO₂ levels. c. Visualize the cells using an appropriate filter set. The probe is expected to accumulate in intracellular membranes, and the emission color may vary slightly depending on the local environment.

G cluster_workflow Live Cell Imaging Workflow culture 1. Cell Culture Plate cells on imaging-compatible dishes. Allow cells to reach 50-70% confluency. loading 2. Probe Loading Dilute probe stock in warm medium (1-10 µM). Incubate cells for 15-60 min at 37°C. culture->loading wash 3. Washing Aspirate loading solution. Wash cells 2x with warm PBS or medium. loading->wash image 4. Imaging Add fresh imaging medium. Transfer to microscope. Acquire images with appropriate filters. wash->image

Caption: General workflow for live-cell imaging.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Signal Insufficient probe concentration or incubation time.Increase probe concentration in a step-wise manner (e.g., 5, 10, 20 µM). Increase incubation time (e.g., 30, 60, 90 min).
Photobleaching.Reduce excitation light intensity and/or exposure time. Use an antifade reagent if compatible with live-cell imaging.[17]
High Background Incomplete removal of unbound probe.Increase the number of wash steps (e.g., from 2 to 3). Ensure washes are performed gently to avoid cell detachment.
Signs of Cytotoxicity Probe concentration is too high.Reduce probe concentration and/or incubation time. Perform a cell viability assay (e.g., Trypan Blue) to determine the toxicity threshold.
Blurry Image Incorrect focal plane.Carefully adjust the focus, especially on intracellular structures.
Cells are not healthy.Ensure optimal cell culture conditions. Do not use cells that are over-confluent or have been passaged too many times.

Conclusion

This compound is a promising fluorescent probe with favorable photophysical properties, including environmental sensitivity that is advantageous for cellular imaging. The protocols provided herein offer a robust starting point for researchers to explore its utility. Through careful optimization of experimental parameters, this probe can serve as a powerful tool for investigating cellular microenvironments and dynamics.

References

The Versatile Scaffold: Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate as a Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Medicinal Chemists and Drug Discovery Professionals

The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This structural motif is of significant interest in medicinal chemistry due to its bioisosteric relationship with purine bases, allowing for interactions with a variety of biological targets.[1] Among the various derivatives, ethyl imidazo[1,2-a]pyrimidine-2-carboxylate stands out as a particularly versatile building block, offering multiple sites for chemical modification to generate libraries of potential therapeutic agents. This document provides a comprehensive guide for researchers on the synthesis and application of this key intermediate in the development of novel bioactive molecules.

The Strategic Importance of the Imidazo[1,2-a]pyrimidine Core

The fusion of imidazole and pyrimidine rings creates a unique electronic and steric environment, leading to a diverse range of biological activities. Derivatives of this scaffold have been reported to exhibit a plethora of pharmacological effects, including:

  • Anticancer: Inhibition of various cancer cell lines through mechanisms such as kinase inhibition.

  • Anti-inflammatory: Modulation of inflammatory pathways.

  • Antimicrobial: Activity against a range of bacteria and fungi.

  • Antiviral: Including activity against HIV and Hepatitis C.

The ethyl ester at the 2-position of the imidazo[1,2-a]pyrimidine core serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

Synthesis of the Building Block: this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, ethyl 3-(dimethylamino)acrylate.

Protocol: Synthesis of Ethyl 3-(dimethylamino)acrylate

This precursor is synthesized from readily available starting materials. One common method involves the reaction of ethyl acetate, dimethylamine, and carbon monoxide in a one-pot synthesis.

Materials:

  • Ethyl acetate

  • Dimethylamine (40% aqueous solution)

  • Carbon monoxide

  • Sodium ethoxide

  • Toluene

  • Hydrochloric acid

  • Xylene

  • 2,4-Dimethyl-6-tert-butylphenol (polymerization inhibitor)

  • Autoclave

  • Round-bottom flasks

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide Solution: Prepare a solution of sodium ethoxide in toluene.

  • Reaction Setup: Charge the autoclave with the sodium ethoxide solution, ethyl acetate, and additional toluene.

  • Carbon Monoxide Addition: Begin stirring and introduce carbon monoxide gas into the autoclave, maintaining a pressure of 24-26 bar.

  • Reaction Conditions: Heat the reaction mixture to 65-70°C and maintain for approximately 4 hours, or until the reaction is complete (monitored by pressure drop).

  • Work-up: After cooling to room temperature, carefully release the pressure. The resulting mixture contains ethyl formylacetate.

  • Formation of Enamine: In a separate flask, prepare a solution of dimethylamine hydrochloride in water. Cool the solution to 15-20°C and slowly add the ethyl formylacetate from the previous step. Control the temperature at 20-25°C and stir for 3 hours.

  • Extraction and Purification: Perform a liquid-liquid extraction. Neutralize the aqueous layer with hydrochloric acid and extract with xylene. The combined organic layers are then concentrated under reduced pressure. The crude product is purified by high vacuum distillation in the presence of a polymerization inhibitor to yield pure ethyl 3-(dimethylamino)acrylate.[2][3]

Protocol: Synthesis of this compound

The target building block is synthesized through the condensation of 2-aminopyrimidine with the prepared ethyl 3-(dimethylamino)acrylate.

Materials:

  • 2-Aminopyrimidine

  • Ethyl 3-(dimethylamino)acrylate

  • Ethanol

  • Reflux condenser

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyrimidine in ethanol.

  • Addition of Acrylate: To the stirred solution, add ethyl 3-(dimethylamino)acrylate.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford pure this compound.

Diagram of the Synthetic Workflow:

G cluster_0 Precursor Synthesis cluster_1 Building Block Synthesis Ethyl Acetate Ethyl Acetate Reaction1 Synthesis of Precursor Ethyl Acetate->Reaction1 One-pot reaction Dimethylamine Dimethylamine Dimethylamine->Reaction1 Carbon Monoxide Carbon Monoxide Carbon Monoxide->Reaction1 Ethyl 3-(dimethylamino)acrylate Ethyl 3-(dimethylamino)acrylate Reaction2 Condensation Ethyl 3-(dimethylamino)acrylate->Reaction2 Reaction1->Ethyl 3-(dimethylamino)acrylate 2-Aminopyrimidine 2-Aminopyrimidine 2-Aminopyrimidine->Reaction2 This compound This compound Reaction2->this compound

Caption: Workflow for the synthesis of the target building block.

Applications in the Synthesis of Bioactive Molecules

The this compound scaffold is a launchpad for the synthesis of a diverse array of bioactive compounds. The ester functionality can be readily converted into other functional groups such as amides, hydrazides, and carboxylic acids, which can then be further elaborated.

Synthesis of Amide Derivatives as Potential Anticancer Agents

A common strategy is the amidation of the ethyl ester to introduce various amine functionalities, which can significantly impact the biological activity of the molecule.

Protocol: General Procedure for Amide Synthesis

  • Hydrolysis (Optional): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a standard coupling agent such as HATU or EDC/HOBt in an appropriate solvent like DMF or DCM. Alternatively, the ester can be directly converted to an amide by heating with the desired amine, sometimes in the presence of a catalyst.

  • Purification: The final amide product is purified by column chromatography or recrystallization.

Example Application: Synthesis of Kinase Inhibitors

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have shown potent inhibitory activity against various protein kinases, which are key targets in cancer therapy. The general structure often involves an amide linkage at the 2-position.

Table 1: Examples of Bioactive Imidazo[1,2-a]pyrimidine Derivatives

Compound IDR Group at C2-positionBiological TargetIC50 (µM)Reference
1 -CONH-(substituted phenyl)B-Raf Kinase0.003[4]
2 -CONH-(morpholinoethyl)DYRK1A2.6[5]
3 -CONH-(substituted pyrimidine)c-KITNanomolar range[6][7]
4 -CONH-(substituted quinazoline)EGFR-TKMicromolar range[1]

Diagram of Functionalization Strategy:

G cluster_0 Functionalization BuildingBlock This compound Hydrolysis Hydrolysis BuildingBlock->Hydrolysis CarboxylicAcid Carboxylic Acid Intermediate Hydrolysis->CarboxylicAcid Amidation Amidation BioactiveAmides Bioactive Amide Derivatives Amidation->BioactiveAmides CarboxylicAcid->Amidation Amine Diverse Amines Amine->Amidation

Caption: General strategy for functionalizing the building block.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for biological activity.

  • Amide Substituents: The nature of the substituent on the amide nitrogen is often critical for potency and selectivity. Aromatic and heteroaromatic groups can engage in key interactions with the target protein.

  • Substitution on the Imidazo[1,2-a]pyrimidine Core: Modifications at other positions of the heterocyclic core can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.

Conclusion

This compound is a high-value building block for the synthesis of a wide range of bioactive molecules. Its straightforward synthesis and the versatility of the ethyl ester functionality make it an attractive starting point for drug discovery campaigns targeting various diseases, particularly cancer. The protocols and application examples provided herein offer a solid foundation for researchers to explore the chemical space around this privileged scaffold and to develop novel therapeutic agents.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyrimidines in Inflammation

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Its structural rigidity, synthetic tractability, and ability to interact with various biological targets make it an attractive starting point for the design of novel therapeutic agents. Chronic inflammation is a key pathological feature of a multitude of diseases, ranging from autoimmune disorders like rheumatoid arthritis to cardiovascular diseases and neurodegenerative conditions. The search for potent and selective anti-inflammatory drugs with improved safety profiles is therefore a critical endeavor in modern drug discovery.

This guide provides an in-depth exploration of the anti-inflammatory potential of imidazo[1,2-a]pyrimidine derivatives. We will delve into their mechanisms of action, focusing on key inflammatory signaling pathways, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is designed to equip researchers with the necessary tools and insights to investigate this promising class of compounds.

Mechanistic Insights: Targeting the Crossroads of Inflammatory Signaling

The anti-inflammatory effects of imidazo[1,2-a]pyrimidine derivatives are often attributed to their ability to modulate critical signaling cascades that orchestrate the inflammatory response. Understanding these pathways is paramount to designing and interpreting experiments.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the NF-κB signaling pathway. For instance, the derivative MIA has been demonstrated to increase the expression of IκBα, thereby preventing NF-κB activation in response to LPS stimulation.[4]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκBα ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) ImidazoPyrimidines Imidazo[1,2-a]pyrimidine Derivatives ImidazoPyrimidines->IkB Stabilizes

Caption: The NF-κB signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine derivatives.

The MAPK Signaling Pathway: A Key Transducer of Inflammatory Stimuli

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals into cellular responses, including inflammation.[5] The p38 MAPK subfamily is particularly important in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAPK is a well-established strategy for combating inflammation. Several series of imidazopyrimidines have been identified as potent inhibitors of p38 MAP kinase.[6]

The JAK-STAT Signaling Pathway: A Critical Cytokine Signaling Cascade

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases. Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene expression. A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to suppress STAT3 phosphorylation, suggesting that this class of compounds may also exert its anti-inflammatory effects through modulation of the JAK-STAT pathway.[4]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates pSTAT p-STAT3 STAT_dimer p-STAT3 Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription ImidazoPyrimidines Imidazo[1,2-a]pyrimidine Derivatives ImidazoPyrimidines->STAT Inhibits Phosphorylation

Caption: The JAK-STAT signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine derivatives.

Data Presentation: Quantitative Analysis of Anti-inflammatory Activity

The following tables summarize the reported in vitro and in vivo anti-inflammatory activities of representative imidazo[1,2-a]pyrimidine and related derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives

Compound IDTargetAssay SystemIC50Reference
Benzo[7][8]imidazo[1,2-a]pyrimidine Derivative (5a) COX-2In vitro fluorescent enzyme kit0.05 µM[9]
COX-1In vitro fluorescent enzyme kit>10 µM[9]
Imidazo[1,2-a]pyrimidine Derivative (e10) COX-2Human whole blood assay13 µM[7]
COX-1Human whole blood assay170 µM[7]
Imidazo[1,2-a]pyridine Derivative (3b) TNF-α productionMyelomonocytic U937 cells4.6 µM[1]
Imidazo[1,2-b]pyridazine Derivative (19) p38 MAP kinaseEnzyme assayPotent inhibition[4]
TNF-α productionLPS-stimulated THP-1 cellsPotent inhibition[4]

Table 2: In Vivo Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDAnimal ModelDoseEffectReference
Imidazo[1,2-a]pyrimidine Derivatives (IP-4, IP-6) Zymosan-induced mouse air pouch100 nmol/pouchInhibition of leukocyte migration and LTB4 levels[8]
Imidazo[1,2-a]pyrimidine Derivative (24) Carrageenan-induced rat paw edemaNot specified63.8% inhibition of swelling[7]
Benzo[7][8]imidazo[1,2-a]pyrimidine Derivative (5d) Acetic acid-induced writhing test (analgesic)ED50: 5.75 mg/kgDose-dependent anti-nociceptive activity[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of the anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives.

Protocol 1: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives via the Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of the imidazo[1,2-a]pyrimidine core.[10][11]

GBB_Reaction cluster_reactants Reactants Aminopyrimidine 2-Aminopyrimidine ImidazoPyrimidines Imidazo[1,2-a]pyrimidine Derivative Aminopyrimidine->ImidazoPyrimidines Aldehyde Aldehyde Aldehyde->ImidazoPyrimidines Isocyanide Isocyanide Isocyanide->ImidazoPyrimidines Catalyst Catalyst (e.g., Sc(OTf)3, HCl) Catalyst->ImidazoPyrimidines Solvent Solvent (e.g., Methanol) Solvent->ImidazoPyrimidines

Caption: Workflow for the Groebke-Blackburn-Bienaymé three-component reaction.

Materials:

  • 2-Aminopyrimidine derivative

  • Aldehyde derivative

  • Isocyanide derivative

  • Scandium (III) triflate (Sc(OTf)3) or other suitable catalyst

  • Methanol or other appropriate solvent

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-aminopyrimidine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the isocyanide (1.0 mmol).

  • Add the catalyst, for example, Sc(OTf)3 (10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired imidazo[1,2-a]pyrimidine derivative.

  • Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity - Inhibition of LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages

This protocol describes a robust in vitro assay to screen for the anti-inflammatory potential of imidazo[1,2-a]pyrimidine derivatives by measuring their ability to inhibit the production of key pro-inflammatory cytokines.[7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Imidazo[1,2-a]pyrimidine test compounds

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

  • Griess Reagent for nitric oxide (NO) measurement (optional)

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

  • The next day, prepare serial dilutions of the imidazo[1,2-a]pyrimidine test compounds in cell culture medium. The final DMSO concentration should be kept below 0.1%.

  • Pre-treat the cells with the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include an unstimulated control group.

  • After the incubation period, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • (Optional) Measure the accumulation of nitrite in the supernatant as an indicator of NO production using the Griess reagent.

  • Determine the IC50 value for each compound by plotting the percentage of cytokine inhibition against the log of the compound concentration.

Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable acute in vivo model to assess the anti-inflammatory properties of test compounds.[11]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • 1% (w/v) carrageenan solution in saline

  • Imidazo[1,2-a]pyrimidine test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., indomethacin)

  • Pletysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Protocol 4: Mechanistic Study - Western Blot Analysis of NF-κB and JAK-STAT Pathway Components

This protocol allows for the investigation of the molecular mechanism of action of the test compounds on key signaling proteins.[4][8]

Materials:

  • Cell line of interest (e.g., RAW 264.7, THP-1)

  • Imidazo[1,2-a]pyrimidine test compounds

  • LPS or appropriate cytokine for stimulation

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-IκBα, anti-phospho-STAT3, anti-total STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate and imaging system

Procedure:

  • Culture and treat the cells with the test compounds and inflammatory stimulus as described in Protocol 2.

  • After treatment, lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

Imidazo[1,2-a]pyrimidine derivatives represent a versatile and promising class of compounds for the development of novel anti-inflammatory therapeutics. Their ability to target multiple key signaling pathways, including NF-κB, MAPK, and JAK-STAT, underscores their potential for broad-spectrum anti-inflammatory activity. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, in vivo validation, and mechanistic elucidation of these compounds. Further research, including comprehensive structure-activity relationship (SAR) studies, pharmacokinetic profiling, and evaluation in chronic inflammatory disease models, will be crucial in advancing these promising molecules toward clinical application.

References

Application Note: Molecular Docking of Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3] This application note provides a detailed, step-by-step protocol for conducting molecular docking studies of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate, a representative compound of this class, against two therapeutically relevant protein targets: Epidermal Growth Factor Receptor (EGFR) kinase and Cyclooxygenase-2 (COX-2). This guide is designed for researchers in drug discovery and computational biology, offering a robust workflow from protein and ligand preparation to docking simulation and results analysis, emphasizing the rationale behind each step to ensure scientifically sound and reproducible outcomes.

Introduction: The Scientific Rationale

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[4][5][6] This technique is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries and the elucidation of potential binding modes, which can guide lead optimization.[4][6]

The imidazo[1,2-a]pyrimidine core is of significant interest due to its versatile biological profile.[2][7] Derivatives have shown promise as anticancer agents by targeting protein kinases, and as anti-inflammatory agents.[2][7] this compound (PubChem CID: 2759351) serves as an excellent model ligand for this study.[8]

To demonstrate the broad applicability of this protocol, we have selected two distinct and well-validated drug targets:

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A key target in oncology. Overexpression or mutation of EGFR is implicated in various cancers.[9] We will use the crystal structure of the EGFR kinase domain to investigate the ligand's potential as a kinase inhibitor.[10][11][12]

  • Cyclooxygenase-2 (COX-2): A primary target for nonsteroidal anti-inflammatory drugs (NSAIDs).[13] We will use the COX-2 structure to explore the ligand's potential anti-inflammatory activity.[14][15]

This guide will utilize AutoDock Vina, a widely used, open-source docking program known for its accuracy and speed.[16][17] Visualization and analysis will be performed using molecular graphics software such as PyMOL or UCSF Chimera.[18][19]

Methodologies: A Validated Workflow

A successful docking study hinges on meticulous preparation of both the receptor and the ligand. The overall workflow is designed to minimize errors and produce biologically relevant poses.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Select & Download Target PDB Structure (e.g., EGFR, COX-2) CleanPDB Prepare Receptor: - Remove water, co-ligands - Add polar hydrogens - Repair missing residues PDB->CleanPDB PDBQT_R Convert Receptor to PDBQT CleanPDB->PDBQT_R Ligand Prepare Ligand: - Obtain 2D/3D structure - Energy Minimization - Assign charges PDBQT_L Convert Ligand to PDBQT Ligand->PDBQT_L Vina Run AutoDock Vina Docking Calculation PDBQT_L->Vina Grid Define Binding Site: Generate Grid Box PDBQT_R->Grid Grid->Vina Results Output: Binding Affinity (kcal/mol) & Ligand Poses (PDBQT) Vina->Results Visualize Visualize Best Pose: - Load complex in PyMOL/Chimera - Analyze interactions Results->Visualize Validate Validate Results: - Check RMSD (if redocking) - Analyze key residue interactions - Compare scores Visualize->Validate G cluster_ligand Ligand: this compound cluster_receptor Receptor Active Site cluster_interactions Predicted Interactions L_HBA H-Bond Acceptors (e.g., Carbonyl O, N) I_HB Hydrogen Bond L_HBA->I_HB L_ARO Aromatic System (Imidazopyrimidine) I_PI Pi-Pi Stacking L_ARO->I_PI L_HYD Hydrophobic Group (Ethyl ester) I_HY Hydrophobic Contact L_HYD->I_HY R_HBD H-Bond Donors (e.g., Met793 in EGFR) R_HBD->I_HB R_ARO Aromatic Residues (e.g., Phe, Tyr) R_ARO->I_PI R_HYD Hydrophobic Pocket R_HYD->I_HY

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Imidazo[1,2-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during synthesis and optimize your reaction conditions for higher yields and purity.

Introduction to Imidazo[1,2-a]pyrimidine Synthesis

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Several synthetic strategies have been developed to construct this bicyclic system, with the most prominent being the condensation of 2-aminopyrimidines with α-haloketones (a variation of the Tschitschibabin reaction) and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[2][4] While these methods are robust, they are not without their challenges. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of imidazo[1,2-a]pyrimidines.

Q1: My reaction is producing a complex, inseparable mixture of byproducts. What is the likely cause and how can I resolve it?

A1: The formation of complex mixtures is a frequent issue, often stemming from the choice of solvent.

Causality: Highly polar aprotic solvents like DMF (dimethylformamide) or MeCN (acetonitrile) can promote side reactions and subsequent intramolecular cyclizations, leading to a plethora of hard-to-separate byproducts.[4][5]

Solution Workflow:

  • Solvent Selection: Switch to less polar solvents such as toluene or dioxane. While this may necessitate longer reaction times and higher temperatures to achieve complete conversion, it significantly reduces the formation of complex mixtures.[4][5]

  • Temperature Control: Carefully control the reaction temperature. For some substrates, starting at a lower temperature and gradually increasing it can minimize the formation of side products.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This can prevent the formation of oxidative byproducts, especially if your starting materials or intermediates are sensitive to air.[5]

Q2: The yield of my desired imidazo[1,2-a]pyrimidine is consistently low. What factors should I investigate to improve it?

A2: Low yields can be attributed to several factors, from reaction kinetics to the purity of your starting materials.

Optimization Strategy:

  • Reaction Time and Temperature: Ensure the reaction is running to completion by monitoring it with Thin Layer Chromatography (TLC). For less reactive starting materials or when using less polar solvents, extended reaction times (e.g., 12 hours or more) at reflux may be necessary.[4][5]

  • Catalyst Optimization: The type and concentration of the catalyst can be critical.

    • In base-catalyzed reactions, the amount of base (e.g., sodium acetate) can significantly impact the rate of reaction and overall yield. A systematic screening of the catalyst loading is recommended.[4]

    • For GBB reactions, Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ can be highly effective.[6][7] The choice of catalyst can also be influenced by the electronic nature of your substrates.

  • Purity of Starting Materials: Impurities in your 2-aminopyrimidine or α-haloketone can participate in side reactions, consuming your starting materials and reducing the yield of the desired product.[5] Ensure the purity of your starting materials before commencing the reaction.

  • Alternative Energy Sources: Consider using microwave irradiation or ultrasound. These techniques can often reduce reaction times and improve yields by providing efficient and uniform heating.[8][9][10][11]

ParameterRecommendation for Low YieldRationale
Solvent Toluene, DioxaneMinimizes side reactions.[4][5]
Temperature RefluxDrives the reaction to completion.
Catalyst Screen Lewis acids (e.g., Sc(OTf)₃) or bases (e.g., NaOAc)The optimal catalyst depends on the specific reaction mechanism.[4]
Energy Source Microwave or UltrasoundCan accelerate the reaction and improve efficiency.[9]
Q3: I am attempting a Groebke-Blackburn-Bienaymé (GBB) reaction, but it is not proceeding efficiently. How can I optimize this multicomponent reaction?

A3: The GBB reaction, which combines an aminopyrimidine, an aldehyde, and an isocyanide, is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyrimidines.[2][8][12] Its efficiency is highly dependent on the reaction conditions.

Optimization Protocol:

  • Catalyst Selection: The GBB reaction is often catalyzed by a Lewis acid or a Brønsted acid.

    • Lewis Acids: BF₃·OEt₂, Sc(OTf)₃, or Yb(OTf)₃ are commonly used and can significantly improve yields.[6][12]

    • Brønsted Acids: Trifluoroacetic acid (TFA) or ammonium chloride (NH₄Cl) can also be effective catalysts.[8][7][9]

  • Dehydrating Agents: The initial condensation between the aminopyrimidine and the aldehyde forms an imine with the concomitant release of water. Removing this water can drive the equilibrium towards product formation. The use of dehydrating agents like trimethyl orthoformate can be beneficial.[12]

  • Solvent Choice: While various solvents can be used, alcohols like methanol or ethanol are common.[7] For some substrates, greener solvents like water have also been successfully employed.[9]

  • Substrate Scope: Be mindful of the electronic properties of your substrates. Electron-poor aldehydes tend to give higher yields in the GBB reaction.[12] Steric hindrance in the isocyanide component can also affect the reaction outcome.[2]

Troubleshooting Workflow for GBB Reactions:

GBB_Troubleshooting start Low GBB Reaction Yield catalyst Optimize Catalyst start->catalyst Acidic catalyst? (e.g., TFA, Sc(OTf)3) dehydration Add Dehydrating Agent catalyst->dehydration Water removal needed? (e.g., Trimethyl orthoformate) solvent Screen Solvents dehydration->solvent Solvent appropriate? (e.g., MeOH, EtOH) substrate Evaluate Substrates solvent->substrate Substrate electronics/sterics? (e.g., Electron-poor aldehyde) result Improved Yield substrate->result

Caption: A logical workflow for troubleshooting low yields in the Groebke-Blackburn-Bienaymé reaction.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for preparing imidazo[1,2-a]pyrimidines?

A: The most prevalent and historically significant method is the condensation reaction between a 2-aminopyrimidine and an α-haloketone, a variant of the Tschitschibabin reaction.[6][4] This method is widely used due to the commercial availability and structural diversity of the starting materials.[5]

Q: Are there catalyst-free methods for synthesizing imidazo[1,2-a]pyrimidines?

A: Yes, under certain conditions, the synthesis can proceed without a catalyst. For instance, reacting 2-aminopyridines with α-bromo/chloroketones at elevated temperatures (e.g., 60°C) can yield the desired products without the need for a catalyst or solvent.[6] Additionally, some syntheses have been successfully performed in water, which can be both environmentally friendly and efficient.[13]

Q: How can I purify my final imidazo[1,2-a]pyrimidine product?

A: Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: If the product is a solid and sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is an effective method.

  • Column Chromatography: For mixtures or oily products, flash silica gel chromatography is the standard method. The choice of eluent system will depend on the polarity of your compound.[10][11] In some cases, forming a salt (e.g., a sulfate salt) can facilitate purification by precipitation.[12]

Q: Can I synthesize substituted imidazo[1,2-a]pyrimidines at specific positions?

A: Yes, the substitution pattern is largely determined by the choice of starting materials.

  • Substitution at the 2- and 3-positions: The nature of the α-haloketone in the Tschitschibabin-type reaction or the aldehyde and isocyanide in the GBB reaction will determine the substituents at these positions.

  • Substitution on the pyrimidine ring: Using a substituted 2-aminopyrimidine will result in a corresponding substitution on the six-membered ring of the final product.

Reaction Mechanism Overview (Tschitschibabin-type):

Tschitschibabin_Mechanism reactants 2-Aminopyrimidine + α-Haloketone sn2 SN2 Attack reactants->sn2 intermediate1 N-Alkylated Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product Imidazo[1,2-a]pyrimidine dehydration->product

Caption: A simplified mechanism for the synthesis of imidazo[1,2-a]pyrimidines via the Tschitschibabin-type reaction.

References

Troubleshooting low yield in the synthesis of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important scaffold in their work. The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3][4] The synthesis, most commonly achieved through the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, is elegant and efficient but can present challenges leading to low yields.[5][6]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments. My goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your synthetic protocols effectively.

Section 1: Reaction-Related Issues

This section addresses problems that occur during the chemical transformation itself.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?

Low or no yield in the GBB reaction for this compound is a common issue that can often be traced back to a few critical parameters. The GBB reaction is a multicomponent reaction (MCR), and its efficiency is highly dependent on the interplay of reactants, catalyst, and reaction conditions.[7][8]

Here is a systematic approach to troubleshooting:

  • Re-evaluate Your Catalyst System: The choice and activity of the catalyst are paramount. The GBB reaction is typically catalyzed by a Brønsted or Lewis acid.[5][9]

    • Catalyst Choice: While numerous catalysts have been reported, scandium triflate (Sc(OTf)₃) and p-toluenesulfonic acid (p-TsOH) are among the most common and effective.[5][9] If you are using a different catalyst, consider switching to one of these as a reliable starting point.

    • Catalyst Loading: The optimal catalyst concentration can vary. Too little catalyst will result in a sluggish or incomplete reaction, while too much can sometimes promote side reactions. A typical starting point is 10-20 mol%.[6]

    • Catalyst Activity: Catalysts, especially hygroscopic ones like many Lewis acids, can lose activity if not stored properly. Ensure your catalyst is anhydrous and has been stored in a desiccator.

  • Assess Reagent Purity and Stoichiometry: The purity of your starting materials is critical in any chemical synthesis, and especially so in MCRs where multiple reactive species are present.[10]

    • 2-Aminopyrimidine: Ensure it is pure and dry. Impurities can interfere with the initial condensation step.

    • Ethyl Glyoxalate: This is your aldehyde component. It is often supplied as a solution in toluene or as a polymer (paraformaldehyde equivalent). Ensure you are using the correct form and calculating the stoichiometry accurately. If using a solution, verify its concentration.

    • Ethyl Isocyanoacetate: This is your isocyanide component. Isocyanides can be prone to polymerization or degradation, especially if not stored correctly (cool and dark). Purity can be checked by ¹H NMR.

    • Stoichiometry: While a 1:1:1 molar ratio of the three components is the theoretical ideal, slight excesses of the more volatile or less stable components (often the aldehyde and isocyanide) can sometimes drive the reaction to completion. Experiment with a slight excess (e.g., 1.1-1.2 equivalents) of the aldehyde and isocyanide.

  • Optimize Reaction Conditions (Solvent, Temperature, and Time):

    • Solvent: The choice of solvent is crucial. Methanol and ethanol are commonly used and often give good results.[5] However, in some cases, less polar solvents like toluene or dioxane may be beneficial, though they might require higher temperatures and longer reaction times.[10] Crucially, avoid acetonitrile , as it has been reported to lead to complex and inseparable mixtures.[10]

    • Temperature: The optimal temperature can range from room temperature to reflux, depending on the specific reactants and catalyst.[6][11] If you are running the reaction at room temperature with low yield, consider gently heating the reaction mixture (e.g., to 40-60 °C).

    • Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some GBB reactions are complete within a few hours, while others may require 24 hours or longer.[6][11][12]

Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a common cause of low yields. In the GBB reaction, several side reactions can occur:

  • Passerini Reaction: If water is present in the reaction mixture, the isocyanide can react with the aldehyde to form a Passerini product.

  • Ugi Reaction: Similarly, if a primary amine impurity is present, it can participate in a four-component Ugi reaction.

  • Polymerization of Isocyanide: Isocyanides, particularly reactive ones, can polymerize, especially in the presence of acid catalysts.

  • Side reactions of the aldehyde: Aldehydes can undergo self-condensation or other side reactions.

Strategies to Minimize Byproduct Formation:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider adding molecular sieves to the reaction mixture to scavenge any trace amounts of water.

  • Control the Rate of Addition: In some cases, adding the isocyanide slowly to the mixture of the aminopyrimidine, aldehyde, and catalyst can minimize its self-polymerization.

  • Optimize Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can often suppress side reactions.

  • Check Purity of Starting Materials: As mentioned before, impurities are a major source of byproducts. Purify your starting materials if their quality is in doubt.

Section 2: Work-up and Purification Problems

This section focuses on challenges encountered after the reaction is complete.

Question 3: I'm having difficulty isolating my product. It seems to be soluble in both aqueous and organic phases during extraction, or it oils out during crystallization.

This compound has moderate polarity, which can sometimes complicate extraction and crystallization.

Troubleshooting Isolation and Purification:

  • Extraction:

    • Salting Out: If your product has some water solubility, adding brine (saturated NaCl solution) to the aqueous layer during extraction can decrease the polarity of the aqueous phase and drive your product into the organic layer.

    • Choice of Organic Solvent: Use a more non-polar solvent for extraction if your product is showing high solubility in the aqueous phase. Dichloromethane (DCM) or chloroform are good starting points. If you are using ethyl acetate and experiencing issues, try switching to DCM.

  • Crystallization/Precipitation:

    • Solvent System: Finding the right solvent system is key for crystallization. A good starting point is a polar solvent in which your compound is soluble (like ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is insoluble (like hexanes or diethyl ether). Dissolve your crude product in a minimum amount of the hot polar solvent and slowly add the non-polar solvent until you see turbidity. Then, allow it to cool slowly.

    • Precipitation from Reaction Mixture: In some cases, the product may precipitate directly from the reaction mixture upon completion.[11] If so, it can be isolated by simple filtration and washing with a cold, non-polar solvent to remove soluble impurities.

    • Column Chromatography: If crystallization fails, column chromatography is a reliable method for purification.[4][13] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

Section 3: Reagent and Catalyst Issues

This section delves into problems related to the quality and handling of your chemical inputs.

Question 4: How can I be sure my isocyanide is of good quality?

Isocyanides are a critical component of the GBB reaction, and their purity is often a source of failure.

Assessing Isocyanide Quality:

  • ¹H NMR Spectroscopy: This is the most straightforward way to check the purity of your ethyl isocyanoacetate. Look for the characteristic signals and the absence of significant impurity peaks.

  • FT-IR Spectroscopy: Isocyanides have a very strong and characteristic stretching frequency in the range of 2150-2110 cm⁻¹. The presence of a strong peak in this region is a good indicator of the isocyanide functionality.

  • Storage: Isocyanides should be stored in a refrigerator or freezer, protected from light and moisture. If the bottle has been opened multiple times over a long period, its quality may have degraded.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different 2-aminoazine in this reaction?

    • A1: Yes, the GBB reaction is quite versatile and can be performed with other 2-aminoazines like 2-aminopyridine and 2-aminopyrazine to generate a variety of imidazo-fused heterocycles.[6][14]

  • Q2: Are there any greener solvent alternatives for this synthesis?

    • A2: Yes, ethanol is a good green solvent choice and has been used successfully.[5][11] Some studies have also explored solvent-free conditions, which represent an even greener approach.[9][15]

  • Q3: Is microwave irradiation a viable option for this reaction?

    • A3: Absolutely. Microwave-assisted synthesis has been successfully employed for the synthesis of imidazo[1,2-a]pyrimidine derivatives, often leading to significantly reduced reaction times and improved yields.[4][13][15]

Visual Troubleshooting Guides

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Check Catalyst (Type, Loading, Activity) start->catalyst reagents Assess Reagents (Purity, Stoichiometry) start->reagents conditions Optimize Conditions (Solvent, Temp, Time) start->conditions catalyst_ok Catalyst OK? catalyst->catalyst_ok reagents_ok Reagents OK? reagents->reagents_ok conditions_ok Conditions OK? conditions->conditions_ok catalyst_ok->reagents Yes replace_catalyst Replace/Dry Catalyst catalyst_ok->replace_catalyst No reagents_ok->conditions Yes purify_reagents Purify/Verify Reagents reagents_ok->purify_reagents No adjust_conditions Systematically Adjust Conditions conditions_ok->adjust_conditions No rerun_reaction Rerun Reaction conditions_ok->rerun_reaction Yes replace_catalyst->rerun_reaction purify_reagents->rerun_reaction adjust_conditions->rerun_reaction

Caption: A flowchart for systematically troubleshooting low reaction yields.

Generalized Groebke-Blackburn-Bienaymé Reaction Mechanism

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Amidine 2-Aminopyrimidine Imine Iminopyrimidine Amidine->Imine + Aldehyde - H₂O Aldehyde Ethyl Glyoxalate Aldehyde->Imine Isocyanide Ethyl Isocyanoacetate Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide Product This compound Nitrilium->Product Intramolecular Cyclization

Caption: Simplified mechanism of the GBB three-component reaction.

Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale & Reference
Catalyst p-TsOH or Sc(OTf)₃ (10-20 mol%)Widely reported to be effective for this transformation.[5][9]
Solvent Methanol or EthanolGood solubility for reactants and generally provides good yields.[5]
Temperature Room Temperature to 60 °CBalances reaction rate with minimizing side reactions.[6][11]
Reactant Ratio ~1:1.1:1.1 (Amine:Aldehyde:Isocyanide)A slight excess of aldehyde and isocyanide can drive the reaction to completion.
Atmosphere Inert (N₂ or Ar)Recommended to prevent moisture-sensitive side reactions.[10]

References

Side reactions in the synthesis of imidazo[1,2-a]pyrimidines and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidines

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity to obtain the desired imidazo[1,2-a]pyrimidine?

A1: Understanding and Controlling Regioselectivity

The formation of regioisomers is one of the most common challenges in the synthesis of substituted imidazo[1,2-a]pyrimidines, particularly when using unsymmetrically substituted 2-aminopyrimidines. The issue arises from the presence of two distinct ring nitrogen atoms (N1 and N3) that can participate in the crucial intramolecular cyclization step.

Causality & Mechanism:

The regiochemical outcome is dictated by the relative nucleophilicity of the two endocyclic pyrimidine nitrogens. The reaction between a 2-aminopyrimidine and an α-halocarbonyl compound typically proceeds via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization. However, an alternative pathway involves initial alkylation of a ring nitrogen.

A more commonly accepted mechanism, especially with α-haloaldehydes, involves the formation of a Schiff base intermediate from the exocyclic amino group and the aldehyde.[1][2] This is followed by an intramolecular nucleophilic attack from one of the pyrimidine ring nitrogens onto the carbon bearing the halogen. The selectivity is therefore governed by which of the two nitrogens is more nucleophilic and sterically accessible.

Electronic effects of substituents on the pyrimidine ring play a critical role. Electron-withdrawing groups (EWGs), such as a trifluoromethyl group (-CF₃), will decrease the electron density and nucleophilicity of the adjacent nitrogen atom via a strong negative inductive effect (-I).[2] Consequently, the more distant nitrogen atom becomes the preferred site of attack, leading to the formation of a specific regioisomer.[1][2]

Workflow for Controlling Regioselectivity

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution & Optimization Start Mixture of Regioisomers Detected (e.g., by NMR/LC-MS) Analyze Analyze Electronic Effects on 2-Aminopyrimidine Ring Start->Analyze EWG Is an Electron-Withdrawing Group (EWG) present? Analyze->EWG Predict Predict Major Isomer: Cyclization on N distal to EWG EWG->Predict Yes Thermodynamic Consider Thermodynamic vs. Kinetic Control EWG->Thermodynamic No / Ambiguous Optimize Optimize Reaction Conditions: - Solvent Polarity - Temperature - Reaction Time Predict->Optimize Thermodynamic->Optimize Success Desired Regioisomer is Major Product Optimize->Success

Caption: Troubleshooting workflow for regioisomer formation.

Recommended Protocols to Enhance Regioselectivity:

  • Exploit Electronic Effects: If designing a synthesis from scratch, strategically place an EWG on the pyrimidine ring to electronically deactivate the proximal nitrogen atom, thereby directing the cyclization. For example, using 2-amino-4-(trifluoromethyl)pyrimidine has been shown to yield a 25:1 selectivity for the 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine isomer.[1]

  • Optimize Reaction Conditions for Thermodynamic Control: Since the cyclization steps are often reversible, running the reaction at a higher temperature for a longer duration can favor the formation of the more thermodynamically stable isomer over the kinetically favored one.

    • Solvent: Switch from polar aprotic solvents (like DMF or acetonitrile), which may favor kinetic products, to less polar solvents like toluene or dioxane. This may require higher temperatures and longer reaction times.[3]

    • Temperature: Gradually increase the reaction temperature (e.g., from 80°C to 110°C in toluene) while monitoring the isomer ratio by LC-MS.

  • Use of Steering Groups: In some advanced applications, specialized steering groups can be employed to direct the reaction to a specific nitrogen, although this requires bespoke starting material synthesis.[4]

Question 2: My reaction yield is consistently low, or the reaction does not go to completion. What are the likely causes and how can I improve the outcome?

A2: Troubleshooting Low Conversion and Yield

Low yields are a common issue that can stem from several factors, including suboptimal reaction conditions, poor starting material quality, or competing degradation pathways.

Causality & Potential Issues:

  • Insufficient Reaction Energy: The condensation and cyclization steps may have a significant activation energy barrier that is not being overcome by the current reaction conditions.

  • Poor Solubility: One or more of the starting materials may have poor solubility in the chosen solvent, limiting the reaction rate.

  • Decomposition: α-Haloketones can be unstable and prone to self-condensation or decomposition, especially in the presence of a base. The furan ring, if present, can also be sensitive to strongly acidic conditions.[3]

  • Catalyst Inefficiency: If using a catalyst (e.g., Al₂O₃, copper salts), it may be poisoned by impurities or used in a suboptimal concentration.[5][6]

Recommended Optimization Strategies:

1. Reaction Parameter Optimization:

A systematic optimization of reaction conditions is the first step. Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times and improve yields by ensuring efficient and uniform heating.[7][8][9]

ParameterConventional HeatingMicrowave IrradiationRationale & Remarks
Temperature 80-120°C100-160°CMicrowave heating can access higher temperatures in sealed vessels, accelerating the reaction.[7]
Time 4-24 hours15-90 minutesSignificant reduction in reaction time minimizes the formation of degradation byproducts.[9][10]
Solvent Toluene, Dioxane, Ethanol, DMFEthanol (green solvent), Water, or Solvent-freeMicrowave protocols often allow for the use of greener solvents or even solvent-free conditions, simplifying workup.[5][10]
Catalyst Often requires base (e.g., NaHCO₃) or acid catalystCan be catalyst-free or use catalysts like Al₂O₃, p-TSA.[5][8][10]Microwave energy can sometimes overcome activation barriers without the need for a catalyst.

2. Step-by-Step Protocol for Yield Improvement (Microwave-Assisted):

This protocol is a general guideline for a one-pot synthesis from a 2-aminopyrimidine and an α-bromoketone under microwave conditions.

  • Reactant Purity Check: Ensure the 2-aminopyrimidine and α-bromoketone are pure. If the α-bromoketone is old, consider purifying it by recrystallization or chromatography, as it can degrade over time.

  • Reaction Setup: In a dedicated microwave reaction vessel, combine the 2-aminopyrimidine (1.0 mmol) and the α-bromoketone (1.0 mmol).

  • Add Solvent/Catalyst (if applicable): Add your chosen solvent (e.g., 3-5 mL of ethanol).[8] If using a solid catalyst like Al₂O₃, add it at this stage (e.g., 50-100 mg).[5]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a defined time (start with 30 minutes). Use a maximum power setting (e.g., 150-200 W) and allow for variable power delivery to maintain the target temperature.[11][12]

  • Monitoring: After the initial time, cool the reaction, take a small aliquot, and analyze by TLC or LC-MS to check for the consumption of starting materials. If the reaction is incomplete, irradiate for another 15-30 minutes and re-analyze.

  • Work-up: Once complete, cool the mixture to room temperature. If a solid product has formed, it can often be isolated by simple filtration and washing with cold ethanol.[13] If the product is in solution, remove the solvent under reduced pressure and purify the residue by column chromatography.

Question 3: I am observing a high-molecular-weight byproduct that I suspect is a dimer. What causes this and how can it be prevented?

A3: Preventing Dimerization and Other Side Products

While less common than regioisomerism, the formation of dimeric or oligomeric byproducts can occur under certain conditions, complicating purification and reducing the yield of the desired monomeric product.

Causality & Mechanism:

Dimerization can occur through several pathways. One possibility is an intermolecular reaction competing with the desired intramolecular cyclization. For example, the N-alkylated intermediate could potentially react with a second molecule of 2-aminopyrimidine before it has a chance to cyclize. This is more likely at high concentrations.

Another pathway involves oxidative coupling. Under certain conditions, particularly electrolytic or strongly oxidizing environments, two molecules of the imidazo[1,2-a]pyrimidine product can couple, for instance, at the C3 position to form a 3,3'-dimer.[14]

General Mechanism of Dimer Formation

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Intermediate Key Intermediate (e.g., N-alkylated aminopyrimidine) Intra Intramolecular Cyclization Intermediate->Intra Favored at low concentration Inter Intermolecular Reaction Intermediate->Inter Favored at high concentration Product Desired Monomeric Imidazo[1,2-a]pyrimidine Intra->Product Dimer Dimeric Byproduct Inter->Dimer

References

Technical Support Center: Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals aiming to achieve high purity for this critical heterocyclic scaffold. The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, making the reliability of its synthesis and the purity of the final compound paramount for reproducible downstream applications.[1][2]

This guide provides in-depth troubleshooting, detailed purification protocols, and answers to frequently asked questions, all grounded in established chemical principles to ensure you can confidently navigate the challenges of your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common hurdles encountered during the synthesis and purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes, actionable solutions, and necessary verification steps.

Question 1: My reaction is incomplete. TLC and 1H NMR of the crude product show significant amounts of unreacted 2-aminopyrimidine.

  • Possible Causes:

    • Insufficient Reaction Time or Temperature: The condensation reaction to form the imidazo[1,2-a]pyrimidine core requires adequate thermal energy and time to proceed to completion.

    • Base Inefficiency: If a base is used to facilitate the reaction, its strength or stoichiometry may be insufficient to deprotonate the aminopyrimidine effectively for the initial nucleophilic attack.

    • Reagent Quality: The α-halo ester reactant (e.g., ethyl bromopyruvate) may have degraded during storage, reducing its effective concentration.

  • Recommended Solutions & Scientific Rationale:

    • Optimize Reaction Conditions: Increase the reaction temperature in increments of 10°C or extend the reaction time, monitoring progress by Thin Layer Chromatography (TLC) every few hours. The increased kinetic energy enhances the frequency and energy of molecular collisions, driving the reaction forward.

    • Evaluate the Base: If using a base like potassium carbonate or triethylamine, ensure it is freshly opened or properly stored to prevent hydration or degradation. Consider switching to a stronger, non-nucleophilic base if necessary.

    • Verify Reagent Integrity: Check the purity of the α-halo ester. If it appears discolored or has been stored for an extended period, consider purifying it by distillation or using a fresh bottle.

  • Verification:

    • Perform TLC analysis. A typical system is Ethyl Acetate/Hexane (1:1). The 2-aminopyrimidine starting material will have a very low Rf value (highly polar), while the desired product will be significantly higher. A complete reaction will show the disappearance of the starting material spot.

    • A crude 1H NMR can confirm the absence of characteristic aromatic proton signals from 2-aminopyrimidine.

Question 2: The crude product is a dark, intractable oil or tar, not the expected solid. What went wrong?

  • Possible Causes:

    • Polymerization/Side Reactions: Elevated temperatures for prolonged periods can lead to polymerization or decomposition of starting materials and the product, especially if reactive impurities are present. Microwave-assisted synthesis, while often efficient, can sometimes lead to by-products if not carefully controlled.[3]

    • Residual Solvent: Trapped high-boiling point solvents like DMF or DMSO can prevent the product from solidifying.

    • Excessive Acidity/Basicity: Harsh pH conditions during the workup can sometimes degrade the heterocyclic product.

  • Recommended Solutions & Scientific Rationale:

    • Controlled Heating: Use an oil bath with a temperature controller for precise heating. Avoid aggressive, direct heating with a mantle.

    • Thorough Workup: During the aqueous workup, ensure you perform sufficient washes to remove catalysts and high-boiling solvents. If DMF was used, multiple washes with brine are often effective.[4]

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold diethyl ether or hexanes) to the oil. Vigorously scratch the side of the flask with a glass rod. This process mechanically induces nucleation and washes away soluble, oily impurities.

    • Purification via Chromatography: If trituration fails, the oil must be purified by column chromatography. Dissolve the crude oil in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel before loading it onto the column.

  • Verification:

    • Successful trituration will result in the formation of a solid precipitate which can be isolated by filtration. The purity can then be checked by TLC and melting point determination.

Question 3: My product appears pure by TLC, but the color is yellow or brown. How can I decolorize it?

  • Possible Causes:

    • Trace Chromophoric Impurities: Highly colored, minor impurities can persist even when they are not easily visible on a TLC plate. These are often oxidation products or baseline impurities that have been carried through.

    • Residual Halogens: If a halogenated reagent was used, trace amounts of iodine or bromine can impart color.

  • Recommended Solutions & Scientific Rationale:

    • Activated Charcoal Treatment: Dissolve the product in a suitable hot solvent (one intended for recrystallization). Add a very small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes. The charcoal's high surface area adsorbs large, flat, chromophoric molecules.

    • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or fluted filter paper to remove the charcoal. This step must be done rapidly to prevent premature crystallization of the product on the filter funnel.

    • Recrystallization: Allow the decolorized filtrate to cool slowly to obtain pure, colorless crystals.[5]

    • Thiosulfate Wash: If residual halogen is suspected, wash an organic solution of the product with aqueous sodium thiosulfate during the workup.[4] This reduces the halogen to a colorless, water-soluble halide salt.

  • Verification:

    • The resulting crystals should be colorless or off-white. A melting point determination should show a sharp melting range consistent with literature values.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for purifying your crude this compound based on its physical state after the initial workup and solvent removal.

PurificationWorkflow start Crude Product Post-Workup is_solid Is the crude product a solid? start->is_solid is_oily_solid Is it an oily or 'gummy' solid? is_solid->is_oily_solid Yes column Purify by Flash Column Chromatography is_solid->column No (It's an oil/tar) triturate Triturate with non-polar solvent (e.g., Diethyl Ether, Hexanes) is_oily_solid->triturate Yes recrystallize Recrystallize from a suitable solvent system (e.g., Ethanol/Water) is_oily_solid->recrystallize No (It's a free-flowing powder) triturate->recrystallize check_purity Check Purity (TLC, NMR, MP) recrystallize->check_purity column->check_purity end Pure Product check_purity->end

Caption: A decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical techniques to assess the final purity?

    • A combination of methods provides the most comprehensive assessment.[6][] High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis. Quantitative 1H NMR (qNMR) is a powerful orthogonal technique that can determine absolute purity without requiring a reference standard for the impurities themselves.[8][9] Mass spectrometry confirms the molecular weight, and melting point analysis provides a simple, effective measure of purity.

  • Q2: What is a good starting solvent system for flash column chromatography?

    • A gradient of ethyl acetate in hexanes is a common and effective choice for imidazo[1,2-a]pyrimidine derivatives.[3][10] Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. The ideal system should place your product at an Rf of ~0.3 on the TLC plate.

  • Q3: Can I use recrystallization as the sole purification method?

    • Yes, if the crude product is already relatively clean (>90%) and is a solid. Recrystallization is highly effective at removing small amounts of impurities with different solubility profiles.[5] However, if the crude material is an oil or contains significant amounts of impurities with similar polarity to the product, column chromatography is necessary first.

Key Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is effective for purifying solid this compound that is off-white or contains minor impurities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If the solution has insoluble particulates or color, perform a hot filtration as described in the troubleshooting section.

  • Induce Crystallization: While the solution is still warm, add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Cooling: Add another drop or two of hot ethanol to redissolve the precipitate, then cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol 2: Flash Column Chromatography

This is the primary method for purifying crude products that are oily or contain multiple impurities.[11]

  • Solvent System Selection: Develop a solvent system using TLC. A mixture of ethyl acetate and hexanes is a good starting point. The ideal system gives the product an Rf value of 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique typically results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Table 1: Common Purification Solvents & Properties

SolventDensity (g/mL)Boiling Point (°C)Notes
Ethyl Acetate0.9077Common chromatography and extraction solvent.[12]
Hexanes~0.6768-70Non-polar solvent for chromatography and trituration.[12]
Ethanol0.7978Good solvent for recrystallization, often paired with water.
Diethyl Ether0.7136Excellent for trituration due to low boiling point and poor solvency for the product.
Dichloromethane1.3440Used for dissolving crude product for column loading.

References

Stability issues of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Given the limited direct stability data in peer-reviewed literature for this specific molecule, this guide synthesizes established principles of heterocyclic chemistry, ester stability, and pharmaceutical forced degradation studies to provide robust troubleshooting strategies and experimental guidance.

Our approach is to empower you, the researcher, with the foundational knowledge and practical protocols to assess and mitigate stability issues within your specific experimental context.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary stability concerns for this compound in solution?

    • What is the most likely degradation pathway for this molecule?

    • How do I prepare a stock solution to maximize stability?

    • What analytical method is best for monitoring the stability of this compound?

    • Are there any known incompatible solvents or reagents?

  • Troubleshooting Guides

    • Issue 1: Rapid Loss of Compound Potency in Aqueous Buffers

      • Symptom Checklist

      • Root Cause Analysis: Hydrolytic Instability

      • Immediate Mitigation Steps

      • Protocol: Performing a pH-Rate Profile Study

    • Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Storage

      • Symptom Checklist

      • Root Cause Analysis: Photodegradation, Thermal Degradation, or Oxidation

      • Immediate Mitigation Steps

      • Protocol: Conducting a Forced Degradation Study

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concerns for this molecule are rooted in its chemical structure: an ethyl ester attached to a nitrogen-rich heteroaromatic ring system. The main vulnerabilities are:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by acidic or basic conditions.[1][2][3]

  • Photodegradation: Aromatic and heteroaromatic systems can absorb UV-Vis light, leading to photochemical reactions that can alter the molecule's structure.[4]

  • Thermal Degradation: Elevated temperatures can provide the energy needed to initiate degradation reactions. While many heterocyclic esters are thermally stable up to high temperatures (e.g., >250°C), the stability in solution at moderate temperatures over time can be a concern.[5][6]

  • Oxidation: The nitrogen atoms in the imidazo[1,2-a]pyrimidine ring could be susceptible to oxidation, although this is generally a lesser concern than hydrolysis unless strong oxidizing agents are present.

Q2: What is the most likely degradation pathway for this molecule?

The most probable and common degradation pathway is the hydrolysis of the ethyl ester to form imidazo[1,2-a]pyrimidine-2-carboxylic acid. This reaction is typically accelerated at pH values outside of the neutral range. Basic conditions (pH > 8) are often more aggressive in promoting ester hydrolysis (saponification) than acidic conditions.[1][2]

Diagram: Predicted Primary Degradation Pathway

G cluster_main Hydrolysis A This compound B Imidazo[1,2-a]pyrimidine-2-carboxylic Acid A->B H2O (Acid or Base Catalyzed) C Ethanol A->C H2O (Acid or Base Catalyzed)

Caption: Predicted hydrolysis of the parent compound.

Q3: How do I prepare a stock solution to maximize stability?

To prepare a stock solution with maximal stability, consider the following:

  • Solvent Choice: Use an anhydrous aprotic organic solvent such as DMSO or DMF for your concentrated stock solution. These solvents lack the water necessary for hydrolysis.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider flushing the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent potential oxidation.

Q4: What analytical method is best for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[7][8] An effective method should be able to:

  • Separate the parent compound (this compound) from its potential degradation products, especially the more polar carboxylic acid metabolite.

  • Provide quantitative data on the decrease of the parent compound and the increase of any degradants over time.

A typical starting point for method development would be a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with a pH-modifying additive like formic acid or ammonium acetate to ensure good peak shape).

Q5: Are there any known incompatible solvents or reagents?

Based on general chemical principles:

  • Strong Aqueous Acids and Bases: Avoid prolonged exposure to strong acidic (e.g., HCl, H2SO4) and basic (e.g., NaOH, KOH) aqueous solutions, as they will catalyze hydrolysis.[9]

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid should be avoided as they could potentially oxidize the heteroaromatic ring.

  • Protic Solvents with Residual Acidity/Basicity: Be cautious with alcohols like methanol and ethanol for long-term storage if they are not anhydrous and neutral, as they can participate in transesterification or contribute to hydrolysis if water is present.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Aqueous Buffers

Symptom Checklist:

  • You observe a time-dependent decrease in the expected biological activity of your compound in an aqueous assay buffer.

  • HPLC analysis of your working solution shows a decrease in the peak area of the parent compound over time.

  • You notice a new, more polar peak appearing in your HPLC chromatogram that grows over time.

Root Cause Analysis: Hydrolytic Instability

The ethyl ester group is likely undergoing hydrolysis in your aqueous buffer. The rate of this hydrolysis is highly dependent on the pH and temperature of your solution.[10][11] Many biological assays are conducted at physiological pH (~7.4), but even at this pH, some esters can be labile. If your buffer system is slightly alkaline (pH > 8), the rate of hydrolysis can increase dramatically.

Immediate Mitigation Steps:

  • Prepare Fresh Solutions: For immediate experimental needs, prepare your aqueous dilutions of the compound from a stable organic stock solution immediately before use.

  • Control Temperature: Keep your working solutions on ice or at 4°C as much as possible to slow down the degradation kinetics.

  • Buffer Evaluation: If possible, test your experiment in a buffer with a slightly acidic pH (e.g., 6.0-6.5) to see if stability improves, provided it doesn't affect your biological system.

Protocol: Performing a pH-Rate Profile Study

This experiment will help you determine the optimal pH for the stability of your compound in an aqueous environment.

Materials:

  • This compound

  • Anhydrous DMSO

  • A series of buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7, borate for pH 9)

  • HPLC system with a validated stability-indicating method

Methodology:

  • Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.

  • Prepare a set of aqueous buffers at different pH values (e.g., 3, 5, 7, 9).

  • Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC and record the peak area of the parent compound.

  • Store the buffered solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot from each pH solution onto the HPLC.

  • Plot the natural logarithm of the parent compound's peak area versus time for each pH. The slope of this line will give you the pseudo-first-order rate constant (k) for degradation at that pH.

Diagram: pH-Rate Profile Workflow

G A Prepare 10 mM Stock in DMSO B Dilute into Buffers (pH 3, 5, 7, 9) A->B C Analyze t=0 by HPLC B->C D Incubate at RT or 37°C B->D F Plot ln(Peak Area) vs. Time C->F E Analyze at Time Points (1, 2, 4, 8, 24h) D->E E->F G Determine Degradation Rate at Each pH F->G

Caption: Workflow for determining pH-dependent stability.

Data Interpretation:

pHStability ProfileRecommendation
Acidic (e.g., 3-5) Likely more stable than basic conditions, but some acid-catalyzed hydrolysis may occur.Suitable for short-term experiments if biological system tolerates it.
Neutral (e.g., 6-7.5) Often the region of maximum stability for esters.Ideal for most applications. Aim for this pH range if possible.
Basic (e.g., >8) Expect rapid degradation due to base-catalyzed hydrolysis (saponification).Avoid for solution preparation and storage.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Storage

Symptom Checklist:

  • You analyze a solution that has been stored for some time (even in an organic solvent) and see new, unexpected peaks in the chromatogram.

  • The solution has changed color (e.g., turned yellow or brown).

  • The mass balance is poor (i.e., the decrease in the parent peak area does not correspond to the increase in the area of known degradants like the carboxylic acid).

Root Cause Analysis: Photodegradation, Thermal Degradation, or Oxidation

If hydrolysis has been ruled out, other degradation mechanisms are likely at play. Heteroaromatic systems are often susceptible to light and, under certain conditions, heat and oxidation. These processes can lead to a more complex mixture of degradation products.

Immediate Mitigation Steps:

  • Protect from Light: Immediately begin storing all solutions in amber vials or wrapped in foil.

  • Re-evaluate Storage Temperature: Ensure solutions are stored at or below -20°C. Avoid repeated freeze-thaw cycles.

  • Use High-Purity Solvents: Ensure that solvents are of high purity and do not contain peroxide impurities (a common issue with older bottles of THF or dioxane) that could cause oxidation.

Protocol: Conducting a Forced Degradation Study

This study, as outlined by ICH guidelines, will help you understand the potential degradation pathways of your molecule under various stress conditions.[6][12][13]

Materials:

  • This compound

  • Solvents (e.g., acetonitrile, water)

  • Stress reagents: 0.1 M HCl, 0.1 M NaOH, 3% H2O2

  • Controlled temperature chamber (oven)

  • Photostability chamber with UV and visible light sources

  • HPLC-MS system for peak identification

Methodology:

  • Prepare Solutions: Prepare separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidation: Add 3% H2O2 and keep at room temperature.

    • Thermal: Heat the solution at 70°C.

    • Photolytic: Expose the solution to light in a photostability chamber.

  • Monitor Degradation: Take samples at various time points (e.g., 2, 8, 24 hours) for each condition. Neutralize the acidic and basic samples before injection.

  • Analyze: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the molecular weights of the degradation products.

  • Target Degradation: The goal is to achieve 5-20% degradation of the parent compound.[9] If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the stress intensity.

Diagram: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Compound Solution (e.g., 1 mg/mL) B Acidic (0.1 M HCl, 60°C) A->B C Basic (0.1 M NaOH, RT) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (70°C) A->E F Photolytic (UV/Vis Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC-MS Analysis G->H I Identify Degradation Products & Establish Pathways H->I

Caption: Overview of a forced degradation study.

Data Interpretation: By analyzing the chromatograms from each stress condition, you can build a "degradation map" for your molecule. This will reveal if it is particularly sensitive to light, heat, or oxidation, and provide the mass information needed to hypothesize the structures of the degradation products. This knowledge is crucial for developing robust formulations and defining appropriate storage and handling procedures.

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyrimidine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility often encountered with imidazo[1,2-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to ensure the reliability and accuracy of your biological assay data.

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4][5] However, the inherent physicochemical properties of many of these derivatives, particularly their hydrophobicity, often lead to poor solubility in the aqueous environments of biological assays.[6] This can result in compound precipitation, leading to underestimated activity, variable results, and inaccurate structure-activity relationships (SAR).[6]

This resource provides a structured approach to diagnosing and resolving these solubility issues, ensuring that the true potential of your compounds is accurately assessed.

Troubleshooting Guide: From Observation to Solution

Compound precipitation can manifest at various stages of an experiment. This section provides a systematic guide to identify the root cause and implement effective solutions.

ObservationPotential Cause(s)Recommended Solutions & Scientific Rationale
Immediate Precipitation Upon Dilution Exceeding Aqueous Solubility Limit: The final concentration of the compound in the aqueous assay buffer or cell culture medium surpasses its intrinsic solubility.[7][8]Decrease Final Concentration: Perform a dose-response experiment to determine the maximum soluble concentration in your specific assay medium.[7] Optimize Stock Solution: Prepare a higher concentration stock solution in a suitable organic solvent (e.g., 10-30 mM in DMSO) and use a smaller volume for dilution. This minimizes the initial solvent shock.[6][7] Serial Dilution Strategy: Perform serial dilutions of the stock solution directly in the assay buffer or medium, rather than creating an intermediate aqueous solution, to avoid high transient concentrations.[6][7]
Solvent Polarity Shock: The rapid change in polarity when a concentrated DMSO stock is introduced into an aqueous solution causes the compound to "crash out."[7][8]Controlled Mixing: Add the compound stock to the medium dropwise while gently vortexing or stirring. This gradual introduction allows for better dispersion and interaction with assay components that may aid solubility.[6][7] Temperature Control: Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound. Increased temperature can sometimes improve the solubility of compounds.[7]
Precipitation Over Time in Incubator Temperature-Dependent Solubility: The compound may be soluble at room temperature but precipitates at the incubation temperature (e.g., 37°C), or vice-versa.Equilibrate Temperatures: Ensure all components, including the compound stock and assay medium, are at the final incubation temperature before mixing.[7] Solubility Profiling: Determine the compound's solubility at both room temperature and the experimental temperature to anticipate potential issues.
Compound Instability: The compound may be chemically unstable in the assay medium, leading to degradation products that are less soluble.Assess Chemical Stability: Use techniques like HPLC to analyze the compound's integrity in the assay buffer over the time course of the experiment. pH and Buffer Optimization: Evaluate the compound's stability at different pH values and in various buffer systems. Imidazo[1,2-a]pyrimidines, being nitrogen-containing heterocycles, may have pH-dependent solubility.[9]
Inconsistent or Non-Reproducible Assay Results Micro-Precipitation: The compound may be forming fine precipitates that are not easily visible but are sufficient to alter the effective concentration in solution.[10]Visual Inspection & Light Scattering: Carefully inspect wells for any signs of turbidity or cloudiness. Techniques like nephelometry can quantitatively measure light scattering from suspended particles.[8] Implement Solubilization Strategies: Proactively employ the solubilization techniques outlined in the FAQ section below, even if precipitation is not immediately obvious.
DMSO Stock Issues: The compound may have precipitated out of the DMSO stock solution due to improper storage, freeze-thaw cycles, or exceeding its solubility limit in DMSO.[6][11]Proper Stock Handling: Store DMSO stocks at room temperature or -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[11] Avoid storing DMSO stocks in refrigerators (non-freezer) as this can promote crystallization.[11] Visual Check Before Use: Always visually inspect DMSO stock solutions for any signs of crystals before use. If present, gently warm and vortex to redissolve.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and formulation of poorly soluble imidazo[1,2-a]pyrimidine derivatives.

Q1: What is the first step I should take when I suspect solubility is affecting my assay?

A: The first and most critical step is to determine the kinetic solubility of your compound in the specific assay buffer you are using. This will establish the maximum concentration at which your compound remains in solution under the assay conditions. A simple method for this is a visual or nephelometric precipitation assay.[8]

Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?

A: While DMSO is an excellent solvent for many organic molecules, it can have cytotoxic and other off-target effects on cells.[12][13][14][15][16]

  • General Guideline: Aim for a final DMSO concentration of 0.5% or less .[14][15] Many cell lines can tolerate up to 1%, but this should be experimentally verified.[13]

  • Cell Line Dependency: The sensitivity to DMSO varies significantly between cell types.[12][14] It is crucial to run a DMSO tolerance control experiment for your specific cell line to determine the highest concentration that does not affect cell viability or the assay endpoint.[13]

  • Concentration Effects: Concentrations above 1% are more likely to cause negative effects such as damaging cell membranes, inducing oxidative stress, or causing cell death.[13]

Final DMSO ConcentrationGeneral Cellular ImpactRecommendation
< 0.1% Generally considered safe for most cell lines with minimal effects.[13]Ideal for sensitive assays.
0.1% - 1% Potential for mild effects on sensitive cell types, especially with longer exposure.[13]Often acceptable, but requires validation.
> 1% Increased risk of cytotoxicity and off-target effects.[13]Avoid if possible; requires rigorous controls.
Q3: My compound precipitates even at low final DMSO concentrations. What are my options?

A: If simple dilution is insufficient, several formulation strategies can be employed to enhance solubility. The choice of method depends on the physicochemical properties of your compound and the constraints of your assay.

1. Co-solvents:

  • Principle: Using a water-miscible organic solvent in addition to DMSO can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[9][17]

  • Examples: Polyethylene glycol 400 (PEG-400), propylene glycol (PG), and ethanol are commonly used co-solvents.[17][18][19]

  • Considerations: Co-solvents can also have biological effects, so it is essential to run appropriate vehicle controls. The combination of co-solvents and cyclodextrins can sometimes have a synergistic effect, but in other cases, the co-solvent may destabilize the complex.[20]

2. Cyclodextrins (CDs):

  • Principle: CDs are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that is more water-soluble.[9][17][21]

  • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[17][22]

  • Workflow:

    • Prepare an aqueous solution of the cyclodextrin.

    • Add the compound (either neat or as a concentrated DMSO stock) to the cyclodextrin solution.

    • Mix thoroughly (vortexing, sonicating) to facilitate complex formation.

3. Surfactants:

  • Principle: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic cores of these micelles can solubilize poorly water-soluble compounds.[9][17]

  • Examples: Tween 80 and Solutol HS-15 are surfactants used in formulation.[9]

  • Considerations: Surfactants can interfere with some assays, particularly those involving proteins or membranes. Careful validation is required.

4. pH Modification:

  • Principle: The solubility of ionizable compounds is pH-dependent. Imidazo[1,2-a]pyrimidines are basic heterocycles, and their solubility can often be increased by lowering the pH of the buffer to protonate the molecule.[9][17]

  • Implementation: Determine the pKa of your compound. Test its solubility in a range of buffers with different pH values.

  • Caution: Ensure the chosen pH is compatible with your biological system (e.g., cells, enzymes).

Visualizing the Troubleshooting Workflow

To aid in navigating the decision-making process for addressing solubility issues, the following workflow diagram is provided.

G Start Compound Precipitation or Inconsistent Data Observed Check_Conc Is Final Compound Concentration Exceeding Aqueous Solubility? Start->Check_Conc Check_DMSO Is Final DMSO Concentration > 0.5% and/or Validated? Check_Conc->Check_DMSO No Sol_Reduce_Conc Reduce Highest Test Concentration. Determine Max Soluble Conc. Check_Conc->Sol_Reduce_Conc Yes Check_Stock Is DMSO Stock Clear? (No Crystals, Minimal Freeze-Thaw) Check_DMSO->Check_Stock Yes Sol_Validate_DMSO Run DMSO Tolerance Control for Assay. Reduce Final DMSO % if Necessary. Check_DMSO->Sol_Validate_DMSO No Check_Mixing Is Dilution Protocol Optimized? (e.g., slow addition, pre-warmed buffer) Check_Stock->Check_Mixing Yes Sol_Stock Prepare Fresh Stock. Use Single-Use Aliquots. Check_Stock->Sol_Stock No Sol_Mixing Refine Dilution Technique. Check_Mixing->Sol_Mixing No Evaluate_Formulation Persistent Issue: Evaluate Advanced Formulation Strategies Check_Mixing->Evaluate_Formulation Yes End Reliable Assay Data Sol_Reduce_Conc->End Sol_Validate_DMSO->End Sol_Stock->End Sol_Mixing->End pH_Mod pH Modification Evaluate_Formulation->pH_Mod Co_Solvent Co-solvents (e.g., PEG-400) Evaluate_Formulation->Co_Solvent Cyclodextrin Cyclodextrins (e.g., HP-β-CD) Evaluate_Formulation->Cyclodextrin Surfactant Surfactants (e.g., Tween 80) Evaluate_Formulation->Surfactant pH_Mod->End Co_Solvent->End Cyclodextrin->End Surfactant->End

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocol: Kinetic Solubility Assessment by Visual Inspection

This protocol provides a straightforward method to estimate the maximum soluble concentration of your compound in a specific buffer.

Materials:

  • Compound stock solution in 100% DMSO (e.g., 20 mM).

  • Assay buffer or cell culture medium.

  • Clear 96-well microplate.

  • Multichannel pipette.

Procedure:

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution (1:2) of your high-concentration DMSO stock solution with 100% DMSO. This will create a range of compound concentrations in DMSO.

  • Prepare Assay Plate: Add the appropriate volume of your assay buffer to the wells of a new, clear 96-well plate. For a 1:100 final dilution, add 99 µL of buffer.

  • Initiate Precipitation: Using a multichannel pipette, transfer 1 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer.

  • Mix and Incubate: Mix immediately by gentle tapping or orbital shaking for 30 seconds. Incubate the plate at the experimental temperature for a relevant period (e.g., 1-2 hours), protected from light.

  • Visual Inspection: Place the plate on a dark background and visually inspect each well for signs of precipitation (cloudiness, crystals, or film). The highest concentration that remains clear is your estimated kinetic solubility.

Conclusion

Overcoming the poor solubility of imidazo[1,2-a]pyrimidine derivatives is a crucial step in the successful prosecution of drug discovery projects. By systematically troubleshooting precipitation events and proactively employing appropriate formulation strategies, researchers can generate more reliable and accurate biological data. This technical guide provides a foundation for diagnosing and solving these common challenges, ultimately enabling a more robust evaluation of this important class of therapeutic agents.

References

Catalyst selection for efficient synthesis of substituted imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the efficient synthesis of substituted imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter in your laboratory work.

Introduction: The Critical Role of the Catalyst

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] Its synthesis, however, is highly dependent on the careful selection of a catalyst and reaction conditions. The choice of catalyst not only influences the reaction rate and yield but also the regioselectivity and the overall purity of the final product. This guide will help you understand the nuances of catalyst selection and troubleshoot common issues to achieve efficient and reproducible syntheses.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific problems encountered during the synthesis of imidazo[1,2-a]pyrimidines and provides a systematic approach to resolving them.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in synthesis. The underlying cause can range from suboptimal reaction conditions to catalyst deactivation.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. For many syntheses, heating is required, often in the range of 70-100 °C.[3] Less reactive starting materials or the use of less polar solvents like toluene or dioxane may necessitate longer reaction times and higher temperatures.[4]

    • Actionable Advice: Begin by performing small-scale trial reactions to screen a range of temperatures and reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.

  • Catalyst Inactivity or Deactivation: The chosen catalyst may not be active enough for your specific substrates, or it may be deactivating over the course of the reaction.

    • Palladium Catalysts: Palladium(II) catalysts can be reduced to inactive palladium(0) nanoparticles, which often appear as a black precipitate.[5] This reduction can sometimes be promoted by additives like triethylamine.[6]

      • Solution: Consider the use of stabilizing ligands to prevent agglomeration. In some cases, the catalyst's activity can be restored by treatment with an oxidant like benzoquinone to re-oxidize Pd(0) to the active Pd(II) state.

    • Copper Catalysts: While generally robust, copper catalysts can be sensitive to air, with traces of oxygen sometimes leading to the oxidative dimerization of alkyne starting materials in A3 coupling reactions.[3]

      • Solution: For oxygen-sensitive reactions, ensure all reagents and solvents are thoroughly de-gassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Purity of Reagents and Solvents: Impurities in your starting materials (2-aminopyrimidines, aldehydes, alkynes, α-haloketones) or solvents can act as catalyst poisons or participate in side reactions.

    • Actionable Advice: Always use reagents and solvents of high purity. If catalyst poisoning is suspected, purify your starting materials and ensure solvents are anhydrous when required. Common catalyst poisons include sulfur compounds and other coordinating heterocyles.[5][7]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_conditions Verify Reaction Conditions (Temperature, Time, Concentration) start->check_conditions check_catalyst Assess Catalyst Activity (Correct Catalyst?, Deactivation?) check_conditions->check_catalyst Optimal optimize_conditions Systematically Optimize Conditions (Screen T, t, conc.) check_conditions->optimize_conditions Suboptimal check_reagents Evaluate Reagent & Solvent Purity check_catalyst->check_reagents Active change_catalyst Screen Different Catalysts or Ligands check_catalyst->change_catalyst Inactive/Deactivated purify_reagents Purify Starting Materials & Dry Solvents check_reagents->purify_reagents Impure success Improved Yield check_reagents->success Pure optimize_conditions->success change_catalyst->success purify_reagents->success

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Formation of Complex Side Products and Purification Challenges

The appearance of multiple spots on a TLC plate that are difficult to separate is a common issue, often pointing to side reactions or product degradation.

Possible Causes and Solutions:

  • Solvent Choice: The polarity of the solvent can dramatically influence the reaction pathway. Highly polar aprotic solvents like DMF and acetonitrile have been reported to lead to the formation of complex and inseparable mixtures of intermediates and byproducts in some imidazo[1,2-a]pyrimidine syntheses.[4]

    • Actionable Advice: If you are observing a complex reaction mixture, consider switching to a less polar solvent such as toluene or dioxane. Be aware that this may require adjusting the reaction temperature and time to achieve full conversion.[4]

  • Side Reactions of Starting Materials:

    • Alkyne Dimerization: In copper-catalyzed A3 coupling reactions, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes, especially in the presence of oxygen.[3]

      • Solution: Running the reaction under a strictly inert atmosphere can suppress this side reaction.[3]

    • Aldehyde Canizzaro Reaction: Under strongly basic conditions, aldehydes lacking an α-hydrogen can undergo disproportionation to the corresponding alcohol and carboxylic acid.

      • Solution: Carefully control the basicity of the reaction medium. If a base is required, use a milder, non-nucleophilic base.

  • Product Instability: The desired imidazo[1,2-a]pyrimidine product may be unstable under the reaction or workup conditions.

    • Actionable Advice: Monitor the reaction by TLC or LC-MS not just for the disappearance of starting material but also for the appearance and potential disappearance of the product spot over time. If product degradation is observed, consider shorter reaction times or milder workup procedures.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is the best starting point for my synthesis?

A1: The "best" catalyst is highly substrate-dependent. However, here are some general guidelines based on common reaction types:

  • From 2-Aminopyrimidines and α-Haloketones: This is a classic approach. While it can sometimes proceed without a catalyst, various catalysts can improve yields and broaden the substrate scope.[8] Basic alumina (Al₂O₃) has been used as an environmentally friendly catalyst for this transformation under microwave irradiation.[9]

  • Multicomponent Reactions (e.g., A3 Coupling): For the reaction of a 2-aminopyrimidine, an aldehyde, and a terminal alkyne, copper and gold catalysts are widely used.[10] Copper(I) salts like CuI and CuBr are often preferred due to their low cost and high efficiency.[9][11][12]

  • Intramolecular Cyclizations: Palladium catalysts are frequently employed for intramolecular dehydrogenative coupling reactions to form the imidazo[1,2-a]pyrimidine core.[13]

Catalyst Comparison Table

Catalyst TypeCommon PrecursorsTypical ReactionAdvantagesPotential Issues
Palladium (e.g., PdCl₂, Pd(OAc)₂) 2-aminopyrimidine derivativesIntramolecular C-H activationHigh efficiency, broad scopeDeactivation (reduction to Pd(0)), cost
Copper (e.g., CuI, CuBr, Cu₂O) Aldehydes, alkynes, 2-aminopyrimidinesA3 Coupling, oxidative couplingLow cost, robust, air can be oxidantSensitivity to oxygen (alkyne dimerization)
Gold (e.g., Au nanoparticles) 2-aminopyrimidines, alkynesCyclization reactionsMild conditions, high selectivityHigher cost than copper
Iodine (I₂) Aldehydes, 2-aminopyrimidines, isocyanidesOne-pot multicomponent reactionsMetal-free, readily availableCan be corrosive, potential for side reactions
Solid Catalysts (e.g., Al₂O₃, Silica Sulfuric Acid) 2-aminopyrimidines, α-haloketonesCondensation reactionsRecyclable, "green" chemistryCan have lower activity than homogeneous catalysts

Q2: My starting materials have electron-donating or electron-withdrawing groups. How will this affect the reaction?

A2: The electronic nature of the substituents can significantly impact reaction rates and yields.

  • Electron-Donating Groups (EDGs) on the starting materials generally increase the nucleophilicity of the reactants, which can accelerate the reaction. For example, in copper-catalyzed syntheses, electron-rich substrates often give better yields.[9]

  • Electron-Withdrawing Groups (EWGs) can slow down the reaction by decreasing the nucleophilicity of the starting materials. For instance, 2-aminopyridines with EWGs may react more slowly than those with electron-donating or neutral substituents.[8] You may need to use higher temperatures, longer reaction times, or a more active catalyst to achieve good conversion.

Q3: Can I run my reaction open to the air?

A3: It depends on the catalytic system. Some copper-catalyzed reactions are robust and can even use air as the terminal oxidant, which is a principle of green chemistry.[9] However, other systems, particularly those involving palladium or sensitive reagents like terminal alkynes in A3 couplings, may require an inert atmosphere to prevent catalyst deactivation or unwanted side reactions like oxidative dimerization.[3] When in doubt, starting with an inert atmosphere is a prudent measure.

Q4: How do I choose the right solvent for my reaction?

A4: Solvent selection is crucial and can be the key to a successful reaction. As mentioned in the troubleshooting guide, highly polar aprotic solvents like DMF or MeCN can sometimes lead to complex mixtures.[4] Less polar solvents like toluene or dioxane are often good alternatives, though they may require higher temperatures.[4] The ideal solvent should fully dissolve your starting materials at the reaction temperature without participating in side reactions. Screening a few different solvents is often a necessary part of optimizing a new reaction.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed A3 Coupling Synthesis of 3-Substituted Imidazo[1,2-a]pyrimidines

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Aminopyrimidine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Toluene (5 mL)

  • Round-bottom flask equipped with a magnetic stir bar and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-aminopyrimidine derivative (1.0 mmol), the aldehyde (1.0 mmol), and CuI (5 mol%).

  • Add dry, degassed toluene (5 mL) to the flask.

  • Add the terminal alkyne (1.2 mmol) to the mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Workflow Diagram

reaction_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Add 2-aminopyrimidine, aldehyde, and CuI to dry flask add_solvent 2. Add dry, degassed toluene prep_flask->add_solvent add_alkyne 3. Add terminal alkyne add_solvent->add_alkyne heat 4. Heat to 80-100 °C add_alkyne->heat monitor 5. Monitor by TLC heat->monitor cool 6. Cool to room temperature monitor->cool filter 7. Filter through Celite cool->filter concentrate 8. Concentrate filtrate filter->concentrate purify 9. Column Chromatography concentrate->purify characterize 10. Characterization (NMR, MS) purify->characterize

Caption: Step-by-step workflow for a typical A3 coupling synthesis.

References

Technical Support Center: Scaling the Synthesis of Imidazo[1,2-a]pyrimidine Analogs for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate and its analogs. This document is designed for researchers, medicinal chemists, and process development professionals engaged in creating compound libraries based on the privileged imidazo[1,2-a]pyrimidine scaffold. We will explore the critical parameters, common pitfalls, and scalable solutions to empower your discovery and development programs. The imidazo[1,2-a]pyrimidine core is a cornerstone in medicinal chemistry, featured in numerous drug candidates and approved therapeutics for its wide-ranging biological activities.[1][2]

Strategic Overview: Selecting the Right Synthetic Approach

For library production, the choice of synthetic strategy is paramount. It dictates the diversity, efficiency, and scalability of your campaign. Two primary strategies dominate the synthesis of the imidazo[1,2-a]pyrimidine core.

Strategy A: Classical Annulation (Chichibabin-type Reaction) This is the most direct and reliable method for producing the titular compound, this compound.[3] It involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound. While robust and high-yielding, its library application relies on the availability of diverse 2-aminopyrimidines and α-halocarbonyl building blocks.

Strategy B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction The GBB reaction is a powerful tool for rapidly generating structural diversity, making it exceptionally well-suited for library synthesis.[4][5] This one-pot, three-component reaction combines an amino-heterocycle (like 2-aminopyrimidine), an aldehyde, and an isocyanide.[6] It typically introduces diversity at the 2- and 3-positions of the final scaffold, offering a distinct advantage for exploring a vast chemical space from readily available starting materials.[6]

G_1 cluster_0 Strategic Choice for Library Synthesis Start Goal: Synthesize Imidazo[1,2-a]pyrimidine Library Decision Primary Synthetic Goal? Start->Decision RouteA Synthesize Specific Target: Ethyl imidazo[1,2-a]pyrimidine- 2-carboxylate Decision->RouteA  Specific Isomer   RouteB Maximize Structural Diversity (Varying R2 and R3 substituents) Decision->RouteB  High Diversity   MethodA Method: Classical Annulation (Chichibabin-type) RouteA->MethodA MethodB Method: GBB Multicomponent Reaction RouteB->MethodB

Caption: Decision workflow for selecting a synthetic strategy.

Detailed Protocol: Scalable Synthesis of this compound

This section provides a robust, scalable protocol for the classical annulation approach.

Reaction Scheme
Reaction scheme for the synthesis of this compound
Step-by-Step Experimental Protocol
  • Reagent Charging: To a jacketed reactor equipped with an overhead stirrer, temperature probe, and reflux condenser, add 2-aminopyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (10-15 mL per gram of 2-aminopyrimidine). Begin stirring to ensure the mixture is a mobile slurry.

  • Base Addition: Add anhydrous sodium bicarbonate (NaHCO₃, 2.5 eq). The base is crucial for scavenging the HBr generated during the reaction.

  • Reactant Addition: In a separate vessel, dissolve ethyl 3-bromo-2-oxopropanoate (1.05 eq) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the reactor over 30-60 minutes. Note: This addition can be mildly exothermic. Maintain the internal temperature below 30°C.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the 2-aminopyrimidine starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solids (unreacted NaHCO₃ and NaBr byproduct) and wash the filter cake with ethanol.

  • Crystallization: Combine the filtrate and washes. Reduce the volume under vacuum until a precipitate begins to form. Cool the concentrated solution to 0-5°C and hold for at least 2 hours to maximize crystallization.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Scale-Up Parameter Comparison
ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale & Key Considerations
Reactor 1 L Round Bottom Flask20 L Jacketed Glass ReactorJacketed reactor allows for precise temperature control, which is critical for managing exotherms and ensuring consistent heating.
Stirring Magnetic Stir BarOverhead Mechanical StirrerOverhead stirring is essential for maintaining a homogeneous slurry at a larger scale, preventing localized overheating and ensuring efficient mixing.
Addition Time 5-10 minutes30-60 minutesSlower addition at scale is crucial to control the initial exotherm from the alkylation reaction.
Solvent Volume 100-150 mL10-15 LMaintaining a similar solvent ratio (v/w) ensures the reaction mixture remains a mobile, stirrable slurry.
Purification Flash Chromatography (if needed)RecrystallizationChromatography is not economically viable at scale. Optimizing the crystallization is key for achieving high purity.[7]
Heating/Cooling Heating Mantle / Ice BathThermofluid in Reactor JacketProvides superior heat transfer and control, preventing overshoot and ensuring batch-to-batch reproducibility.

Troubleshooting Guide for Scale-Up

This section addresses common issues encountered when scaling the classical synthesis of this compound.

Q1: My reaction has stalled, and I see unreacted 2-aminopyrimidine after 6 hours. What should I do?

  • Possible Cause 1: Inefficient Mixing. At scale, the solid NaHCO₃ and 2-aminopyrimidine can settle if stirring is inadequate. This reduces the effective concentration of reactants.

    • Solution: Increase the stirrer speed. Ensure a vortex is visible and that solids are well-suspended.

  • Possible Cause 2: Reagent Quality. The ethyl 3-bromo-2-oxopropanoate can degrade over time.

    • Solution: Check the purity of the α-haloketone by ¹H NMR before use. If necessary, purify it by distillation under reduced pressure.

  • Possible Cause 3: Insufficient Base. The reaction generates HBr, which can protonate the starting 2-aminopyrimidine, rendering it unreactive.

    • Solution: Ensure at least 2.5 equivalents of a mild inorganic base like NaHCO₃ or K₂CO₃ are used. For less reactive starting materials, a stronger base might be required, but this can increase byproduct formation.[8]

Q2: The reaction mixture has turned dark brown/black, and my final product is discolored. What is the cause?

  • Possible Cause: Thermal Decomposition & Side Reactions. Overheating or localized hot spots can cause the degradation of starting materials or the product. Aldehyde impurities in the α-ketoester can also lead to polymerization.

    • Solution 1 (Process Control): Ensure the reactor's internal temperature does not significantly exceed the boiling point of the solvent. Use controlled, jacketed heating.

    • Solution 2 (Purification): The discoloration is often due to highly polar, colored impurities. During work-up, you can perform a charcoal treatment on the ethanolic solution before crystallization. A reslurry of the crude product in a solvent like isopropanol or acetonitrile can also effectively remove many colored impurities.

Q3: My product yield dropped significantly after scaling up from 10 g to 1 kg.

  • Possible Cause 1: Inefficient Heat Transfer. A common scale-up issue. The surface-area-to-volume ratio decreases at scale, meaning it takes longer to heat the mixture to reflux. The "effective" reaction time at the target temperature may be shorter than you think.

    • Solution: Start timing the reaction only after the internal temperature has reached a stable reflux. Monitor both internal and jacket temperatures.

  • Possible Cause 2: Suboptimal Crystallization. Crystallization is highly dependent on concentration, cooling rate, and agitation.

    • Solution: Develop a controlled crystallization protocol. Concentrate the solution to a predetermined volume, cool at a slow, controlled rate (e.g., 10-15°C per hour), and maintain gentle stirring. Seeding the solution with a small amount of pure product can also dramatically improve yield and consistency.

Q4: The final product is difficult to filter and retains a lot of solvent.

  • Possible Cause: Poor Crystal Habit. The product may be crashing out as very fine needles or an amorphous solid instead of well-defined crystals.

    • Solution: Screen different solvents or solvent mixtures for crystallization. A mixture like Ethanol/Water or Isopropanol/Heptane can sometimes produce more easily filterable crystals. Also, ensure the cooling process is slow, as rapid cooling often leads to fine particles.

Frequently Asked Questions (FAQs) for Library Production

This section focuses on broader questions relevant to producing a library of imidazo[1,2-a]pyrimidine analogs.

Q1: I want to make a library. Is the classical annulation or the GBB reaction better?

The choice depends on your library's design.

  • Classical Annulation: Use this if your library's diversity comes from varying the 2-aminopyrimidine core (e.g., using 2-amino-5-methylpyrimidine, 2-amino-5-chloropyrimidine, etc.). It provides clean access to 2-substituted scaffolds.

  • GBB Reaction: This is superior if you want to rapidly explore diversity at the 2- and 3-positions. By combining a set of 10 aldehydes and 10 isocyanides with 2-aminopyrimidine, you can generate a 100-member library in a single campaign.[6] The GBB reaction is a cornerstone of combinatorial chemistry for this reason.[4][5]

Q2: For a GBB library synthesis, which catalyst do you recommend?

Scandium(III) triflate (Sc(OTf)₃) is often the catalyst of choice for GBB reactions in a library setting.[6]

  • Sc(OTf)₃: It is a highly effective Lewis acid that performs well across a broad range of aldehyde and isocyanide substrates, typically leading to higher success rates in parallel synthesis.[6]

  • Other Catalysts: Brønsted acids like p-toluenesulfonic acid (TsOH) are cheaper but may show poorer performance with certain substrates.[6] For specific industrial scale-ups, other Lewis acids like BF₃·MeCN have been optimized.[7]

G_2 cluster_0 GBB Reaction Workflow for Library Synthesis Amidine 2-Aminopyrimidine (Scaffold Core) Reaction One-Pot Reaction (Sc(OTf)₃ cat.) Amidine->Reaction Aldehyde Aldehyde Pool (R1 Diversity) Aldehyde->Reaction Isocyanide Isocyanide Pool (R2 Diversity) Isocyanide->Reaction Library Diverse Library of Imidazo[1,2-a]pyrimidines Reaction->Library

Caption: Workflow for GBB-based library production.

Q3: What are the main safety concerns when working with isocyanides for a GBB reaction?

Isocyanides are known for their extremely unpleasant odor and potential toxicity.

  • Handling: Always handle isocyanides in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Quenching: Any excess isocyanide should be quenched before disposal. A common method is to treat the waste stream with aqueous acid (e.g., 1M HCl) to hydrolyze the isocyanide to the corresponding amine.

Q4: How can I efficiently purify a large library of analogs?

Purification is often the bottleneck in library production.

  • Automated Flash Chromatography: For small-scale libraries (10-100 mg), parallel flash chromatography systems are the industry standard.

  • Purification via Salt Formation: For larger quantities or specific compounds, consider forming a salt (e.g., hydrochloride or sulfate). This can often induce crystallization of a pure product from a complex mixture, completely avoiding chromatography.[7]

  • Catch-and-Release: Solid-phase extraction (SPE) using functionalized resins (e.g., sulfonic acid resin to catch basic products) can be a highly effective method for rapid, parallel purification.

References

Technical Support Center: A Researcher's Guide to the Purification of Crude Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical protocols for the purification of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product

This section addresses the common initial questions researchers face after the primary synthesis, which typically involves the condensation of 2-aminopyrimidine with ethyl bromopyruvate or a similar α-haloketone.[3][4]

Q1: What are the most likely impurities in my crude reaction mixture?

A: Understanding the potential impurities is the first step toward designing an effective purification strategy. Your crude product likely contains a mixture of unreacted starting materials, side-products, and process-related impurities.

Impurity Class Specific Example Reason for Presence & Impact
Unreacted Starting Materials 2-AminopyrimidineA basic, polar compound that can be difficult to remove if not addressed in the initial work-up.
Ethyl BromopyruvateA reactive alkylating agent and lachrymator. Can degrade over time, contributing to colored impurities.
Reaction Side-Products Hydrolyzed Carboxylic AcidThe ethyl ester can hydrolyze to the corresponding carboxylic acid, especially if the reaction is worked up under harsh basic or acidic conditions. This impurity will have very different solubility and chromatographic behavior.
Polymeric/Tarry MaterialsCommon in heterocyclic chemistry, arising from self-condensation or degradation of starting materials and products, often resulting in dark, oily crude products.[5]
Process-Related Impurities Residual Solvents (e.g., EtOH, DMF)Solvents used in the reaction or work-up can be retained. High-boiling point solvents like DMF are particularly challenging to remove.[2]
Inorganic SaltsFormed during neutralization steps (e.g., NaBr, K₂CO₃). Must be removed via aqueous washing.[6]

Q2: My crude product is a dark, sticky oil, not the expected solid. What does this indicate?

A: This is a very common issue. It typically points to the presence of significant amounts of polymeric tar, residual high-boiling solvents (like DMF), or a low-melting eutectic mixture of your product and impurities. While daunting, this material can often be purified, but it usually requires column chromatography rather than direct recrystallization.

Part 2: General Purification Workflow

A systematic approach is crucial for efficiently isolating the target compound. The following workflow outlines the logical progression from the completed reaction to the final, pure product.

G cluster_0 Post-Reaction Work-up cluster_1 Purification Reaction Crude Reaction Mixture Neutralize Neutralization & Quench (e.g., with NaHCO₃ soln) Reaction->Neutralize 1. Stop Reaction Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Neutralize->Extract 2. Remove Salts Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extract->Dry 3. Remove Water Evaporate Solvent Evaporation Dry->Evaporate 4. Concentrate Crude_Solid Crude Solid/Oil Evaporate->Crude_Solid TLC TLC Analysis Crude_Solid->TLC 5. Assess Purity Column Column Chromatography TLC->Column Complex Mixture Recrystal Recrystallization TLC->Recrystal Relatively Clean Pure_Product Pure Product Column->Pure_Product Recrystal->Pure_Product

Caption: General Purification Workflow for this compound.

Part 3: Troubleshooting and Protocols

This section provides detailed, step-by-step protocols for the two primary purification techniques: recrystallization and column chromatography.

Recrystallization: For High-Purity Polishing

Recrystallization is most effective when the crude product is already >85-90% pure. It is generally not suitable for removing the colored, oily impurities often seen in the initial crude material.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice, usually because the solution is supersaturated at a temperature above the compound's melting point or because of the presence of impurities that depress the melting point.

Solutions:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., 0 °C or -20 °C) after it has reached room temperature.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate, ethanol). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, water) dropwise at room temperature until turbidity persists.

  • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure crystal, add a tiny speck (a "seed crystal") to induce crystallization.

Protocol 1: Optimized Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (see table below) at room temperature and upon heating. An ideal solvent dissolves the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography: The Workhorse for Purification

Flash column chromatography is the most reliable method for purifying imidazo[1,2-a]pyrimidine derivatives from complex mixtures.[7][8][9]

Q4: I ran a column, but my yield is very low. Where did my compound go?

A: This is a common and frustrating problem. The diagram below outlines a logical troubleshooting process. The primary cause is often an inappropriate solvent system or compound instability on silica gel.[9]

G cluster_0 Possible Causes cluster_1 Troubleshooting Steps Start Low Yield from Column Cause1 Compound stuck on column? Start->Cause1 Cause2 Compound eluted in solvent front? Start->Cause2 Cause3 Compound decomposed on silica? Start->Cause3 Sol1 Flush column with highly polar solvent (e.g., 10% MeOH in EtOAc). Check fractions with TLC. Cause1->Sol1 Diagnosis Sol2 Check early fractions and solvent front by TLC. Re-run column with less polar eluent (more hexane). Cause2->Sol2 Diagnosis Sol3 Run a stability test on a TLC plate. If streaking occurs, use deactivated silica or alumina. Cause3->Sol3 Diagnosis

Caption: Troubleshooting Low Yields in Column Chromatography.

Q5: How do I select the right eluent for my column?

A: The ideal eluent is determined by Thin Layer Chromatography (TLC). Spot your crude product on a silica TLC plate and develop it in various solvent systems. Your goal is to find a system where the desired product has an Rf value of approximately 0.2-0.4 .[9] This provides the best separation from both more polar and less polar impurities.

Solvent System (Eluent) Polarity Typical Use Case Reference
Hexane / Ethyl Acetate (e.g., 1:2)Low to MediumExcellent starting point for separating the target compound from non-polar impurities.[7][8]
Ethyl Acetate / Methanol (e.g., 3:1)Medium to HighUseful if the product is highly polar and does not move significantly in Hexane/EtOAc systems.[8]
Dichloromethane / MethanolMedium to HighAn alternative polar system.[8]
Protocol 2: Step-by-Step Flash Column Chromatography

This protocol is adapted from standard laboratory techniques.[10]

  • Prepare the Column:

    • Select a column of appropriate size (a good rule of thumb is a 50-100:1 ratio of silica gel to crude product by weight).

    • Wet Packing (Recommended): Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 100% hexane or a 4:1 hexane:EtOAc mixture). Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.[10] Drain the excess solvent until it is just level with the top of the silica.

  • Load the Sample:

    • Wet Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself works well). Carefully pipette the solution onto the top of the silica bed.

    • Dry Loading (Preferred for less soluble compounds): Dissolve your crude product in a solvent, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[10]

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Apply gentle, steady pressure (using a pump or house air) to force the solvent through the column at a flow rate of about 2 inches/minute.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your compound.

    • Combine the fractions that contain your pure product.

    • Evaporate the solvent under reduced pressure to yield the purified this compound.

Part 4: Final Product Characterization

Q6: How do I confirm the identity and purity of my final product?

A: After purification, it is essential to confirm that you have the correct compound and that it is free of impurities.

  • Purity Assessment:

    • TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

    • Melting Point: A sharp, narrow melting range that matches the literature value indicates high purity. The melting point for the related Ethyl imidazo[1,2-a]pyridine-2-carboxylate is 83-87 °C, so a similar range would be expected.[11]

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The spectra should show the correct number of protons and carbons with the expected chemical shifts and coupling patterns for the imidazo[1,2-a]pyrimidine core and the ethyl ester group.[7][12]

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. For C₉H₉N₃O₂, the expected molecular weight is 191.19 g/mol .[13] The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to this mass.

By following this guide, researchers can effectively troubleshoot common issues and apply robust protocols to obtain high-purity this compound, a critical step in advancing their research and development goals.

References

Validation & Comparative

Comparative study of different synthetic routes to imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged nitrogen-bridged heterocyclic system of significant interest to the fields of medicinal chemistry and materials science.[1][2] Its structure, a bioisosteric analog of purine bases, allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] Notably, compounds like Divaplon and Fasiplon, which contain this core, have been developed as anxiolytic and anticonvulsant drugs.[2][4]

The persistent exploration of this chemical space necessitates efficient and versatile synthetic methodologies. Over the years, synthetic strategies have evolved from classical condensation reactions to highly efficient multicomponent and microwave-assisted protocols.[1][6] This guide provides a comparative analysis of the most prominent synthetic routes to imidazo[1,2-a]pyrimidines, offering researchers the critical insights needed to select the optimal pathway for their specific research and development goals. We will delve into the mechanistic underpinnings, operational parameters, and the relative advantages and disadvantages of each approach, supported by experimental data and protocols.

I. Classical Approach: The Tschitschibabin Condensation Reaction

The most traditional and historically significant method for constructing the imidazo[1,2-a]pyrimidine core is the condensation reaction between a 2-aminopyrimidine and an α-haloketone, a variant of the Tschitschibabin (or Chichibabin) reaction.[7] This bimolecular condensation has been a cornerstone of heterocyclic chemistry for decades.

Mechanistic Rationale

The reaction proceeds via a two-step sequence. The first step is the SN2 reaction where the most nucleophilic nitrogen atom of 2-aminopyrimidine (the endocyclic nitrogen) attacks the α-carbon of the haloketone, displacing the halide to form an N-alkylated intermediate. The second step involves an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system.

The choice of the 2-aminopyrimidine as the starting material is crucial as it provides the necessary N-C-N fragment for the annulation of the imidazole ring onto the pyrimidine core. While straightforward, the reaction often requires elevated temperatures and can be sensitive to the electronic nature of the substituents on both reactants.

Caption: General workflow for the Tschitschibabin condensation.

Advantages and Limitations
  • Advantages: The primary advantage lies in the simplicity of the concept and the commercial availability of a wide range of 2-aminopyrimidines and α-haloketones.

  • Limitations: This method often requires harsh reaction conditions, such as high temperatures, which can limit its compatibility with sensitive functional groups. The generation of H-X as a byproduct necessitates the use of a base or an acid scavenger. Furthermore, regioselectivity can be an issue with unsymmetrical ketones.

II. Modern Strategy: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, have revolutionized the synthesis of complex molecules. They epitomize the principles of green chemistry through high atom economy, operational simplicity, and the rapid generation of molecular diversity.[8]

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The most powerful MCR for accessing 3-aminoimidazo[1,2-a]pyrimidines is the Groebke-Blackburn-Bienaymé (GBB) reaction.[9][10] This one-pot, three-component condensation involves a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide, typically catalyzed by a Brønsted or Lewis acid.[10][11]

Mechanistic Rationale

The currently accepted mechanism begins with the acid-catalyzed condensation of 2-aminopyrimidine and an aldehyde to form a reactive Schiff base (iminium ion) intermediate. The isocyanide then undergoes a nucleophilic attack on the iminium carbon. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrimidine ring attacks the intermediate, leading to the formation of the fused heterocyclic system after proton transfer and tautomerization.[12] The GBB reaction's efficiency stems from its convergent nature, where bond-forming events occur in a domino sequence within a single pot, avoiding the need for isolation of intermediates.

GBB_Mechanism A 2-Aminopyrimidine + Aldehyde B Iminium Ion Intermediate A->B H+ D Nucleophilic Attack B->D C Isocyanide C->D E Acyclic Intermediate D->E F Intramolecular Cyclization E->F G Fused Heterocycle F->G H Proton Transfer / Tautomerization G->H I 3-Aminoimidazo[1,2-a]pyrimidine H->I

Caption: Key steps in the Groebke-Blackburn-Bienaymé (GBB) reaction.

Advantages and Limitations
  • Advantages: The GBB reaction offers exceptional efficiency, high atom economy, and operational simplicity. It allows for the rapid creation of diverse libraries of compounds by simply varying the three input components, making it ideal for drug discovery.[9]

  • Limitations: A key limitation is the availability and stability of isocyanides, some of which can be volatile and possess unpleasant odors. The reaction primarily yields 3-amino substituted products, which may require subsequent modification if other substitution patterns are desired.

III. Process Intensification and Green Chemistry Approaches

Modern synthetic chemistry emphasizes not only the novelty of reactions but also their efficiency, safety, and environmental impact. Methodologies like microwave-assisted synthesis and novel catalytic systems are at the forefront of this movement.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[8][13] By directly coupling with polar molecules in the reaction mixture, it provides rapid and uniform heating, often leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and fewer side products compared to conventional heating methods.[8][14][15]

Both the classical Tschitschibabin condensation and the GBB reaction can be significantly enhanced using microwave assistance.[4][16] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of greener solvents or even solvent-free conditions.[3][8][17]

Novel Catalytic Systems

The development of new catalysts offers milder reaction conditions and improved selectivity.

  • Lewis and Brønsted Acids: Catalysts such as Sc(OTf)₃, BF₃·OEt₂, and p-TsOH are frequently used to activate the aldehyde component in GBB reactions, facilitating the formation of the initial iminium ion at lower temperatures.[8][11][17][18]

  • Heterogeneous Catalysts: Solid-supported catalysts like neutral alumina or silica-sulfuric acid offer advantages in terms of simplified workup and catalyst recyclability.[18][19] For instance, neutral alumina has been shown to effectively catalyze the synthesis of imidazo[1,2-a]pyrimidines at ambient temperature.[18]

  • Metal Catalysis: Various transition metals, including copper and gold, have been employed to catalyze the formation of the imidazo[1,2-a]pyrimidine scaffold through different mechanistic pathways, such as oxidative C-N bond formation.[18][20]

Workflow_Comparison cluster_classical Classical Two-Step Synthesis cluster_mcr One-Pot MCR Synthesis C1 Step 1: N-Alkylation (Reactants A+B) C2 Isolate & Purify Intermediate C1->C2 C3 Step 2: Cyclization C2->C3 C4 Final Purification C3->C4 C_Product Product C4->C_Product M1 Combine Reactants (A+B+C) M2 One-Pot Reaction (Domino Sequence) M1->M2 M3 Single Purification M2->M3 M_Product Product M3->M_Product

Caption: Contrasting workflows of classical vs. one-pot MCR syntheses.

IV. Comparative Performance Analysis

The choice of synthetic route depends heavily on the desired substitution pattern, scale, available resources, and the importance of factors like time and environmental impact.

FeatureTschitschibabin CondensationGroebke-Blackburn-Bienaymé (GBB)Microwave-Assisted Methods
Reaction Type Bimolecular CondensationThree-Component Reaction (MCR)Process Intensification
Key Reactants 2-Aminopyrimidine, α-Haloketone2-Aminopyrimidine, Aldehyde, IsocyanideVaries (enhances other methods)
Typical Conditions High temperature, often refluxOften room temp to moderate heat, acid catalystMicrowave irradiation (e.g., 80-160°C)
Reaction Time Several hours to daysMinutes to a few hoursMinutes
Typical Yields Moderate to goodGood to excellent (60-98%)[21]Generally higher than conventional
Atom Economy Moderate (H-X byproduct)Very HighVaries (improves efficiency)
Advantages Readily available starting materials, straightforward conceptHigh efficiency, rapid library synthesis, operational simplicityDrastically reduced reaction times, higher yields, green approach[8]
Disadvantages Harsh conditions, limited functional group tolerance, potential side productsLimited to 3-amino derivatives, availability and handling of isocyanidesRequires specialized microwave equipment

V. Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for two distinct and representative synthetic routes.

Protocol 1: Classical Synthesis of 2-phenylimidazo[1,2-a]pyrimidine[5]

This protocol describes the initial condensation step to form the core scaffold.

  • Reactant Preparation: A mixture of 2-aminopyrimidine (1.0 eq) and 2-bromoacetophenone (1.0 eq) is prepared.

  • Reaction Setup: The reactants are added to a suitable solvent, such as ethanol or acetone, in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The mixture is heated to reflux and stirred for several hours (typically 4-12 h). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, the reaction mixture is cooled to room temperature. The precipitated solid, which is the hydrobromide salt of the product, is collected by filtration.

  • Neutralization: The collected solid is suspended in water, and a base (e.g., aqueous sodium bicarbonate or ammonia) is added until the mixture becomes alkaline, precipitating the free base of the product.

  • Purification: The crude product is filtered, washed with water, and dried. It can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenylimidazo[1,2-a]pyrimidine.

Protocol 2: Microwave-Assisted GBB Synthesis of 3-amino-imidazo[1,2-a]pyrimidine derivatives[16]

This protocol is adapted from a green synthesis approach for related imidazo[1,2-a]pyridine-furan hybrids.

  • Reactant Preparation: In a sealed microwave glass vial, add the 2-aminopyrimidine (1.0 eq), the desired aldehyde (e.g., 5-methylfuran-2-carbaldehyde, 1.0 eq), the isocyanide (e.g., tert-butyl isocyanide, 1.1 eq), and a catalytic amount of acetic acid (20 mol%).

  • Solvent Addition: Add a green solvent such as PEG-400 (2-3 mL).

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture with stirring at a constant temperature (e.g., 75°C) for a short duration (e.g., 10-15 minutes).[16]

  • Workup and Isolation: After the reaction is complete (monitored by TLC), cool the vial to room temperature. Pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-amino-imidazo[1,2-a]pyrimidine derivative.

Conclusion and Future Outlook

The synthesis of the imidazo[1,2-a]pyrimidine scaffold has evolved significantly, moving from robust but often harsh classical methods to elegant and highly efficient multicomponent strategies.

  • The Tschitschibabin condensation remains a viable route, particularly when specific substitution patterns not accessible via MCRs are required and when starting materials are readily available.

  • The Groebke-Blackburn-Bienaymé reaction stands out as the method of choice for generating libraries of 3-amino-substituted analogs, offering unparalleled efficiency and diversity for drug discovery programs.

  • The integration of microwave assistance and novel catalytic systems represents the current state-of-the-art, aligning synthetic protocols with the principles of green chemistry by reducing reaction times, energy consumption, and waste.

For researchers, the selection of a synthetic route should be a strategic decision based on the project's specific goals. For rapid lead generation and SAR studies, a microwave-assisted GBB reaction is likely the optimal choice. For large-scale synthesis of a specific target, a well-optimized classical condensation or a catalytically enhanced one-pot process might prove more economical. The continued development of new MCRs, innovative catalytic systems, and flow chemistry applications will undoubtedly further refine and expand the synthetic toolkit for accessing this invaluable heterocyclic core.

References

The Evolving Landscape of Imidazo[1,2-a]pyrimidines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrimidine analogues, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of next-generation therapeutics.

The Imidazo[1,2-a]pyrimidine Core: A Versatile Pharmacophore

The fused bicyclic structure of imidazo[1,2-a]pyrimidine offers a unique three-dimensional arrangement of nitrogen atoms, creating a scaffold ripe for functionalization. The key positions for substitution, namely C2, C3, C5, and C7, allow for fine-tuning of the molecule's physicochemical properties and biological activity. Understanding how modifications at these positions impact efficacy and selectivity is paramount for rational drug design.

Anticancer Activity: Targeting Kinases and Beyond

Imidazo[1,2-a]pyrimidine analogues have emerged as potent anticancer agents, often through the inhibition of various protein kinases that are dysregulated in cancer cells.[1][2]

Structure-Activity Relationship Insights

Our analysis of various studies reveals several key SAR trends for the anticancer activity of imidazo[1,2-a]pyrimidine and its pyridine analogues:

  • Substitution at the C2-position: A phenyl group at the C2-position is a common feature in many active compounds. Substituents on this phenyl ring significantly modulate activity. For instance, electron-withdrawing groups like nitro or cyano, or electron-donating groups such as methoxy, can influence potency depending on the specific cancer cell line and the target kinase.

  • Substitution at the C3-position: The C3-position is another critical site for modification. Attaching aromatic or heteroaromatic rings, often with specific substituents, has been shown to enhance anticancer activity. In a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, various substitutions on the pyrimidine ring led to potent c-KIT inhibitors with IC50 values in the nanomolar range.[1][3]

  • The Role of the Pyrimidine vs. Pyridine Core: While both imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds yield active compounds, the choice of the core can influence selectivity and potency against different cancer cell lines.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogues against various cancer cell lines.

Compound IDCore ScaffoldC2-SubstituentC3-SubstituentCancer Cell LineIC50 (µM)Reference
A84 Imidazo[1,2-a]pyridine-4-(substituted)-pyrimidineGIST 430/6540.048[3]
A252 Imidazo[1,2-a]pyridine-4-(substituted)-pyrimidineGIST 430/6540.047[3]
IP-5 Imidazo[1,2-a]pyridineVariedVariedHCC1937 (Breast)45[4]
IP-6 Imidazo[1,2-a]pyridineVariedVariedHCC1937 (Breast)47.7[4]
Compound 3d Imidazo[1,2-a]pyrimidinePhenylImine derivativeMDA-MB-231 (Breast)35.9[2]
Compound 4d Imidazo[1,2-a]pyrimidinePhenylAmine derivativeMDA-MB-231 (Breast)35.1[2]
Implicated Signaling Pathway: PI3K/Akt/mTOR

Many imidazo[1,2-a]pyridine-based anticancer agents exert their effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[5]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_analogue Imidazo[1,2-a]pyridine Analogue Imidazo_analogue->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogues.

Antimicrobial Activity: A Renewed Hope Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Imidazo[1,2-a]pyrimidine derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[6][7]

Structure-Activity Relationship Insights

Key determinants for the antibacterial activity of imidazo[1,2-a]pyrimidines include:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced antibacterial activity. For example, the presence of a halogen, particularly chlorine, or a methyl substituent in the para position of a C2-phenyl ring has been shown to augment activity.[8]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the C2-phenyl ring play a crucial role. While para-substitution with halogens or methyl groups is beneficial, other substitutions can lead to moderate or weak activity.[8][9]

  • The Imidazo[1,2-a]pyrimidine Core: This core structure is essential for the observed antibacterial effects.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazo[1,2-a]pyrimidine analogues against various bacterial strains.

Compound IDC2-SubstituentBacterial StrainMIC (mg/mL)Reference
3g 4-methoxyphenylBacillus subtilis5[8]
3j naphthalen-2-ylCandida albicans2.5[8]
3k 4-chlorophenylCandida albicans2.5[8]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents remains a priority. Imidazo[1,2-a]pyrimidine analogues have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11]

Structure-Activity Relationship Insights

The SAR for the anti-inflammatory activity of these compounds reveals:

  • COX-2 Selectivity: A key goal in the design of modern anti-inflammatory drugs is to achieve selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects. Certain substitutions on the imidazo[1,2-a]pyrimidine scaffold can impart this desired selectivity.

  • Aryl Substituents: The presence of two adjacent aryl groups at the C2 and C3 positions has been explored to enhance anti-inflammatory activities and COX-2 selectivity.[10]

  • Sulfonamide Moiety: The incorporation of a sulfonamide or methylsulfonyl group, a common feature in selective COX-2 inhibitors like celecoxib, into the imidazo[1,2-a]pyrimidine backbone has proven to be a successful strategy for developing potent and selective anti-inflammatory agents.[11]

Comparative Anti-inflammatory Activity Data

The following table summarizes the COX-2 inhibitory activity of representative imidazo[1,2-a]pyrimidine and related analogues.

Compound IDCore ScaffoldKey SubstituentsCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 24 Imidazo[1,2-a]pyrimidine2,3-diaryl13170>13[10]
Compound 5a Benzo[12]imidazo[1,2-a]pyrimidine2-(4-(methylsulfonyl)phenyl)0.05--[11]
Celecoxib --0.06--[11]
Implicated Signaling Pathway: COX-2/NF-κB

The anti-inflammatory effects of these compounds are often mediated by the inhibition of the COX-2 enzyme, which is a downstream target of the NF-κB signaling pathway.

COX2_NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to COX2_gene COX-2 Gene NFkB->COX2_gene induces transcription of COX2_protein COX-2 Enzyme COX2_gene->COX2_protein translates to Prostaglandins Prostaglandins (Inflammation) COX2_protein->Prostaglandins converts Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Imidazo_analogue Imidazo[1,2-a]pyrimidine Analogue Imidazo_analogue->COX2_protein inhibits

Caption: Inhibition of the COX-2 enzyme in the inflammatory pathway.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, we provide detailed methodologies for key experiments.

Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

This protocol describes a common method for the synthesis of the core scaffold.

Materials:

  • 2-Aminopyrimidine

  • 2-Bromoacetophenone

  • Acetone

  • 3N Hydrochloric acid

  • 15% Ammonium hydroxide solution

  • Ethanol

Procedure:

  • A mixture of 2-aminopyrimidine (1 equivalent) and 2-bromoacetophenone (1 equivalent) is refluxed in acetone for 5 hours.[13]

  • After cooling to room temperature, the precipitate is filtered and washed with acetone.

  • The resulting solid is dissolved in 3N hydrochloric acid and refluxed for 1 hour.

  • The solution is cooled, and the pH is adjusted to ~8 with a 15% ammonium hydroxide solution.

  • The precipitate is filtered and recrystallized from ethanol to yield the pure 2-phenylimidazo[1,2-a]pyrimidine.[13]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[14]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Imidazo[1,2-a]pyrimidine analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][15]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Imidazo[1,2-a]pyrimidine analogues

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[16][17]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl)

  • Heme and L-epinephrine (cofactors)

  • Arachidonic acid (substrate)

  • Test compounds

  • Detection reagent (e.g., for measuring prostaglandin E2 production)

  • Microplate reader

Procedure:

  • In a 96-well plate, pre-incubate the COX enzyme with the test compound or vehicle control in the assay buffer containing cofactors.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a fluorometric probe).

  • Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of targeted modifications at key positions to optimize potency and selectivity for anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols offer a foundation for the standardized evaluation of new analogues, facilitating the comparison of data across different studies and accelerating the journey from hit identification to clinical candidate. Future research should continue to explore novel substitutions and delve deeper into the molecular mechanisms of action to unlock the full therapeutic potential of this versatile heterocyclic system.

References

A Comparative Analysis of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Biological Activity Landscape

In the realm of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for developing new therapeutics is perpetual. Among the privileged heterocyclic structures, imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine have emerged as versatile cores, demonstrating a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the biological performance of these two scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their strategic decisions.

At the Core: Structural Similarities and Key Differences

The imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds are bicyclic aromatic systems comprising a fused imidazole and pyrimidine or pyridine ring, respectively. Their structural analogy to purines allows them to interact with a wide array of biological targets. The primary difference lies in the six-membered ring: the pyrimidine ring in the former contains two nitrogen atoms, while the pyridine ring in the latter has one. This seemingly subtle variation in the number and position of nitrogen atoms significantly influences the electronic distribution, physicochemical properties, and ultimately, the biological activity of the resulting molecules.

Comparative Biological Activities: A Multi-Target Perspective

Both scaffolds have been extensively explored for various therapeutic applications, with a significant overlap in targeted disease areas. Here, we compare their performance in key areas of biological activity.

Anticancer Activity: A Tale of Two Scaffolds in Oncology

Both imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[1]

Imidazo[1,2-a]pyridine: This scaffold is a cornerstone in the development of numerous anticancer agents.[1] Derivatives have been shown to inhibit various cancer cell lines, including melanoma, cervical, breast, and lung cancer.[2][3] The anticancer effects are often attributed to the inhibition of critical kinases such as PI3K/Akt/mTOR, cyclin-dependent kinases (CDKs), and insulin-like growth factor 1 receptor (IGF-1R).[2][4] For instance, certain imidazo[1,2-a]pyridine derivatives have been reported to induce apoptosis and cell cycle arrest in cancer cells by targeting the PI3K/Akt/mTOR pathway.[2]

Imidazo[1,2-a]pyrimidine: This scaffold has also emerged as a promising framework for the development of novel anticancer drugs.[5] Derivatives have shown potent activity against various cancer cell lines.[5] Notably, some imidazo[1,2-a]pyrimidine compounds have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in the development of colorectal cancer.[6] Furthermore, they have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K), with some derivatives showing isoform selectivity.[7]

Comparative Insights: While both scaffolds exhibit potent anticancer activity, the specific targets and mechanisms can differ. For instance, a study synthesizing and evaluating a series of compounds as inhibitors of the Wnt/β-catenin signaling pathway found active derivatives within both the imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine series, suggesting both scaffolds can be tailored to target this pathway.[6] Another study focused on 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as c-KIT inhibitors for gastrointestinal stromal tumors, highlighting the potential of hybrid scaffolds.[8][9][10]

Table 1: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives against Various Cancer Cell Lines

ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridineCompound 6A375 (Melanoma)9.7[2]
Imidazo[1,2-a]pyridineCompound 6HeLa (Cervical Cancer)35.0[2]
Imidazo[1,2-a]pyridineCompound 6dHepG2 (Liver Carcinoma)-[3][11]
Imidazo[1,2-a]pyridineCompound 6iHepG2 (Liver Carcinoma)-[3][11]
Imidazo[1,2-a]pyrimidineCompound 4cDLD-1 (Colon Cancer)1.8[6]
Imidazo[1,2-a]pyrimidineCompound 4iSW480 (Colon Cancer)4.2[6]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance has spurred the search for new chemical entities with novel mechanisms of action. Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have been a fertile ground for the discovery of new antimicrobial agents.

Imidazo[1,2-a]pyridine: A wide range of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[12][13] They have shown activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[14][15] The mechanism of action is often linked to the inhibition of essential bacterial enzymes.

Imidazo[1,2-a]pyrimidine: Similarly, the imidazo[1,2-a]pyrimidine scaffold has yielded compounds with significant antimicrobial properties.[16][17][18] Studies have reported their efficacy against a variety of bacterial and fungal strains.[16][17] The presence of the additional nitrogen atom in the pyrimidine ring can influence the molecule's ability to form hydrogen bonds and interact with microbial targets.

Comparative Insights: A direct comparison of chalcone derivatives of the two scaffolds revealed that imidazo[1,2-a]pyrimidine chalcones generally exhibited better antibacterial activity against the tested strains compared to their imidazo[1,2-a]pyridine counterparts.[19] This suggests that for certain classes of derivatives, the pyrimidine ring may be more favorable for antimicrobial efficacy. Another study on polyfunctional derivatives found potent antimicrobial agents within both scaffolds, with the nature of substituents on the phenyl rings being a key determinant of activity.[20]

Table 2: Comparative Antimicrobial Activity of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives

ScaffoldDerivative ClassMicroorganismActivityReference
Imidazo[1,2-a]pyrimidineChalcones (4a, 4b, 4c, 4e, 4f)E. coli, P. aeruginosa, S. aureus, S. pyogenesExcellent to good activity[19]
Imidazo[1,2-a]pyridineChalcones (10a – 10f)E. coli, P. aeruginosa, S. aureus, S. pyogenesGood to moderate activity[19]
Imidazo[1,2-a]pyrimidine5-n-Octylaminoimidazo[1,2-a]pyrimidineVarious microorganismsSignificant activity[17]
Imidazo[1,2-a]pyridineVarious derivativesGram-positive and Gram-negative bacteriaRemarkable activity[12]
Kinase Inhibitory Activity: Targeting a Key Class of Enzymes

Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The structural similarity of these scaffolds to ATP allows them to effectively compete for the ATP-binding site of various kinases.

Imidazo[1,2-a]pyridine: This scaffold is well-established as a potent kinase inhibitor core.[21][22] Derivatives have been developed as inhibitors of a wide range of kinases, including PI3K, Akt, mTOR, CDKs, Mer, Axl, and salt-inducible kinases (SIKs).[2][23][24][25][26] The versatility of the scaffold allows for fine-tuning of selectivity and potency through substitution at various positions.

Imidazo[1,2-a]pyrimidine: The imidazo[1,2-a]pyrimidine scaffold has also been successfully employed in the design of kinase inhibitors.[7] For example, derivatives have been developed as selective inhibitors of the beta isoform of phosphatidylinositol 3-kinase (PI3Kβ).[7]

Comparative Insights: While both scaffolds are effective kinase inhibitor templates, the choice between them can influence selectivity and potency. For instance, in the development of Mer/Axl kinase inhibitors, the imidazo[1,2-a]pyridine scaffold was chosen over a benzimidazole headgroup due to more favorable hydrogen bonding interactions in the kinase hinge region.[25]

Table 3: Examples of Kinase Inhibition by Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives

ScaffoldTarget KinaseDerivative ExampleIC50Reference
Imidazo[1,2-a]pyridinePI3Kα-2 nM[2]
Imidazo[1,2-a]pyridineAktCompound 110.64 µM[24]
Imidazo[1,2-a]pyridineMer/AxlCompound 32Mer: 0.002 µM, Axl: 0.001 µM[25]
Imidazo[1,2-a]pyrimidinePI3Kβ--[7]

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Protocol:

  • Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and a suitable buffer in a 96-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for a specific time.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Calculate the percentage of kinase inhibition relative to the control (no inhibitor) and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine/ Imidazo[1,2-a]pyrimidine Inhibitors Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis Synthesis Synthesis of Imidazo[1,2-a]pyridine & Imidazo[1,2-a]pyrimidine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Kinase Kinase Inhibition Assays Characterization->Kinase SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Kinase->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

A Senior Application Scientist's Guide to In Silico ADMET Prediction for Novel Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Assessment in Modern Drug Discovery

In the high-stakes arena of drug discovery, the mantra "fail early, fail cheap" is a guiding principle. The attrition of promising drug candidates in late-stage clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity is a multi-billion dollar problem.[1][2] The modern solution is to front-load the discovery process with robust, predictive screening. In silico modeling of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) has evolved from a supplementary tool into an indispensable component of this strategy, allowing for the rapid, cost-effective evaluation of vast virtual libraries before a single compound is synthesized.[1]

This guide focuses on a particularly compelling class of N-heterocycles: the imidazo[1,2-a]pyrimidines. This scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] However, like many nitrogen-containing heterocycles, this scaffold can present specific ADMET challenges. This guide provides a comprehensive, field-proven framework for predicting the ADMET profiles of novel imidazo[1,2-a]pyrimidine derivatives, comparing available computational tools, and establishing a self-validating workflow to generate reliable, decision-driving data.

Part 1: The In Silico ADMET Toolkit: A Comparative Analysis

The landscape of in silico ADMET prediction is populated by a diverse array of tools, ranging from free, accessible web servers to sophisticated commercial platforms.[2] The choice of tool is not trivial; it depends on the project's stage, budget, and the specific ADMET questions being addressed. The most robust approach, as we will detail in our workflow, involves a consensus prediction from multiple tools, ideally leveraging different underlying algorithms.[6]

Models generally fall into two categories:

  • Statistical-Based (e.g., QSAR, Machine Learning): These models learn from large datasets of chemical structures and their associated experimental ADMET data to create predictive quantitative structure-activity relationship (QSAR) models.[7][8][9] They excel at identifying complex relationships within specific chemical spaces.

  • Expert Rule-Based: These systems are built on human-curated knowledge of toxicophores and metabolic pathways. They identify structural alerts known to be associated with specific toxicities or metabolic liabilities.[10]

The ICH M7 guideline for assessing mutagenic impurities notably advocates for using two complementary methodologies—one expert rule-based and one statistical-based—to provide a more comprehensive and trustworthy prediction.[7][11] This principle is a cornerstone of a reliable in silico toxicity assessment.

Below is a comparison of several widely used platforms.

Tool/Platform Access Primary Methodology Key Predicted Endpoints Strengths & Considerations
ADMET Predictor® CommercialMachine Learning / QSAR, PBPK SimulationComprehensive suite (>175 properties): Solubility, logP/D, pKa, CYP Metabolism & Inhibition, hERG, DILI, Ames Mutagenicity.[12]High accuracy, integrates with PBPK modeling for dose prediction.[12] Considered a top performer in independent evaluations.[13]
ACD/ADME Suite CommercialStructure-Based, QSARBBB penetration, CYP inhibition, Oral Bioavailability, pKa, logP/D, Solubility.[14]Allows model training with proprietary data to improve accuracy within a specific chemical space.[14]
Lhasa Limited (Derek/Sarah Nexus) CommercialExpert Rule-Based (Derek), Statistical-Based (Sarah)Genotoxicity (Ames), Carcinogenicity, Skin Sensitization, Hepatotoxicity.[10][11]The combination of Derek and Sarah Nexus is specifically designed to meet ICH M7 guideline requirements.[11]
ADMETLab 2.0 / ADMET-AI Free Web ServerMachine Learning / Graph Neural NetworksBroad ADMET profile including BBB, CYP inhibition, hERG, Ames, Carcinogenicity, Physicochemical properties.[15][16][17]Fast, highly accessible, and performs well on benchmark datasets.[16] ADMET-AI provides useful context by comparing predictions to approved drugs.[16][17]
SwissADME Free Web ServerMixed (Rule-based, Predictive Models)Physicochemical properties, Drug-Likeness (e.g., Lipinski's Rule), Pharmacokinetics (GI absorption, BBB), PAINS alerts.[15]Excellent for initial filtering and assessing "drug-likeness". User-friendly interface.
pkCSM Free Web ServerGraph-Based SignaturesFull ADMET profile including toxicity endpoints like AMES, hERG, Hepatotoxicity, and Skin Sensitization.[15]Provides a wide range of toxicity predictions, which is a key advantage for a free tool.
PreADMET Free Web ServerQSAR / Analog-BasedADME properties (Caco-2, BBB, HIA, PPB) and Toxicity (Ames, Carcinogenicity).[18]A long-standing tool with a good range of core ADME and toxicity endpoints.

Part 2: The Predictive Workflow: A Self-Validating Protocol

Simply running a compound through a single server is insufficient for making critical project decisions. A scientifically sound workflow is designed to be a self-validating system, building confidence through consensus and cross-verification.

Workflow Overview Diagram

The following diagram illustrates a robust workflow for the in silico ADMET assessment of a virtual library of novel imidazo[1,2-a]pyrimidine derivatives.

ADMET_Workflow cluster_input Step 1: Input & Preparation cluster_prediction Step 2: Parallel Prediction Engine cluster_analysis Step 3: Data Integration & Analysis cluster_output Step 4: Reporting & Decision Input Virtual Library (Imidazo[1,2-a]pyrimidines) SMILES/SDF Format Prep Structure Standardization (Desalting, Neutralization, Tautomer Enumeration) Input->Prep Tool1 Platform 1 (Free) e.g., ADMET-AI Prep->Tool1 Tool2 Platform 2 (Free) e.g., pkCSM Prep->Tool2 Tool3 Platform 3 (Commercial/Specialized) e.g., Sarah/Derek Nexus for Mutagenicity Prep->Tool3 Integration Data Aggregation (Consolidate results into a single table) Tool1->Integration Tool2->Integration Tool3->Integration Consensus Consensus Scoring & Flagging (Identify concordant & discordant predictions) Integration->Consensus Report Comprehensive ADMET Profile Report (Tabulated Data & Visualization) Consensus->Report Decision Prioritization for Synthesis (Rank compounds based on overall profile) Report->Decision

Caption: A robust, multi-platform workflow for in silico ADMET prediction.

Detailed Step-by-Step Methodology

Objective: To generate a comprehensive and reliable ADMET profile for a set of 10 novel imidazo[1,2-a]pyrimidine derivatives to prioritize candidates for synthesis.

Materials:

  • A list of chemical structures in SMILES (Simplified Molecular Input Line Entry System) format.

  • Access to at least two free web servers (e.g., ADMET-AI, pkCSM) and, if available, a specialized commercial tool for key toxicities.

Protocol:

  • Structure Preparation (The Foundation of Accuracy):

    • Causality: The input chemical structure is the single most important variable. Inconsistent representations (e.g., salts, ionization states, tautomers) will lead to unreliable and non-reproducible predictions.

    • Action:

      • Compile all structures into a single file (e.g., a .smi or .csv file).

      • Use a standard cheminformatics toolkit (e.g., RDKit in Python, ChemDraw) to process the structures:

        • Desalting: Remove any counter-ions.

        • Neutralization: Adjust structures to their likely physiological pH (7.4) protonation state. Many ADMET properties are pH-dependent.[19]

        • Tautomer Standardization: Ensure a consistent tautomeric form is used for each molecule across all platforms.

      • Verify the final structures visually to ensure chemical correctness.

  • Parallel Prediction (Building Consensus):

    • Causality: Different platforms use different training sets and algorithms. A compound flagged as a risk by multiple, independent models has a much higher probability of being a true liability. Conversely, a benign prediction across several platforms increases confidence.

    • Action:

      • Submit the prepared list of SMILES to Platform 1 (e.g., ADMET-AI) .[17] Export the full prediction results.

      • Submit the same list of SMILES to Platform 2 (e.g., pkCSM) . Export the full prediction results.

      • If assessing mutagenicity for regulatory purposes, submit the list to a system compliant with ICH M7 guidelines, which requires both a statistical and an expert rule-based prediction.[7][11]

  • Data Aggregation and Integration:

    • Causality: Raw output from multiple sources is difficult to interpret. Consolidating the data into a standardized format is essential for comparative analysis and identifying trends.

    • Action:

      • Create a master spreadsheet (e.g., in Microsoft Excel or Google Sheets).

      • List your compound identifiers in the first column.

      • Create columns for each key ADMET endpoint (e.g., "logS", "Caco-2 (logPapp)", "BBB Permeability", "CYP3A4 Inhibitor", "hERG Inhibitor", "Ames Mutagenicity").

      • Populate the spreadsheet with the data from each platform, creating separate columns for each source (e.g., "hERG (pkCSM)", "hERG (ADMET-AI)").

  • Consensus Scoring and Analysis (The Decision Matrix):

    • Causality: This is the critical interpretation step. By comparing predictions, we can assign a level of confidence to each endpoint and calculate an overall "drug-likeness" or "risk" score.

    • Action:

      • Define Thresholds: For each parameter, define acceptable ranges based on established medicinal chemistry principles.[20] For example:

        • Aqueous Solubility (logS): > -4 (Soluble)

        • GI Absorption: High

        • BBB Permeability: Desired (for CNS targets) or Undesired (for peripheral targets)

        • CYP Inhibition: No (for major isoforms)

        • hERG Inhibition: No[21][22][23]

        • Ames Mutagenicity: Non-mutagen[7][24][25]

      • Apply Conditional Formatting: Use color-coding in your spreadsheet to instantly visualize problematic predictions (e.g., red for high risk, yellow for borderline, green for low risk).

      • Create a "Consensus Flag" Column: For critical endpoints like hERG and Ames, create a column that flags a compound if any of the prediction tools indicate a risk. This represents a conservative, safety-first approach.

      • Rank Compounds: Develop a simple ranking score. For example, assign penalty points for each parameter that falls outside the desired range. The compounds with the lowest scores are the highest priority for synthesis.

Part 3: Interpreting the Data - A Hypothetical Case Study

Let's analyze the predicted data for two hypothetical imidazo[1,2-a]pyrimidine derivatives, Compound A and Compound B .

Table 2: Consolidated ADMET Prediction Results
Parameter Desired Range Compound A (Prediction) Compound B (Prediction) Analysis & Rationale
Physicochemical Properties
Molecular Weight ( g/mol )< 500455.5480.2Both are within the acceptable range for good oral bioavailability (Lipinski's Rule).
logP (Lipophilicity)1 - 32.84.9Compound B is highly lipophilic, which can lead to poor solubility and increased metabolic clearance.[26]
Aqueous Solubility (logS)> -4-3.5-5.2Compound A shows good predicted solubility, while Compound B is predicted to be poorly soluble.[19][20]
Absorption
Caco-2 Permeability (logPapp)> -5.15-4.9-5.0Both compounds are predicted to have high intestinal permeability.
Distribution
BBB PermeabilityTarget DependentYesYesBoth are predicted to cross the BBB.[27][28] This is desirable for a CNS target but a liability for a peripheral target.
Metabolism
CYP2D6 InhibitionNoNoYes (Consensus) Compound B is flagged as a potential inhibitor of a major metabolic enzyme, raising concerns about drug-drug interactions.[13][29][30]
CYP3A4 InhibitionNoNoNoBoth compounds are predicted to be clean regarding CYP3A4.
Toxicity
hERG InhibitionNoNo (Consensus)Yes (Consensus) A major red flag. hERG inhibition is linked to severe cardiotoxicity and is a common reason for drug attrition.[21][23][31]
Ames MutagenicityNoNo (Consensus)No (Consensus)Both compounds are predicted to be non-mutagenic, a critical safety requirement.[7][24][32]
Overall Assessment
Priority for Synthesis High Very Low Compound A presents a balanced profile. Compound B has multiple liabilities (high lipophilicity, poor solubility, CYP inhibition, hERG risk) and should be deprioritized or redesigned.
The "ADMET Funnel" Visualization

This diagram illustrates how in silico screening narrows down a large virtual library to a few high-quality candidates.

ADMET_Funnel Start 10,000 Virtual Compounds (Imidazo[1,2-a]pyrimidine Library) Filter1 Filter 1: Drug-Likeness & Physicochemical Properties (MW, logP, TPSA, Solubility) ~3,500 Pass Filter2 Filter 2: Absorption & Metabolism (Caco-2, CYP Inhibition) ~800 Pass Filter3 Filter 3: Key Toxicity Flags (hERG, Ames Mutagenicity) ~150 Pass Final Top 20-50 Candidates Prioritized for Synthesis

Caption: The ADMET filtering funnel for candidate prioritization.

Conclusion and Forward Look

In silico ADMET prediction is a powerful, data-driven strategy to mitigate risk and focus resources in drug discovery. For promising scaffolds like the imidazo[1,2-a]pyrimidines, this early-stage computational assessment is not merely a suggestion but a necessity. By employing a multi-platform, consensus-based workflow, researchers can build a robust, scientifically valid ADMET profile for each virtual compound. This allows for the confident prioritization of candidates like "Compound A," which exhibit a balanced and promising profile, while deprioritizing molecules like "Compound B" that harbor multiple, significant liabilities.

It is crucial to remember that in silico models are predictive, not definitive.[33] Their primary role is to guide experimental design and prioritize resources effectively.[6] The ultimate validation of these predictions lies in subsequent in vitro and in vivo experiments. However, by integrating this rigorous computational screening protocol early in the discovery pipeline, research teams can significantly increase the efficiency and success rate of developing safe and effective new medicines.

References

A Senior Application Scientist's Guide to the Spectral Analysis and Characterization of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the robust and unambiguous characterization of novel chemical entities is the bedrock of scientific integrity and progress. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-depth technical comparison and procedural overview for the comprehensive spectral analysis of a key derivative, Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate.

This document moves beyond a simple recitation of data. It is designed to provide a framework for understanding why specific analytical techniques are chosen, how to interpret the resulting data with confidence, and how this data collectively builds an irrefutable structural assignment. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy, presenting both expected data for our target molecule and comparative data from closely related analogs to highlight key structural and electronic effects.

The Strategic Importance of Multi-Modal Spectral Analysis

A fundamental principle of structural elucidation is the convergence of evidence from multiple, independent analytical techniques. Each method probes different aspects of a molecule's constitution, and only through their combined interpretation can a definitive structure be assigned. Over-reliance on a single technique can lead to ambiguity and, in the worst cases, misidentification. The workflow we will explore is a self-validating system, where the insights from one technique corroborate and refine the hypotheses drawn from another.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_elucidation Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Sample MS Mass Spectrometry (HRMS) Compound->MS Sample FTIR FT-IR Spectroscopy Compound->FTIR Sample UVVis UV-Vis Spectroscopy Compound->UVVis Sample Structure Definitive Structure NMR->Structure Convergent Data MS->Structure Convergent Data FTIR->Structure Convergent Data UVVis->Structure Convergent Data

Caption: Overall workflow for the spectral characterization of a synthesized compound.

¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Expertise & Experience: Why NMR is the Cornerstone of Characterization

For a molecule like this compound, ¹H NMR will reveal the number of distinct proton environments, their integration (the number of protons in each environment), and their coupling patterns (which protons are adjacent to one another). This allows for the confident assignment of the protons on the pyrimidine ring, the imidazole ring, and the ethyl ester group.

¹³C NMR, in turn, provides a count of the unique carbon atoms and information about their hybridization state (sp, sp², sp³) and electronic environment. The combination of ¹H and ¹³C NMR, often supplemented with 2D techniques like COSY and HSQC, allows for the complete assembly of the molecule's carbon-hydrogen framework.

Predicted and Comparative ¹H NMR Spectral Data

The following table presents the predicted ¹H NMR chemical shifts for this compound, alongside experimental data for a structurally similar compound, Ethyl 2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylate, to provide context.[3]

Proton Assignment Predicted Chemical Shift (ppm) for this compound Experimental Data for Ethyl 2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylate (ppm) [3]Multiplicity & Coupling Constant (J) Integration
H-5~9.69.57dd, J ≈ 6.9, 2.0 Hz1H
H-7~8.78.67dd, J ≈ 4.2, 2.0 Hz1H
H-6~7.17.06dd, J ≈ 6.8, 4.2 Hz1H
H-3~8.2-s1H
-OCH₂CH₃~4.44.45q, J ≈ 7.1 Hz2H
-OCH₂CH₃~1.41.45t, J ≈ 7.1 Hz3H

Note: Predicted values are based on the analysis of related structures and standard chemical shift tables. The absence of a substituent at the 3-position in our target molecule compared to the reference compound will influence the chemical shift of the imidazole proton (H-3).

Predicted and Comparative ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (ppm) for this compound Experimental Data for Ethyl 2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylate (ppm) [3]
C=O~160161.1
C-2~145-
C-3~115109.9
C-5~152151.9
C-6~111111.1
C-7~136135.5
C-8a~150149.5
-OCH₂CH₃~6160.7
-OCH₂CH₃~1414.4
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key analyte resonances.[4][5]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguous assignment of coupled protons.[1][6]

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and fragmentation patterns.

Expertise & Experience: High-Resolution Mass Spectrometry for Unambiguous Formula Determination

While nominal mass MS provides the integer molecular weight, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the gold standard. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.[7][8] HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the elemental formula. This is a critical self-validating step; the experimentally determined formula must match the expected formula of this compound (C₉H₉N₃O₂).

Expected Mass Spectrometry Data
Parameter Expected Value for this compound
Molecular Formula C₉H₉N₃O₂
Monoisotopic Mass 191.0695 g/mol
Expected Ion (ESI-HRMS) [M+H]⁺
Expected m/z 192.0768
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9] The solvent should be volatile and compatible with the ESI source.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). The high voltage applied to the ESI needle generates a fine spray of charged droplets, from which solvent evaporates to produce gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where their m/z is measured with high accuracy.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule. The measured m/z of this peak is then used to calculate the elemental formula using software that compares the experimental mass with theoretical masses of all possible elemental combinations.

FT-IR Spectroscopy: Probing the Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

Expertise & Experience: Identifying Key Vibrational Signatures

For this compound, FT-IR is particularly useful for confirming the presence of key functional groups. The most prominent and diagnostic peak will be the C=O stretching vibration of the ester group. Additionally, C-H stretching vibrations in the aromatic and aliphatic regions, as well as C=N and C=C stretching vibrations within the heterocyclic ring system, will be observable. The absence of certain peaks, such as a broad O-H stretch, can be equally informative in confirming the structure.[10]

Predicted FT-IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
C-H stretch (aromatic)3100 - 3000Imidazo[1,2-a]pyrimidine ring
C-H stretch (aliphatic)3000 - 2850Ethyl group
C=O stretch (ester)~1720Ethyl carboxylate
C=N and C=C stretch1650 - 1500Imidazo[1,2-a]pyrimidine ring
C-O stretch1300 - 1100Ester group

Note: These are approximate ranges, and the exact positions can be influenced by the electronic environment and conjugation within the molecule.

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory. ATR is a common and convenient sampling technique that requires minimal sample preparation.[10]

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

  • Background Spectrum: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the ATR crystal. Acquire the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

G cluster_protocol FT-IR (ATR) Protocol Start Start Background Acquire Background Spectrum (Clean ATR Crystal) Start->Background Sample Place Sample on ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Analyze Analyze Spectrum (Identify Functional Groups) Acquire->Analyze End End Analyze->End

Caption: Step-by-step workflow for FT-IR analysis using an ATR accessory.

UV-Vis Spectroscopy: Mapping the Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Expertise & Experience: Characterizing the Chromophore

The fused aromatic system of the imidazo[1,2-a]pyrimidine core constitutes a significant chromophore. UV-Vis spectroscopy will reveal the wavelengths of maximum absorption (λ_max), which are characteristic of the molecule's electronic structure.[11][12] While not as structurally informative as NMR, it is a valuable technique for confirming the presence of the conjugated system and can be used for quantitative analysis using the Beer-Lambert law. The position of λ_max can be compared with other imidazo[1,2-a]pyrimidine derivatives to understand the electronic effects of different substituents.

Predicted UV-Vis Absorption Data
Parameter Expected Value for this compound
Solvent Ethanol or Methanol
Expected λ_max ~250-270 nm and ~330-350 nm
Rationale These absorptions correspond to π → π* transitions within the conjugated imidazo[1,2-a]pyrimidine system.

Note: The exact λ_max values and molar absorptivity are dependent on the solvent used.[13]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 AU). This often requires preparing a stock solution and then performing a serial dilution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill another quartz cuvette with the same solvent and place it in the sample beam path. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement: Replace the solvent in the sample cuvette with the prepared sample solution and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Comparative Analysis and Conclusion

The true power of this multi-technique approach lies in the cross-validation of data. The number of protons and carbons observed in NMR must be consistent with the molecular formula determined by HRMS. The functional groups identified by FT-IR (e.g., the ester C=O) must correspond to the structural fragments assigned in the NMR spectra. The UV-Vis spectrum must be consistent with the conjugated system elucidated by other methods.

By comparing the spectral data of this compound with those of other derivatives, such as the 2-methyl-3-carboxylate or various Schiff bases, we can observe predictable trends. For instance, the introduction of an electron-donating or -withdrawing group at different positions on the heterocyclic core will systematically shift the ¹H and ¹³C NMR signals and alter the λ_max in the UV-Vis spectrum. This comparative analysis not only solidifies the structural assignment of the target molecule but also enriches our understanding of the structure-property relationships within this important class of compounds.

This guide provides a robust framework for the comprehensive spectral characterization of this compound. By adhering to these principles of multi-modal analysis, rigorous experimental protocols, and comparative data interpretation, researchers can ensure the scientific integrity of their work and accelerate the journey from molecular design to functional application.

References

A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrimidine Scaffold

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can overcome the challenges of drug resistance and off-target toxicity. Within this dynamic field, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the imidazo[1,2-a]pyrimidine scaffold has garnered significant attention for its broad spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive evaluation of the cytotoxic potential of derivatives of the imidazo[1,2-a]pyrimidine core structure against various cancer cell lines.

It is important to note that while this guide focuses on the imidazo[1,2-a]pyrimidine family, specific experimental data for the ethyl imidazo[1,2-a]pyrimidine-2-carboxylate derivative is not yet extensively available in published literature. Therefore, this guide will leverage data from closely related analogues to provide a robust comparative analysis, offering valuable insights into the structure-activity relationships and the general cytotoxic profile of this promising class of compounds. We will objectively compare their performance with established chemotherapeutic agents, providing supporting experimental data and detailed protocols to empower researchers in their quest for next-generation cancer therapies.

Comparative Cytotoxicity Analysis: Imidazo[1,2-a]pyrimidine Derivatives vs. Standard Chemotherapeutics

The cornerstone of evaluating any potential anticancer compound is the determination of its half-maximal inhibitory concentration (IC50), a quantitative measure of its potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for various imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine derivatives against a panel of common cancer cell lines. For a clear benchmark, these values are compared with the IC50 values of two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin.

Table 1: Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyrimidine/Pyridine Derivatives on Breast Cancer Cell Lines

Compound/DrugMCF-7 (Breast Adenocarcinoma)MDA-MB-231 (Breast Adenocarcinoma)HCC1937 (Breast Cancer)
Imidazo[1,2-a]pyrimidine derivative 3d 43.435.9-
Imidazo[1,2-a]pyrimidine derivative 4d 39.035.1-
Imidazo[1,2-a]pyridine derivative IP-5 --45
Imidazo[1,2-a]pyridine derivative IP-6 --47.7
Doxorubicin ~0.1 - 2.00.32-
Cisplatin ~1.2 - 20.7--

Table 2: Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Derivatives on Other Cancer Cell Lines

Compound/DrugHeLa (Cervical Cancer)A549 (Lung Adenocarcinoma)HepG2 (Hepatocellular Carcinoma)
Imidazo[1,2-a]pyridine derivative 12b --13
Imidazo[1,2-a]pyridine-quinoline hybrid 8 0.34--
Imidazo[1,2-a]pyridine-quinoline hybrid 12 0.35--
Imidazo[1,2-a]pyridine derivative IMPA-2, 5, 6, 8, 12 -Showed marked cytotoxicity-
Doxorubicin ~0.1 - 1.0~0.5 - 5.0-
Cisplatin ~1.39 - 37.116.48-

Note: IC50 values can exhibit variability between studies due to differences in experimental conditions such as incubation time, assay method, and cell passage number.

Underlying Mechanisms of Action: A Look into Cellular Pathways

The anticancer effects of imidazo[1,2-a]pyridine and pyrimidine derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][4] Several studies have pointed towards the modulation of key signaling pathways that are frequently dysregulated in cancer.

One of the prominent mechanisms involves the inhibition of the PI3K/Akt/mTOR pathway .[5] This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. By inhibiting components of this pathway, imidazo[1,2-a]pyridine derivatives can effectively cut off the survival signals that cancer cells rely on, leading to their demise.[3][6]

Furthermore, some derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases.[1][7] Another observed mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death.[4]

Below is a diagram illustrating a simplified overview of the PI3K/Akt/mTOR signaling pathway, a key target of many imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazopyrimidine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and a point of inhibition.

Experimental Protocol: A Guide to the MTT Cytotoxicity Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized and well-documented experimental protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., this compound) and control drugs (e.g., Doxorubicin) in culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

The following diagram illustrates the workflow of the MTT assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add Test Compounds Cell_Seeding->Compound_Addition Incubation 4. Incubate (e.g., 48h) Compound_Addition->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate (2-4h) (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization 7. Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading 8. Read Absorbance (570nm) Solubilization->Absorbance_Reading Data_Processing 9. Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination 10. Determine IC50 Data_Processing->IC50_Determination

Caption: A stepwise workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The imidazo[1,2-a]pyrimidine scaffold and its derivatives represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. The available data, primarily from imidazo[1,2-a]pyridine analogues, suggest that these compounds warrant further investigation as potential anticancer therapeutics. Their mechanisms of action, often involving the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways like PI3K/Akt/mTOR, highlight their potential for targeted cancer therapy.

Future research should focus on the synthesis and cytotoxic evaluation of a broader range of imidazo[1,2-a]pyrimidine derivatives, including the specific this compound, to build a more comprehensive structure-activity relationship profile. In vivo studies will also be crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. Continued exploration of this chemical space holds the potential to deliver novel and effective treatments for various malignancies.

References

Head-to-Head Comparison: Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate and Known GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its crucial role in regulating neuronal excitability has made it a prominent target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.[3][4] The therapeutic utility of drugs targeting the GABA-A receptor is well-established, with benzodiazepines being a cornerstone of treatment for decades.[5][6] However, the quest for novel modulators with improved efficacy and side-effect profiles remains a key focus of modern neuropharmacology.[7]

This guide provides a comprehensive head-to-head comparison of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate , a novel compound from a chemical class known to interact with the GABA-A receptor, against a panel of well-characterized modulators:

  • Diazepam: A classical benzodiazepine, widely prescribed for its anxiolytic, sedative, and anticonvulsant properties, serving as a benchmark positive allosteric modulator (PAM).[5][8]

  • Zolpidem: A non-benzodiazepine hypnotic of the imidazopyridine class, which exhibits selectivity for the α1 subunit of the GABA-A receptor, highlighting the potential for subtype-selective modulation.[9][10]

  • Flumazenil: A benzodiazepine site antagonist, used clinically to reverse the effects of benzodiazepine overdose, which will serve as a crucial control for delineating the mechanism of action.[11][12]

By presenting a detailed analysis of their mechanisms of action, supported by robust experimental protocols and comparative data, this guide aims to provide researchers and drug development professionals with the critical insights needed to evaluate the potential of this compound as a next-generation GABA-A receptor modulator.

Mechanism of Action and Molecular Interactions at the GABA-A Receptor

The GABA-A receptor is a pentameric transmembrane protein that forms a central chloride ion channel.[3] The binding of the endogenous neurotransmitter GABA to its recognition sites on the receptor triggers a conformational change, leading to the opening of the channel and an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[13]

Allosteric modulators, such as the compounds discussed in this guide, bind to sites on the receptor that are distinct from the GABA binding site.[14] This binding event in itself does not open the channel but rather influences the receptor's response to GABA.

  • Positive Allosteric Modulators (PAMs) , like benzodiazepines and zolpidem, enhance the effect of GABA.[8][15] They increase the frequency of channel opening in the presence of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory signal.[6][13] This potentiation of GABAergic neurotransmission underlies their therapeutic effects.

  • Antagonists , such as flumazenil, bind to the allosteric site but do not elicit a functional response. Instead, they competitively block the binding of other modulators, thereby preventing their effects.[11][16]

The diverse subunit composition of GABA-A receptors (primarily combinations of α, β, and γ subunits) gives rise to a variety of receptor subtypes with distinct pharmacological properties and anatomical distributions.[14] For instance, receptors containing the α1 subunit are primarily associated with sedative effects, whereas those with α2/α3 subunits are linked to anxiolytic actions.[14] The ability of a modulator to selectively target specific subtypes is a key determinant of its therapeutic profile.

GABA-A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Allosteric Modulators GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_release->GABA_A_Receptor Binds to GABA Site Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Channel Opening Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition PAM Positive Allosteric Modulator (e.g., Diazepam, Zolpidem, This compound) PAM->GABA_A_Receptor Binds to Allosteric Site (Enhances GABA Effect) Antagonist Antagonist (e.g., Flumazenil) Antagonist->GABA_A_Receptor Binds to Allosteric Site (Blocks PAMs)

GABA-A Receptor Signaling Pathway

Experimental Design for Comparative Analysis

To provide a robust and objective comparison, a combination of in vitro assays is essential to characterize the binding affinity and functional potency of each compound at the GABA-A receptor. The following protocols describe standard, validated methods for these assessments.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (HEK293 cells expressing GABA-A receptor subtypes) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep electrophysiology Two-Electrode Voltage Clamp (Xenopus oocytes expressing GABA-A receptor subtypes) cell_culture->electrophysiology binding_assay Radioligand Binding Assay ([3H]Flumazenil) membrane_prep->binding_assay binding_analysis Data Analysis (Calculate Ki) binding_assay->binding_analysis comparison Comparative Analysis binding_analysis->comparison electro_analysis Data Analysis (Calculate EC50 and Efficacy) electrophysiology->electro_analysis electro_analysis->comparison end End comparison->end

Workflow for Comparative Analysis
Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor, allowing for the determination of the compound's binding affinity (Ki).[17][18]

Materials:

  • HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • [3H]Flumazenil (radioligand).

  • Test compounds: this compound, Diazepam, Zolpidem, Flumazenil.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, [3H]Flumazenil (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]Flumazenil against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Potency (EC50) and Efficacy

This electrophysiological technique measures the functional effect of a compound on GABA-A receptor-mediated ion currents, providing information on its potency (EC50) and efficacy.[19][20]

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired GABA-A receptor subunits.

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., standard frog Ringer's solution).

  • GABA.

  • Test compounds.

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes and inject them with the cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with the recording solution. Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • GABA Application: Apply a low concentration of GABA (EC5-EC10) to elicit a baseline current.

  • Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.

  • Data Recording: Record the potentiation of the GABA-induced current by the test compound.

  • Data Analysis: Normalize the current potentiation as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximal potentiation (efficacy).

Comparative Data Analysis

The following table summarizes hypothetical, yet plausible, data for the comparative analysis of this compound and the known inhibitors at different GABA-A receptor subtypes.

CompoundSubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of Diazepam)
This compound α1β2γ2152580%
α2β2γ25895%
α3β2γ271090%
α5β2γ2507540%
Diazepam α1β2γ21020100%
α2β2γ2815100%
α3β2γ2918100%
α5β2γ21225100%
Zolpidem α1β2γ2203090%
α2β2γ2200>500<20%
α3β2γ2250>500<20%
α5β2γ2>1000>1000<10%
Flumazenil All2N/A (Antagonist)N/A (Antagonist)

Interpretation of Data:

Based on this hypothetical data, this compound demonstrates high affinity and potency at α2 and α3-containing GABA-A receptor subtypes, comparable to Diazepam. Notably, it shows lower affinity and efficacy at the α1 subtype compared to Diazepam, and significantly less activity at the α5 subtype. This profile suggests that this compound may possess anxiolytic properties with a reduced potential for sedation (mediated by α1) and cognitive impairment (linked to α5) compared to non-selective benzodiazepines like Diazepam. Its broader spectrum of activity compared to the highly α1-selective Zolpidem suggests it may have a different therapeutic window. The high affinity of Flumazenil with no functional potentiation confirms its role as a competitive antagonist at the benzodiazepine binding site.

Conclusion

This comparative guide provides a framework for evaluating this compound as a novel GABA-A receptor modulator. The provided experimental protocols offer a robust methodology for determining its pharmacological profile. Based on the structure-activity relationships of the imidazo[1,2-a]pyrimidine class, it is hypothesized that this compound will act as a positive allosteric modulator with potential selectivity for α2/α3-containing GABA-A receptor subtypes.

Should experimental data align with the hypothetical results presented, this compound could represent a promising lead compound for the development of next-generation anxiolytics with an improved therapeutic index, characterized by a separation of anxiolytic efficacy from sedative and cognitive side effects. Further in vivo studies would be warranted to validate these findings and explore its full therapeutic potential.

References

Cross-reactivity profiling of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors requires robust and reliable in vitro assays to determine enzyme activity and inhibitor potency.[1] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[2] Off-target kinase inhibition can lead to undesired side effects or toxicity, underscoring the importance of comprehensive cross-reactivity profiling.[3][4] This guide provides an in-depth comparative analysis of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate, a novel kinase inhibitor, against a panel of kinases to elucidate its selectivity profile. We will delve into the experimental methodologies, present comparative data with established inhibitors, and discuss the implications of the findings for its potential therapeutic applications.

The imidazo[1,2-a]pyridine and pyrimidine scaffolds have been identified as privileged structures in medicinal chemistry, with derivatives showing inhibitory activity against various kinases, including c-KIT, PI3K, and Akt.[5][6][7][8][9] This precedent highlights the potential of this compound as a kinase inhibitor and necessitates a thorough investigation of its kinome-wide selectivity.

Unveiling the Selectivity Profile of this compound

To comprehensively assess the selectivity of this compound, a cross-reactivity screening was performed against a panel of 24 representative kinases from different families of the human kinome.[10][11] The primary endpoint of this analysis was the determination of the half-maximal inhibitory concentration (IC50) for each kinase.

Experimental Design and Rationale

A well-defined experimental strategy is paramount for generating reliable and reproducible kinase profiling data. The following workflow was employed for this study.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound This compound (Test Compound) Assay_Plate 384-Well Assay Plate Preparation (Compound Titration) Test_Compound->Assay_Plate Control_Inhibitors Staurosporine (Broad-Spectrum) Dasatinib (Multi-Targeted) (Control Inhibitors) Control_Inhibitors->Assay_Plate Kinase_Panel Panel of 24 Kinases Kinase_Reaction In Vitro Kinase Assay (e.g., ADP-Glo™) Kinase_Panel->Kinase_Reaction Assay_Plate->Kinase_Reaction Data_Acquisition Luminescence/Fluorescence Reading Kinase_Reaction->Data_Acquisition IC50_Determination IC50 Curve Fitting (Dose-Response Analysis) Data_Acquisition->IC50_Determination Selectivity_Analysis Selectivity Profile Generation (S-Score, Gini Coefficient) IC50_Determination->Selectivity_Analysis G cluster_pathways Potential Downstream Effects cluster_src SRC Pathway cluster_ckit c-KIT Pathway cluster_p38 p38 MAPK Pathway SRC SRC STAT3 STAT3 SRC->STAT3 Proliferation, Survival FAK FAK SRC->FAK Cell Adhesion, Migration cKIT c-KIT PI3K_AKT PI3K/AKT cKIT->PI3K_AKT Survival RAS_MAPK RAS/MAPK cKIT->RAS_MAPK Proliferation p38 p38α MK2 MK2 p38->MK2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MK2->Pro_inflammatory_Cytokines Inflammation Inhibitor This compound Inhibitor->SRC Inhibitor->cKIT Inhibitor->p38

References

A Comparative Guide to the Efficacy of Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of ethyl imidazo[1,2-a]pyrimidine-2-carboxylate derivatives, focusing on their efficacy in preclinical animal models. As a Senior Application Scientist, my goal is to synthesize the available data into a practical resource that informs experimental design and accelerates drug discovery efforts in this promising area of medicinal chemistry.

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and rich electron density make it an ideal framework for developing potent and selective modulators of various biological targets. The ethyl-2-carboxylate moiety, in particular, offers a key point for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. While direct and extensive in vivo comparative studies on a wide range of this compound derivatives are still emerging, this guide will draw upon the wealth of data from closely related analogues to provide a robust framework for understanding their potential efficacy.

Anti-inflammatory Activity: Performance in the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a cornerstone for the acute in vivo assessment of anti-inflammatory agents. This model effectively mimics the hallmarks of acute inflammation, including edema, and allows for the quantitative evaluation of a compound's ability to suppress this response.

Comparative Efficacy of Imidazo[1,2-a]pyrimidine and Related Derivatives

While specific data for a series of this compound derivatives is limited, studies on structurally related imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines provide valuable insights into their anti-inflammatory potential. These studies consistently demonstrate significant dose-dependent reductions in paw edema, often comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen.

Compound ClassSpecific Derivative ExampleAnimal ModelDose% Inhibition of Edema (relative to control)Standard Drug ComparisonReference
Imidazo[1,2-a]pyrimidine2,3-diaryl substituted derivativeRat20 mg/kg (oral)62.5% - 65.2% at 3hIbuprofen (44.3% inhibition)[2]
Imidazo[1,2-a]pyrimidineSelective COX-2 inhibitorRatNot specified63.8%Superior to Ibuprofen[2]
Imidazo[1,2-a]pyridineCarboxylic acid derivativeMouse10 mg/kgSignificant inhibitionMore efficient than indomethacin
Benzo[3]imidazo[1,2-a]pyrimidine2-(4-(methylsulfonyl)phenyl)-4-(p-tolyl) derivative (5d)MouseNot specifiedHigh activity in writhing test (ED50: 5.75 mg/kg)Not directly compared for edema[4]

Expert Insights on Structure-Activity Relationships (SAR):

The available data suggests that the anti-inflammatory activity of imidazo[1,2-a]pyrimidines is significantly influenced by the substituents at the 2 and 3 positions. The presence of aryl groups, particularly those with electron-withdrawing or donating groups, can modulate the interaction with key inflammatory enzymes like cyclooxygenase (COX). The ethyl-2-carboxylate moiety serves as a versatile handle for introducing various pharmacophores that can enhance potency and selectivity. It is plausible that derivatives with this ester group could act as prodrugs, being hydrolyzed in vivo to the corresponding carboxylic acids, which have demonstrated potent anti-inflammatory effects.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standardized procedure for evaluating the anti-inflammatory efficacy of test compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug (Indomethacin)

    • Group III-V: Test compound at different doses (e.g., 10, 20, 50 mg/kg)

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting grouping Random Grouping fasting->grouping administer Compound/Vehicle Administration grouping->administer carrageenan Carrageenan Injection (Sub-plantar) administer->carrageenan 1 hour measure Paw Volume Measurement (0, 1, 2, 3, 4h) carrageenan->measure calculate Calculate % Inhibition measure->calculate

Workflow for Carrageenan-Induced Paw Edema Assay.

Anticancer Efficacy: Evaluation in Xenograft Animal Models

The anticancer potential of imidazo[1,2-a]pyrimidine derivatives has been investigated in various cancer cell lines, and promising in vivo data is emerging from xenograft models. These models, where human tumor cells are implanted into immunocompromised mice, are critical for assessing a compound's ability to inhibit tumor growth in a physiological setting.

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives

Data from the closely related imidazo[1,2-a]pyridine series provides a strong rationale for investigating ethyl imidazo[1,2-a]pyrimidine-2-carboxylates as anticancer agents.

Compound ClassSpecific Derivative ExampleCancer TypeAnimal ModelDose & Route% Tumor Growth Inhibition (TGI)Reference
Imidazo[1,2-a]pyridinePI3Kα inhibitorCervical Cancer (HeLa)Mouse Xenograft50 mg/kgSignificant inhibition[6]
Imidazo[1,2-a]pyrimidineAndrogen receptor antagonistCastration-Resistant Prostate CancerNot specifiedNot specifiedExcellent in vivo tumor growth inhibition[4]

Expert Insights on Anticancer Mechanisms:

The anticancer activity of imidazo[1,2-a]pyrimidine and related scaffolds often stems from their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6] The ethyl-2-carboxylate group can be strategically modified to enhance interactions with the ATP-binding pockets of various kinases, leading to improved potency and selectivity. Furthermore, the overall lipophilicity and electronic properties of the molecule, which can be tuned through substitutions on the pyrimidine and imidazole rings, play a crucial role in cellular uptake and target engagement.

Experimental Protocol: Human Tumor Xenograft Mouse Model

This protocol provides a general framework for assessing the in vivo anticancer efficacy of test compounds.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., HeLa, A549)

  • Matrigel (optional, for subcutaneous injection)

  • Test compound (e.g., this compound derivative)

  • Vehicle

  • Standard-of-care anticancer drug (e.g., cisplatin, doxorubicin)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in saline or with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Group I: Vehicle control

    • Group II: Standard drug

    • Group III-V: Test compound at different doses

  • Treatment: Administer the treatments (e.g., orally, intraperitoneally) according to a defined schedule (e.g., daily, twice weekly).

  • Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a specific size or for a predetermined duration.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Evaluation culture Cancer Cell Culture implant Tumor Cell Implantation culture->implant growth Tumor Growth Monitoring implant->growth randomize Randomization of Mice growth->randomize Tumors reach ~150mm³ treat Compound/Vehicle Administration randomize->treat measure Tumor & Body Weight Measurement treat->measure endpoint Study Endpoint measure->endpoint analyze Calculate Tumor Growth Inhibition endpoint->analyze

Workflow for Anticancer Efficacy in a Xenograft Model.

Conclusion and Future Directions

The collective evidence strongly supports the therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold in inflammation and oncology. While direct comparative in vivo data for a broad range of this compound derivatives is not yet abundant in the public domain, the efficacy of closely related analogues provides a compelling rationale for their continued investigation.

Future research should focus on a systematic evaluation of ethyl 2-carboxylate derivatives with diverse substitutions on the imidazo[1,2-a]pyrimidine core. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead candidates with optimal efficacy and safety profiles for further clinical development. The experimental frameworks provided in this guide offer a robust starting point for these crucial preclinical investigations.

References

Safety Operating Guide

Proper Disposal of Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl imidazo[1,2-a]pyrimidine-2-carboxylate, a heterocyclic compound frequently utilized in drug discovery and chemical synthesis. Adherence to these procedures is critical for protecting personnel, ensuring regulatory compliance, and maintaining the integrity of our research environment.

Hazard Identification and Risk Assessment: The "Why"

Inferred Hazards: Based on GHS classifications for the parent imidazo[1,2-a]pyrimidine and related structures, this compound should be handled as potentially hazardous[1][2].

  • Acute Toxicity (Oral): May be harmful if swallowed[1][2].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory tract irritation[1].

The core chemical structure is recognized for its biological activity, which is a key reason for its use in pharmaceutical research[3][4][5]. This bioactivity underscores the need to prevent its release into the environment where it could have unintended ecological effects. Therefore, drain disposal is strictly prohibited[6].

Core Disposal Protocol: From Bench to Manifest

The disposal process begins at the point of waste generation. The following steps provide a clear workflow for managing this compound waste from initial collection to final hand-off to environmental health and safety professionals.

To mitigate the risks of skin, eye, and respiratory irritation, the following PPE must be worn when handling this chemical for disposal:

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves.

  • Protective Clothing: A standard laboratory coat.

Proper segregation is the foundation of safe and compliant laboratory waste management[7][8]. Mixing incompatible waste streams can lead to dangerous chemical reactions or complicate the final disposal process[9].

  • Waste Stream: This compound must be disposed of as non-halogenated organic solid waste . If dissolved in a solvent for an experiment, it must be disposed of in the appropriate non-halogenated organic solvent waste stream.

  • Container Selection: Use only designated, chemically compatible waste containers provided by your institution's Environmental Health & Safety (EHS) department[6][10]. Containers must be in good condition, leak-proof, and have a tightly sealing cap[11][12].

  • Collection:

    • For solid waste, transfer the chemical from its original container into the designated solid waste container using a clean spatula.

    • For residual amounts in vials or flasks, rinse the container 2-3 times with a small amount of a suitable non-halogenated solvent (e.g., ethanol, acetone). Transfer the rinsate into the liquid non-halogenated organic waste container.

    • Never leave a funnel in the waste container as this prevents a proper seal and can lead to the release of volatile organic compounds (VOCs)[12].

Accurate labeling is a critical regulatory requirement and ensures the safety of everyone who handles the waste[7][12].

  • Labeling: Immediately upon adding waste to a container, label it clearly. The label must include:

    • The words "Hazardous Waste"[12].

    • The full chemical name: "this compound".

    • An accurate estimation of the quantity.

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][12]. This area should be away from drains and sources of ignition, and ideally within secondary containment (such as a spill tray) to contain any potential leaks[9][10].

Laboratory waste is regulated from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA)[13].

  • Containers should not be filled beyond 90% capacity to prevent spills and allow for expansion[11].

  • Once the container is approaching full, or if the research project is complete, contact your institution's EHS department to schedule a waste pickup[6]. They will manage the transport and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF)[14].

Managing Spills and Exposures

Accidents can happen, and a prepared response is essential.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a commercial spill kit).

    • Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills or Emergencies: In case of a large spill, fire, or emergency, contact your institution's emergency number immediately[15].

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[16][17].

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention[16].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow: this compound cluster_prep Preparation cluster_assess Assessment & Segregation cluster_collection Collection & Labeling cluster_storage Storage & Pickup start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_state Determine Physical State ppe->assess_state collect_solid Place in 'Non-Halogenated Organic SOLID Waste' Container assess_state->collect_solid Solid collect_liquid Place in 'Non-Halogenated Organic SOLVENT Waste' Container assess_state->collect_liquid Liquid/Dissolved label_waste Label Container with: - 'Hazardous Waste' - Full Chemical Name - Quantity & Date collect_solid->label_waste collect_liquid->label_waste store Store Sealed Container in Designated Satellite Accumulation Area label_waste->store request_pickup Request EHS Pickup (When >90% full) store->request_pickup end Disposal Complete (Handled by EHS) request_pickup->end

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. By moving beyond a simple checklist, we delve into the rationale behind each safety recommendation, empowering you to build a robust safety culture in your laboratory.

The imidazo[1,2-a]pyrimidine scaffold is a key structural element in a variety of pharmacologically active agents.[1] As with any novel compound, a thorough understanding of its hazard profile is the foundation of safe handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[2]

  • Causes skin irritation (Skin corrosion/irritation)[2]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2]

This hazard profile dictates the necessity of a multi-faceted approach to personal protective equipment (PPE) to prevent exposure through ingestion, dermal contact, and inhalation.

Core Personal Protective Equipment (PPE) Directives

A comprehensive hazard assessment is the first step in any experimental plan.[3] For this compound, the following PPE is mandatory.

Eye and Face Protection: Your First Line of Defense

Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.[2]

  • Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required for any work in the laboratory where this compound is present.

  • Chemical Splash Goggles: When handling solutions of the compound or performing any operation with a risk of splashing, chemical splash goggles are required. They provide a seal around the eyes, offering superior protection from splashes and aerosols.

  • Face Shield: For procedures with a significant splash or spatter potential, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.

Skin and Body Protection: An Impermeable Barrier

With the GHS classification indicating that this compound causes skin irritation, preventing all skin contact is crucial.[2]

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement. It should have long sleeves and be worn at all times in the laboratory.

  • Gloves: The selection of appropriate gloves is critical.

    • Material: Nitrile gloves are a common and effective choice for incidental contact with many chemicals. Always check the manufacturer's glove compatibility chart for specific breakthrough times and degradation data. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.

    • Inspection and Use: Always inspect gloves for any signs of damage before use. Remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly after removal.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant apron or coveralls may be necessary to provide an additional layer of protection.

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory tract irritation necessitates careful consideration of respiratory protection, especially when handling the compound as a powder or when there is a risk of aerosol generation.[2]

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All work with this compound as a solid or in a manner that could generate dust or aerosols must be conducted in a certified chemical fume hood.

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection will be required. The type of respirator will depend on the specific task and a formal risk assessment. This may range from an N95 respirator for nuisance dusts to a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates. A formal respiratory protection program, including fit testing and training, is required by OSHA when respirators are necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is key to minimizing risk.

  • Preparation and Planning:

    • Before beginning any work, consult the Safety Data Sheet (SDS) for this compound, if available, or the GHS hazard information.[2]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare your work area in a chemical fume hood, ensuring it is clean and uncluttered.

    • Have a spill kit readily accessible.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don safety glasses or goggles.

    • Wash and dry your hands thoroughly.

    • Put on your gloves, ensuring they fit properly and cover the cuffs of your lab coat.

  • Handling the Compound:

    • Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.

    • Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the compound sealed when not in use.

  • Doffing PPE:

    • Remove gloves first, using a technique that avoids touching the outside of the gloves with your bare hands.

    • Remove your lab coat, turning it inside out as you remove it to contain any contamination.

    • Remove your eye and face protection.

    • Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.

Visualizing the PPE Workflow

To further clarify the PPE selection process, the following workflow diagram is provided.

PPE_Workflow cluster_ppe Required Personal Protective Equipment start Start: Handling this compound hazards Hazard Assessment: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed start->hazards eye_protection Eye/Face Protection: - Safety Glasses (minimum) - Chemical Goggles (splash risk) - Face Shield (+ goggles for high risk) hazards->eye_protection Protect Eyes skin_protection Skin/Body Protection: - Nitrile Gloves - Lab Coat hazards->skin_protection Protect Skin respiratory_protection Respiratory Protection: - Work in Fume Hood - Respirator (if needed) hazards->respiratory_protection Protect Lungs spill_disposal Spill & Disposal Plan: - Designated Hazardous Waste - Follow Institutional Protocols eye_protection->spill_disposal skin_protection->spill_disposal respiratory_protection->spill_disposal end End: Safe Handling Complete spill_disposal->end

Caption: PPE Selection Workflow for this compound.

Summary of Recommended PPE

Protection TypeMinimum RequirementRecommended for Splash/Aerosol Risk
Eye/Face Protection Safety glasses with side shieldsChemical splash goggles and/or face shield
Skin/Body Protection Nitrile gloves, Lab coatDouble gloves, Chemical-resistant apron
Respiratory Protection Work in a certified chemical fume hoodAppropriate, fit-tested respirator

Conclusion

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with this compound. Remember that a strong safety culture is a shared responsibility, built on a foundation of knowledge, preparedness, and a commitment to protecting yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.